molecular formula C28H31IO15 B601674 6-Iododiosmin

6-Iododiosmin

货号: B601674
分子量: 734.4 g/mol
InChI 键: ODHZOEUTFCPQMO-MBXQFJRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Iodo Diosmin is a chemically modified derivative of the natural flavonoid glycoside, Diosmin. It is identified as an impurity in Diosmin raw materials . The iodination of flavones like Diosmin at the 6-position is a recognized synthetic pathway, often employed to create intermediates for further chemical synthesis, such as in the construction of more complex biflavonoid structures . As a derivative, 6-Iodo Diosmin is primarily of interest in chemical and pharmaceutical research for use as a chemical intermediate or a reference standard in analytical chemistry. Its value lies in its potential utility for exploring structure-activity relationships (SAR) within the flavonoid class or for use in the development of analytical methods to monitor the purity and stability of Diosmin-containing substances. Disclaimer for Researchers: The specific biological activities, mechanisms of action, and direct research applications for 6-Iodo Diosmin have not been characterized in the available scientific literature. In contrast, its parent compound, Diosmin, is well-studied and known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, mediated through various pathways and targets . Research into 6-Iodo Diosmin would therefore be exploratory in nature, potentially focusing on its unique chemical properties compared to the established profile of Diosmin.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZOEUTFCPQMO-MBXQFJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31IO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Iododiosmin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iododiosmin, a key impurity identified during the synthesis of the phlebotropic drug, Diosmin. While extensive research is available for Diosmin, data specifically on this compound is limited. This document consolidates the available chemical and physical data, outlines its synthetic origins, and provides inferred experimental protocols for its synthesis and analysis based on the literature concerning Diosmin production. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and quality control who may encounter this compound. A significant data gap exists in the scientific literature regarding the biological activity, mechanism of action, and toxicological profile of this compound, highlighting a potential area for future research.

Introduction

This compound, chemically known as 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one, is primarily recognized as an impurity in the production of Diosmin.[1][2][3] Diosmin is a semisynthetic flavonoid derived from Hesperidin and is widely used in the treatment of chronic venous insufficiency and hemorrhoids. The presence of impurities such as this compound is a critical consideration in the pharmaceutical manufacturing of Diosmin, necessitating robust analytical methods for its detection and control. This guide aims to provide a detailed technical summary of the existing knowledge on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information resources.[1][4][5]

PropertyValueReference(s)
CAS Number 1431536-92-3[1][2]
Molecular Formula C₂₈H₃₁IO₁₅[1]
Molecular Weight 734.44 g/mol [6]
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]
Synonyms 6-Iodo-Diosmin, Diosmin EP Impurity D[5][7]
Appearance Pale Yellow Solid[7]
Melting Point 199-200 °C (decomposes)[4]
Solubility Slightly soluble in DMSO and aqueous base.[5]
Storage Temperature -20°C[5]

Synthesis and Formation

This compound is not typically synthesized as a primary target but is formed as a byproduct during the conversion of Hesperidin to Diosmin, particularly in processes that utilize iodine.[3] The synthesis of Diosmin from Hesperidin involves a dehydrogenation step, and a common method employs iodine in the presence of a base like pyridine.[3] During this reaction, electrophilic iodination of the electron-rich aromatic ring of the flavone structure can occur, leading to the formation of this compound.

Synthesis_Pathway cluster_reaction Dehydrogenation & Iodination Hesperidin Hesperidin Diosmin Diosmin (Target Product) Hesperidin->Diosmin Iodine/Pyridine Iododiosmin This compound (Byproduct) Hesperidin->Iododiosmin Side Reaction

Synthetic relationship of this compound to Diosmin.
Experimental Protocol: Synthesis of Diosmin with this compound as a Byproduct

The following is a generalized protocol for the synthesis of Diosmin from Hesperidin, which is known to produce this compound as an impurity. This protocol is based on descriptions found in the patent literature.[3]

Materials:

  • Hesperidin

  • Pyridine

  • Iodine

  • Sodium thiosulfate solution

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid

  • Methanol

Procedure:

  • In a reaction vessel, dissolve Hesperidin in pyridine.

  • Slowly add iodine to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours to facilitate the dehydrogenation of Hesperidin to Diosmin.

  • After the reaction is complete, cool the mixture.

  • Treat the reaction mass with an alcohol, such as methanol, to precipitate the crude product, which will be a mixture of Diosmin and impurities including this compound.

  • Filter the crude product and wash it with a sodium thiosulfate solution to remove any unreacted iodine.

  • The crude product can be further purified by recrystallization from a dimethylformamide-water mixture.

  • The purified product is then treated with an acid (e.g., hydrochloric acid) and a base to remove other volatile impurities.

Analytical Methodologies

The detection and quantification of this compound are crucial for the quality control of Diosmin. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[8][9]

Experimental Protocol: HPLC Analysis of Diosmin and Impurities

The following is a representative HPLC method that can be adapted for the analysis of this compound in a Diosmin sample.[8][9][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of methanol and water.[9]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound (if available as a reference standard) in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).

  • Sample Preparation: Accurately weigh and dissolve the Diosmin sample in a suitable solvent. The sample may require sonication to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Monitor the eluent at a wavelength where both Diosmin and this compound have significant absorbance, typically around 280 nm or 345 nm.[9]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the impurity based on the peak area relative to the standard or as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Diosmin Bulk Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Separation with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Identification & Quantification Chromatogram->Quantification

General workflow for HPLC analysis of this compound.

Biological Activity and Mechanism of Action

There is currently no publicly available scientific literature detailing the specific biological activity, mechanism of action, or toxicological profile of this compound. Research in this area has focused almost exclusively on the parent compound, Diosmin.

For context, Diosmin exhibits a range of biological effects, including venotonic, anti-inflammatory, and antioxidant properties. Its mechanisms of action are thought to involve the modulation of various signaling pathways, including those related to inflammation and oxidative stress. Given the structural similarity, it is plausible that this compound may share some biological activities with Diosmin or possess unique properties due to the presence of the iodine atom. However, without experimental data, this remains speculative. Further research is required to elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This compound is a well-identified impurity in the synthesis of Diosmin. While its chemical and physical properties are documented, and its synthetic origin is understood within the context of Diosmin manufacturing, there is a significant void in the scientific literature regarding its biological effects. The experimental protocols for synthesis and analysis provided in this guide are inferred from the broader knowledge of Diosmin production and purification. For researchers and professionals in the pharmaceutical industry, the primary significance of this compound lies in its role as a process-related impurity that must be monitored and controlled to ensure the quality and safety of Diosmin-containing products. The lack of data on its biological activity presents a clear opportunity for future research to better understand the potential pharmacological or toxicological implications of this compound.

References

6-Iododiosmin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. While diosmin is widely recognized for its therapeutic effects on venous diseases, this compound is primarily known as an impurity that can arise during the synthesis and purification of diosmin.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential experimental protocols related to this compound, serving as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct experimental data for this compound, some of the protocols and pathways described herein are based on established methods for related flavonoids and should be considered as starting points for investigation.

Chemical Structure and Properties

This compound, systematically named 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one, is characterized by the addition of an iodine atom at the 6-position of the benzopyran-4-one core of diosmin. This structural modification significantly alters its physicochemical properties.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₂₈H₃₁IO₁₅PubChem
Molecular Weight 734.44 g/mol PubChem
CAS Number 1431536-92-3Santa Cruz Biotechnology
Appearance Light yellow crystalline solidSynthose[2]
Melting Point 199-200 °C (dec.) or 212-214 °C (dec.)ChemicalBook[3], Synthose[2]
Solubility Soluble in DMSOSynthose[2]
pKa (Predicted) 4.62 ± 0.40Guidechem[2]
XLogP3 (Predicted) -0.2PubChem
Hydrogen Bond Donor Count 8Guidechem[2]
Hydrogen Bond Acceptor Count 15Guidechem[2]
Rotatable Bond Count 7Guidechem[2]
Topological Polar Surface Area 234 ŲPubChem

Experimental Protocols

Due to the limited public data on this compound, the following experimental protocols are proposed based on general methods for flavonoid synthesis and analysis.

Hypothetical Synthesis of this compound

The synthesis of this compound can be conceptually based on the iodination of its precursor, hesperidin, a process that is also used for the synthesis of diosmin itself. A patent for diosmin preparation suggests that this compound can be a byproduct. The following is a generalized protocol adapted from this process.

Materials:

  • Hesperidin

  • Pyridine (solvent)

  • Iodine

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium thiosulfate

  • Dimethylformamide (DMF) for purification

  • Water

Procedure:

  • Dissolve hesperidin in pyridine in a reaction vessel.

  • Add sodium hydroxide to the solution while stirring.

  • Add iodine portion-wise to the mixture over a period of one hour.

  • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours.

  • After the reaction, distill off the pyridine.

  • Add a solution of sodium thiosulfate to quench any remaining iodine, followed by water.

  • Filter the crude product. The crude product will be a mixture containing diosmin and this compound.

  • Further purification to isolate this compound would require chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis and quantification of this compound.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm or 345 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A standard solution of purified this compound in a suitable solvent (e.g., DMSO/methanol mixture) should be prepared for quantification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent such as DMSO-d₆.

  • Experiments:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure, including the position of the iodine atom and the glycosidic linkages.

3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.

  • Analysis Mode: Both positive and negative ion modes should be explored.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition (C₂₈H₃₁IO₁₅).

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can help in confirming the structure, particularly the glycosidic linkages and the position of the iodine on the aglycone.

Hypothetical Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the parent compound, diosmin, is known to exhibit a range of pharmacological effects, including venotonic, anti-inflammatory, and antioxidant properties. It is plausible that this compound may share some of these activities or possess unique properties due to the presence of the iodine atom.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known anti-inflammatory mechanisms of flavonoids. This pathway focuses on the inhibition of pro-inflammatory signaling cascades.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) MyD88 MyD88 Receptor->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n Translocates 6_Iododiosmin This compound 6_Iododiosmin->NFκB_p65_p50_n Inhibits (Hypothetical) DNA DNA NFκB_p65_p50_n->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound remains a compound of interest primarily from a pharmaceutical quality and impurity profiling perspective. However, the presence of an iodine atom on the flavonoid scaffold opens up possibilities for altered biological activity that warrants further investigation. This guide provides a foundational understanding of its structure and properties and offers a starting point for researchers to develop experimental protocols for its synthesis, characterization, and biological evaluation. Future studies are needed to elucidate the specific pharmacological profile of this compound and determine if it has any therapeutic potential beyond its current classification as a diosmin impurity.

References

6-Iododiosmin (CAS 1431536-92-3): A Technical Overview of a Diosmin-Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Iododiosmin, a halogenated derivative and known impurity of the flavonoid diosmin. While extensive research exists for its parent compound, diosmin, publicly available data specifically on this compound is limited. This document summarizes the existing information and highlights areas for future research.

Chemical and Physical Properties

This compound, identified as Diosmin EP Impurity D, is a molecule with the chemical formula C₂₈H₃₁IO₁₅ and a molecular weight of approximately 734.44 g/mol .[1][2][3][4] Its structure is characterized by the introduction of an iodine atom at the 6-position of the diosmin scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1431536-92-3[1][2][4]
Molecular Formula C₂₈H₃₁IO₁₅[1][2][3][4]
Molecular Weight 734.44 g/mol [1][3][4]
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[5][6]
Synonyms Diosmin EP Impurity D, 6-Iodo-Diosmin[1][2][7]
Melting Point 212-214 °C (decomposes)[6]
Solubility Soluble in DMSO
Appearance Light Yellow Crystalline Solid[6]

Synthesis and Isolation

This compound is recognized as an impurity that can form during the synthesis of diosmin from hesperidin.[8] The process often involves an iodination step followed by dehydroiodination. While patents describe the overall synthesis of diosmin, they do not provide specific, detailed protocols for the isolation and purification of this compound.

A general workflow for the synthesis of diosmin, which may produce this compound as a byproduct, is outlined below. The precise conditions that favor the formation and isolation of this compound are not well-documented.

Synthesis_Workflow Hesperidin Hesperidin Iodination Iodination (e.g., I₂, Pyridine) Hesperidin->Iodination Dehydroiodination Dehydroiodination Iodination->Dehydroiodination Crude_Diosmin Crude Diosmin Mixture Dehydroiodination->Crude_Diosmin Purification Purification (e.g., Crystallization) Crude_Diosmin->Purification Diosmin Pure Diosmin Purification->Diosmin Iododiosmin This compound (Impurity) Purification->Iododiosmin

Figure 1: Generalized synthesis of diosmin from hesperidin.

Biological Activity and Mechanism of Action

To date, there are no specific studies in the public domain detailing the biological activity or mechanism of action of this compound. Research has predominantly focused on the parent compound, diosmin, which is known for its venotonic, anti-inflammatory, and antioxidant properties.[9][10]

The introduction of halogen atoms into flavonoid structures has been shown in some cases to enhance their biological activities, including antiangiogenic and cytotoxic effects.[11][12] This suggests that this compound could potentially possess unique pharmacological properties distinct from diosmin. However, without experimental data, this remains speculative.

Due to the absence of biological studies, no signaling pathways or mechanisms of action for this compound can be described.

Quantitative Data

There is currently no publicly available quantitative data regarding the biological activity of this compound, such as IC₅₀ or Kᵢ values.

Experimental Protocols

Synthesis and Isolation

Detailed experimental protocols for the specific synthesis and preparative isolation of this compound are not available in the scientific literature. Researchers interested in obtaining this compound may need to adapt and optimize methods from existing diosmin synthesis procedures, followed by advanced chromatographic separation techniques to isolate the iodinated impurity.

Analytical Methods

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for the identification and quantification of impurities in diosmin bulk drug and pharmaceutical formulations.[13] These methods can be utilized for the detection and characterization of this compound.

Analytical_Workflow Sample Diosmin Sample Extraction Sample Preparation (e.g., Dissolution in DMSO) Sample->Extraction HPLC HPLC Analysis (C18 column, gradient elution) Extraction->HPLC Detection UV Detection HPLC->Detection Quantification Quantification of This compound Detection->Quantification

Figure 2: General workflow for the analytical determination of this compound.

Future Research Directions

The significant gap in the scientific literature regarding this compound presents several opportunities for future research:

  • Development of a targeted synthesis and efficient purification protocol for this compound to enable further pharmacological studies.

  • In vitro and in vivo evaluation of its biological activities , including but not limited to its potential anti-inflammatory, antioxidant, anti-cancer, and venotonic properties.

  • Investigation of its mechanism of action to understand the molecular targets and signaling pathways it may modulate.

  • Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Comparative studies with diosmin to elucidate the impact of the iodine substitution on the molecule's biological activity.

Conclusion

This compound (CAS 1431536-92-3) is a known impurity of diosmin with well-defined chemical and physical properties. However, a thorough review of the current scientific literature reveals a significant lack of data on its specific biological activities, mechanism of action, and quantitative pharmacological parameters. While the halogenation of flavonoids can lead to enhanced biological effects, dedicated studies are required to determine if this holds true for this compound. This technical guide serves to summarize the currently available information and to encourage further research into this potentially interesting flavonoid derivative.

References

Synthesis of 6-Iododiosmin from Hesperidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-iododiosmin, a derivative of diosmin, which is synthesized from the naturally occurring flavonoid hesperidin. This document details the chemical pathway, experimental protocols, and quantitative data derived from established methodologies.

Introduction

Diosmin is a flavone glycoside widely used as a phlebotonic and vascular protecting agent. It is semi-synthetically produced from hesperidin, a flavanone glycoside abundant in citrus peels. The conversion of hesperidin to diosmin involves an oxidation reaction, typically facilitated by iodine in a basic medium. During this process, iodinated derivatives of diosmin, such as this compound, can be formed as intermediates or byproducts. While often considered an impurity in the production of pure diosmin, this compound is a distinct chemical entity with potential for further research and application. This guide focuses on the intentional synthesis or isolation of this compound.

Synthesis Pathway

The synthesis of this compound from hesperidin is a two-step process. The first step involves the conversion of hesperidin to diosmin, which is then followed by iodination. In many described industrial processes, these two steps can occur in the same reaction vessel.

  • Dehydrogenation of Hesperidin to Diosmin: Hesperidin is oxidized to form diosmin. This reaction creates a double bond in the C-ring of the flavonoid structure. Iodine is a common oxidizing agent for this transformation, which typically occurs in the presence of a base and a suitable solvent.

  • Electrophilic Iodination of Diosmin: The newly formed diosmin can then undergo electrophilic aromatic substitution with iodine at the 6-position of the A-ring, yielding this compound. The reaction conditions, particularly the amount of iodine and the reaction time, can be modulated to favor the formation of this iodinated derivative.

The overall reaction can be visualized as follows:

Synthesis_Pathway Hesperidin Hesperidin Diosmin Diosmin Hesperidin->Diosmin I₂ / Base (Dehydrogenation) Iododiosmin This compound Diosmin->Iododiosmin I₂ (Electrophilic Substitution) Experimental_Workflow cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Mix Hesperidin, Solvent, Base, and Iodine B Heat Reaction Mixture (e.g., 70-105°C) A->B C Monitor Reaction Progress (TLC/HPLC) B->C D Cool and Precipitate C->D E Filter and Wash D->E F Remove Excess Iodine (e.g., Sodium Thiosulfate) E->F G Chromatographic Separation (e.g., Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H I I G->I Isolated this compound

Potential Biological Activity of 6-Iododiosmin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iododiosmin is a halogenated derivative and a known impurity of diosmin, a naturally occurring flavonoid with a wide range of documented biological activities.[1][2] While direct experimental evidence on the biological effects of this compound is currently limited, its structural similarity to diosmin suggests it may possess comparable or modulated pharmacological properties. This technical guide provides an in-depth overview of the potential biological activities of this compound, extrapolated from the known effects of its parent compound. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.

Introduction to this compound

This compound is chemically identified as 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one.[3] It is recognized as an impurity in preparations of diosmin (Diosmin EP Impurity D).[4] Given that the parent compound, diosmin, exhibits significant anticancer, anti-inflammatory, and antioxidant properties, it is hypothesized that the introduction of an iodine atom at the 6-position of the flavonoid backbone could influence its biological activity, potentially leading to enhanced efficacy or novel mechanisms of action.

Potential Anticancer Activity

The anticancer effects of diosmin are well-documented against various cancer cell lines.[5][6] It is plausible that this compound could exhibit similar or enhanced cytotoxic and apoptotic activities.

Cytotoxicity Data of the Parent Compound, Diosmin

The following table summarizes the cytotoxic activity of diosmin against different cancer cell lines.

Cell LineCancer TypeIC50 ValueExposure TimeReference
MDA-MB-231Triple-Negative Breast Cancer18 µg/mL (induces apoptosis)Not Specified[5]
Dalton Ascitic Lymphoma (DAL)LeukemiaDose-dependentNot Specified[7]
Proposed Mechanism of Anticancer Action

Diosmin has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[5] It is proposed that this compound may act through a similar signaling pathway.

anticancer_pathway cluster_cell Inside Cancer Cell This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) Cancer_Cell->Bcl2_BclXL down-regulates Bax Bax (Pro-apoptotic) Cancer_Cell->Bax up-regulates Caspase3 Caspase-3 (Executioner) Bcl2_BclXL->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Potential Anti-inflammatory Effects

Diosmin is known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8][9] this compound may share this activity.

Proposed Mechanism of Anti-inflammatory Action

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB, which regulates the expression of inflammatory cytokines.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory_Stimulus NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Proinflammatory_Cytokines induces expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB_Activation inhibits enzyme_inhibition_workflow Target_Enzyme Target_Enzyme Enzyme_Assay Enzyme_Assay Target_Enzyme->Enzyme_Assay Substrate Substrate Substrate->Enzyme_Assay This compound This compound This compound->Enzyme_Assay (Inhibitor) Data_Analysis Data_Analysis Enzyme_Assay->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

References

Pharmacological Screening of Iodinated Flavonoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological screening of iodinated flavonoids, a promising class of compounds for drug discovery. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and mechanistic understanding of these modified natural products. This whitepaper details experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial activities, summarizes key quantitative data, and illustrates the signaling pathways potentially modulated by these compounds.

Introduction

Flavonoids are a diverse group of polyphenolic compounds of plant origin, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] Chemical modification of the flavonoid scaffold, such as through iodination, offers a strategy to enhance their pharmacological potency and modulate their pharmacokinetic properties. Iodinated flavonoids have emerged as compounds of interest, with studies indicating their potential as enhanced therapeutic agents. This guide provides a technical framework for the systematic screening of these novel compounds.

Synthesis of Iodinated Flavonoids

The introduction of iodine into the flavonoid structure can be achieved through various synthetic methodologies. A common approach involves the electrophilic iodination of the flavonoid backbone. For instance, new iodochalcones, flavones, and flavonols can be prepared from corresponding chalcones. The synthesis of iodoflavones from their respective chalcone precursors can be efficiently achieved using both conventional heating and microwave irradiation techniques, with the latter often resulting in significantly reduced reaction times and increased yields.[2][3] The structural confirmation of these synthesized iodinated flavonoids is typically performed using spectroscopic methods such as UV, IR, and NMR.[2][3]

Pharmacological Screening Protocols

A comprehensive pharmacological screening of iodinated flavonoids involves a battery of in vitro and in vivo assays to determine their biological activities and toxicities. Detailed protocols for key assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][4]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of iodinated flavonoids in a suitable solvent (e.g., DMSO). Serially dilute the compounds in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory properties of compounds.[5][6]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Experimental Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the iodinated flavonoid orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight). A vehicle control group and a positive control group (e.g., indomethacin at 10 mg/kg) should be included.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the iodinated flavonoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The lowest concentration that shows no growth on the agar plate after incubation is the MBC/MFC.

Quantitative Data on Iodinated and Halogenated Flavonoids

The following tables summarize available quantitative data on the pharmacological activities of iodinated and other halogenated flavonoids. It is important to note that data specifically for iodinated flavonoids is still emerging, and much of the current knowledge is derived from studies on a broader range of halogenated analogs.

Table 1: Anticancer Activity of Halogenated Flavonoids (IC₅₀ values in µM)

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference
Flavone DerivativesHEL (Human Erythroleukemia)Close to Cisplatin[3][9]
Flavone DerivativesPC3 (Prostate Cancer)Close to Cisplatin[3][9]
Isoflavone DerivativesPC-3 (Prostate Cancer)1.8 ± 0.4[4]
Isoflavone DerivativesLNCaP (Prostate Cancer)1.3 ± 0.2[4]
4'-BromoflavonolA549 (Lung Cancer)0.46 ± 0.02[8][10]
Flavonoid-based AmideMDA-MB-231 (Breast Cancer)1.76 ± 0.91[9]
3,5-dihydroxy-7-methoxyflavoneMIA PaCa-2 (Pancreatic Cancer)Active (Concentration-dependent)[11]

Table 2: Antimicrobial Activity of Halogenated Flavonoids (MIC values in µg/mL)

Compound Class/NameMicroorganismMIC (µg/mL)Reference
IodochalconesE. coliMore active than Tetracycline (in vivo)
IodochalconesS. aureusMore active than Tetracycline (in vivo)
Chalcone with Iodine groupS. aureus250[12]
Thiazole-based ChalconesB. cereus6.5-28.4 (µmol x 10⁻²/mL)[7][13]
Chalcone DerivativesS. aureus7.81–250[8]
Chalcone DerivativesC. albicans15.6 to 31.25[8]

Table 3: Enzyme Inhibitory Activity of Flavonoids (IC₅₀ and Kᵢ values)

FlavonoidEnzymeIC₅₀ / KᵢReference
QuercetinXanthine OxidaseIC₅₀ = 7.23 µM[10]
BaicaleinXanthine OxidaseIC₅₀ = 9.44 µM, Kᵢ = 2.48 x 10⁻⁶ M[10]
Flavones/FlavonolsXanthine OxidaseIC₅₀ = 0.40 to 5.02 µM[14]
Naringin octanoateXanthine OxidaseIC₅₀ = 110.35 µM[15]
DiosmetinXanthine OxidaseStrongest inhibitor of uric acid formation[1]

Modulation of Signaling Pathways

Flavonoids exert their biological effects by interacting with a multitude of intracellular signaling pathways. The introduction of iodine can potentially alter these interactions. While specific data for iodinated flavonoids is limited, the foundational mechanisms of their parent compounds provide a strong basis for investigation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[16][17][18] Flavonoids have been shown to inhibit this pathway at various nodes, leading to anticancer effects.[9][19][20][21] For instance, some flavonoid-based amide derivatives have been shown to down-regulate the expression of p-PI3K and p-Akt in breast cancer cells.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Iodinated_Flavonoid Iodinated Flavonoid Iodinated_Flavonoid->PI3K Inhibits Iodinated_Flavonoid->Akt Inhibits MAPK_Pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Iodinated_Flavonoid Iodinated Flavonoid Iodinated_Flavonoid->MAPK Modulates NFkB_Pathway cluster_0 Cytoplasm cluster_1 Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Iodinated_Flavonoid Iodinated Flavonoid Iodinated_Flavonoid->IKK Inhibits

References

In Vitro Evaluation of 6-Iododiosmin Cytotoxicity: A Proposed Technical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies on the in vitro cytotoxicity of 6-Iododiosmin are not publicly available. This technical guide, therefore, presents a proposed framework for its evaluation based on the known anticancer properties of its parent compound, diosmin, and established methodologies for in vitro cytotoxicity assessment of novel flavonoid derivatives. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Diosmin, a naturally occurring flavonoid glycoside, has demonstrated promising anticancer activities, including the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2] The addition of a halogen, such as iodine, to a flavonoid structure can potentially enhance its bioactivity. This has been observed with other iodinated compounds which exhibit antineoplastic effects.[3][4] This document outlines a comprehensive in vitro strategy to evaluate the cytotoxic potential of this compound, a novel derivative of diosmin. The proposed studies aim to determine its efficacy and elucidate its potential mechanism of action in cancer cells.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines and a normal cell line would be selected for the study. For instance:

  • MCF-7: Human breast adenocarcinoma (p53 wild-type)

  • MDA-MB-231: Human breast adenocarcinoma (p53 mutant)

  • HepG2: Human hepatocellular carcinoma

  • A549: Human lung carcinoma

  • HUVEC: Human Umbilical Vein Endothelial Cells (as a normal cell control)

Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability will be expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) will be calculated.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[6]

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-745.228.515.8
MDA-MB-23158.739.122.4
HepG265.142.628.9
A54972.355.935.1
HUVEC>100>100>100
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Control65.3 ± 2.120.1 ± 1.514.6 ± 1.21.2 ± 0.3
This compound (IC50)40.8 ± 1.815.5 ± 1.138.7 ± 2.55.0 ± 0.8
This compound (2x IC50)25.1 ± 1.510.2 ± 0.955.4 ± 3.19.3 ± 1.1
Table 3: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in MCF-7 Cells (24h treatment)
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control96.2 ± 1.52.1 ± 0.41.1 ± 0.20.6 ± 0.1
This compound (IC50)75.4 ± 2.812.8 ± 1.38.5 ± 0.93.3 ± 0.5
This compound (2x IC50)58.9 ± 3.120.1 ± 1.815.7 ± 1.45.3 ± 0.7

Visualizations

experimental_workflow start Start: Select Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Varying Concentrations & Durations) culture->treatment mtt MTT Assay (Cell Viability & IC50) treatment->mtt flow_prep Cell Harvesting & Preparation for Flow Cytometry treatment->flow_prep data_analysis Data Analysis & Interpretation mtt->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow_prep->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC/PI) flow_prep->apoptosis cell_cycle->data_analysis apoptosis->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway iododiosmin This compound dna_damage DNA Damage iododiosmin->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits cdk_cyclin CDK1/Cyclin B Inhibition p21->cdk_cyclin Inhibits g2m_arrest G2/M Phase Arrest cdk_cyclin->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis mito Mitochondrial Disruption bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a robust framework for the initial in vitro evaluation of this compound's cytotoxicity. Based on the known activity of diosmin, it is hypothesized that this compound may exhibit significant anticancer effects, potentially through the induction of G2/M cell cycle arrest and apoptosis. The proposed experiments will provide crucial data on its efficacy, selectivity, and mechanism of action, which are essential for its further development as a potential therapeutic agent.

References

Predicted Mechanism of Action for 6-Iododiosmin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines the predicted mechanism of action for 6-Iododiosmin. As of the time of writing, there is a notable absence of direct experimental studies on this specific compound. The following guide is therefore a scientifically informed extrapolation based on the well-documented activities of its parent flavonoid, diosmin, and the known effects of iodination on the biological activity of phenolic compounds.

Executive Summary

This compound is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. Diosmin itself exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties. The introduction of an iodine atom to the diosmin structure is hypothesized to modulate its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This guide predicts that this compound will likely exert anti-cancer effects through the induction of apoptosis and cell cycle arrest, pathways well-established for its parent compound. The iodine moiety may further contribute to these effects by increasing cellular uptake and promoting oxidative stress within cancer cells. This document provides a foundational framework for initiating research into the therapeutic potential of this compound.

Predicted Core Anti-Cancer Mechanisms

The anti-neoplastic activity of this compound is predicted to be a multifaceted process involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These mechanisms are likely to be similar to those of diosmin, but potentially augmented by the presence of the iodine atom.

Induction of Apoptosis

It is predicted that this compound will induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is based on studies of diosmin, which show it can modulate the expression of key regulatory proteins in the apoptotic cascade.[1]

Key Predicted Events:

  • Modulation of Bcl-2 Family Proteins: this compound is expected to shift the balance between pro-apoptotic and anti-apoptotic proteins. It is predicted to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This disrupts the mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[2]

  • Caspase Activation: Cytosolic cytochrome c will bind to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, primarily caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1]

  • Role of Iodine: The iodine atom may enhance these effects. Halogenation can increase the lipophilicity of flavonoids, potentially leading to greater cellular accumulation. Furthermore, iodine itself can act as a mild oxidant at higher concentrations, promoting the generation of reactive oxygen species (ROS) that can further damage mitochondria and trigger apoptosis.[3]

Induction of Cell Cycle Arrest

This compound is also predicted to inhibit cancer cell proliferation by inducing cell cycle arrest, likely at the G2/M phase, a known effect of the related compound diosgenin.[2][4]

Key Predicted Events:

  • Modulation of Cyclin-Dependent Kinases (CDKs): The progression of the cell cycle is controlled by CDKs and their regulatory cyclin partners. This compound is predicted to interfere with this machinery, potentially by downregulating the expression of key proteins like cyclin B1 and upregulating CDK inhibitors such as p21.[2][4]

  • Checkpoint Activation: By disrupting the normal function of the cell cycle machinery, this compound may activate cellular checkpoints (e.g., Chk1), preventing cells from proceeding into mitosis and thereby halting proliferation.[2]

Quantitative Data (Based on Parent/Related Compounds)

Direct quantitative data for this compound is unavailable. The following tables summarize data for diosmin and diosgenin to provide a baseline for future comparative studies.

Table 1: In Vitro Cytotoxicity of Diosmin and Diosgenin

CompoundCell LineAssayEndpointResultReference
DiosminHepG2 (Liver Cancer)MTTIC50~100 µM/ml at 24h[3]
DiosgeninMCF-7 (Breast Cancer)MTTViability~80% inhibition at 40 µM for 48h[5]
DiosgeninHs578T (Breast Cancer)MTTViability~70% inhibition at 40 µM for 48h[5]

Table 2: Effects of Diosmin/Diosgenin on Key Regulatory Proteins

CompoundCell LineTarget ProteinEffectReference
DiosminMDA-MB-231BaxUpregulation[1]
DiosminMDA-MB-231Bcl-2Downregulation[1]
DiosminMDA-MB-231Caspase-3Upregulation[1]
DiosgeninK562 (Leukemia)Cyclin B1Decreased levels[4]
DiosgeninK562 (Leukemia)p21Decreased levels[4]
DiosgeninK562 (Leukemia)cdc2Increased levels[4]
DiosgeninBreast Cancerp-Chk1Altered expression[2]

Proposed Experimental Protocols

The following are detailed methodologies adapted from studies on diosmin and related flavonoids, which can be applied to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cyclin B1, anti-p21, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Predicted Pathways and Workflows

Predicted Apoptotic Pathway for this compound

G cluster_0 Initiating Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade This compound This compound Increased Lipophilicity / ROS Generation Increased Lipophilicity / ROS Generation This compound->Increased Lipophilicity / ROS Generation Predicted Effect Bcl2 Bcl-2 / Bcl-xL Increased Lipophilicity / ROS Generation->Bcl2 Downregulates Bax Bax Increased Lipophilicity / ROS Generation->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Predicted intrinsic apoptosis pathway activated by this compound.

Predicted Cell Cycle Arrest Pathway for this compound

G cluster_0 CDK Inhibitor cluster_1 Mitotic Promoting Factor cluster_2 Cell Cycle Progression This compound This compound p21 p21 This compound->p21 Upregulates CyclinB Cyclin B1 This compound->CyclinB Downregulates MPF CDK1/Cyclin B1 Complex p21->MPF Inhibits G2 G2 Phase Cdk1 CDK1 Cdk1->MPF CyclinB->MPF M M Phase (Mitosis) MPF->M Promotes G2/M Transition Arrest G2/M Arrest MPF->Arrest Blockage leads to G2->M

Caption: Predicted G2/M cell cycle arrest mechanism induced by this compound.

Proposed Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A1 Synthesize & Purify this compound A2 Cell Viability Screening (MTT/SRB Assay) on various cancer cell lines A1->A2 A3 Determine IC50 Values A2->A3 B1 Cell Cycle Analysis (Flow Cytometry) A3->B1 B2 Apoptosis Assay (Annexin V/PI Staining) A3->B2 B3 Western Blot for Key Proteins (Bcl-2 family, Caspases, Cyclins) B1->B3 B2->B3 B4 Mitochondrial Membrane Potential Assay B3->B4 B5 ROS Measurement Assay B4->B5 C1 Animal Tumor Model (e.g., Xenograft) B5->C1 C2 Evaluate Tumor Growth Inhibition C1->C2 C3 Toxicity & Pharmacokinetic Studies C2->C3

Caption: Logical workflow for the investigation of this compound's anti-cancer activity.

References

A Technical Review on the Synthesis of Diosmin and the Genesis of Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmin, a naturally occurring flavonoid glycoside, is a prominent therapeutic agent for chronic venous insufficiency, hemorrhoids, and other vascular disorders. While it can be extracted from various plant sources, the low natural abundance makes commercial production reliant on the semi-synthesis from the more abundant flavonoid, hesperidin. The synthetic conversion, however, is not without its challenges, primarily the formation of process-related impurities that can impact the final product's purity, safety, and efficacy. This technical guide provides a comprehensive review of the prevalent synthetic methodologies for diosmin, with a core focus on the formation, identification, and quantification of impurities. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers and professionals in the development of robust and well-controlled diosmin manufacturing processes.

Principal Synthetic Pathways of Diosmin from Hesperidin

The most widely adopted industrial synthesis of diosmin involves the dehydrogenation of hesperidin, which introduces a double bond in the C-ring of the flavanone structure to yield the flavone structure of diosmin. The primary method for this conversion is through an iodination-dehydroiodination reaction.

Iodine-Mediated Dehydrogenation

The conversion of hesperidin to diosmin using iodine is a cornerstone of its commercial synthesis. This process is typically carried out in the presence of a base and a suitable solvent. Pyridine has traditionally been the solvent of choice due to its ability to facilitate the reaction and act as a base.

The reaction mechanism proceeds through the initial iodination of the hesperidin molecule at the C6 position, followed by the elimination of hydrogen iodide (HI) to form the desired double bond, yielding diosmin. The base in the reaction mixture neutralizes the HI formed, driving the reaction towards completion.

Recent advancements have explored the use of alternative solvents to pyridine, such as ionic liquids and morpholine, to develop more environmentally friendly and safer processes.[1]

Key Process-Related Impurities in Diosmin Synthesis

A number of impurities can arise during the synthesis of diosmin, either from the starting material, as intermediates, or as byproducts of side reactions. The most commonly encountered impurities are:

  • Hesperidin: The unreacted starting material is a common impurity. Its presence is primarily due to incomplete reaction.

  • 6-Iodo Diosmin: This is a key intermediate in the iodination-dehydroiodination process. Incomplete dehydroiodination results in its presence in the final product.

  • Diosmetin: The aglycone of diosmin, formed by the cleavage of the rutinoside sugar moiety. This can occur under harsh acidic or basic conditions during synthesis or purification.

  • Linarin and Isorhoifolin: These are isomeric impurities of diosmin. Linarin (acacetin-7-O-rutinoside) and Isorhoifolin (apigenin-7-O-rutinoside) can be present as impurities in the hesperidin starting material or potentially be formed through side reactions.[2]

Data Presentation: Synthesis Conditions and Purity

The following tables summarize quantitative data from various studies on the synthesis of diosmin, highlighting the reaction conditions and the resulting yield and purity.

Table 1: Comparison of Different Solvents in Iodine-Mediated Dehydrogenation of Hesperidin

Solvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
PyridineSodium Hydroxide90675>90
PyridineSodium Hydroxide95-1059-1080-8695.3[2]
Ionic Liquid ([BPY]Br)Sodium Hydroxide68-70685Not Specified
Ionic Liquid ([BMIM]Br)Sodium Hydroxide68-70676Not Specified
Morpholine:Water (60:40)Sodium Hydroxide85-90984.095.26[3]
Morpholine:Methanol (60:40)Sodium Hydroxide85-90986.395.26[3]

Table 2: Purity of Diosmin after Different Purification Methods

Crude Diosmin SourcePurification MethodFinal Purity (%)Reference
Pyridine/Iodine SynthesisMethanol wash, then crystallization from DMF:Water, followed by base-acid treatment>99[2]
Pyridine/Iodine SynthesisCrystallization from DMF:Water (9:1)99.5[2]
Pyridine/Iodine SynthesisBase-acid treatment>90[4]

Experimental Protocols

Synthesis of Diosmin from Hesperidin using Iodine and Pyridine

This protocol is based on a widely cited method for diosmin synthesis.[2]

Materials:

  • Hesperidin (100 g)

  • Pyridine (700 ml, recovered)

  • Sodium Hydroxide (9.8 g)

  • Iodine (48 g, recovered, assay 95%)

  • Methanol

  • Sodium Thiosulfate

  • 5% Aqueous Sodium Hydroxide solution

  • Concentrated Sulfuric Acid

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Reaction Setup: In a 2-liter clean glass assembly, charge 100 g of hesperidin, 700 ml of recovered pyridine, 9.8 g of sodium hydroxide, and 48 g of recovered iodine.

  • Reaction: Heat the resulting solution to 95-105 °C for 9-10 hours. Monitor the reaction progress by HPLC until the hesperidin content is less than 1%.

  • Solvent Recovery: After the reaction is complete, recover the pyridine by distillation.

  • Crude Diosmin Isolation: To the resulting solid, add methanol and heat to reflux. Filter the mixture at room temperature.

  • Iodine Removal: Treat the obtained solid with a sodium thiosulfate solution.

  • Base Treatment: Suspend the solid in 900 ml of 5% aqueous sodium hydroxide solution.

  • Precipitation: Adjust the pH of the mixture to 2-4 with concentrated sulfuric acid to precipitate the crude diosmin.

  • Filtration and Washing: Filter the reaction mass and wash the solid with water.

  • Yield and Purity of Crude Diosmin: The expected yield of crude diosmin is 80-86 g with a purity of approximately 95.3%.[2]

Purification of Crude Diosmin by Recrystallization

This protocol describes the purification of crude diosmin to achieve high purity.[2]

Materials:

  • Crude Diosmin (100 g)

  • Dimethylformamide (DMF) (1800 ml)

  • Water

Procedure:

  • Dissolution: In a 3-liter clean glass assembly, charge 100 g of crude diosmin and 1800 ml of dimethylformamide.

  • Heating: Heat the resulting solution to 90-95 °C to obtain a clear solution.

  • Crystallization: Add 900 ml of water at 90-95 °C and maintain the temperature for 30 minutes.

  • Filtration and Washing: Filter the reaction mass and wash the solid with water, followed by a hot water wash.

  • Drying: Dry the solid to obtain pure diosmin.

  • Yield and Purity: The expected yield is 90-95 g with a purity of up to 98.8%.[2]

Visualization of Workflows and Logical Relationships

Synthesis of Diosmin from Hesperidin

The following diagram illustrates the general workflow for the synthesis of diosmin from hesperidin via the iodine-mediated dehydrogenation process.

G Hesperidin Hesperidin ReactionMixture Reaction Mixture (Hesperidin, Iodine, Base, Solvent) Hesperidin->ReactionMixture Heating Heating (e.g., 95-105°C, 9-10h) ReactionMixture->Heating CrudeDiosmin Crude Diosmin Mixture Heating->CrudeDiosmin SolventRemoval Solvent Removal (Distillation) CrudeDiosmin->SolventRemoval Purification Purification Steps (Washing, Crystallization) SolventRemoval->Purification PureDiosmin Pure Diosmin Purification->PureDiosmin

Caption: General workflow for the synthesis of diosmin.

Formation of Key Impurities during Diosmin Synthesis

This diagram illustrates the logical relationships in the formation of major impurities during the synthesis of diosmin from hesperidin.

G Hesperidin Hesperidin (Starting Material) Iodination Iodination Hesperidin->Iodination I2, Base Impurity_Hesperidin Hesperidin Impurity (Unreacted) Hesperidin->Impurity_Hesperidin Incomplete Reaction Dehydroiodination Dehydroiodination Iodination->Dehydroiodination -HI Impurity_Iodo 6-Iodo Diosmin (Intermediate) Iodination->Impurity_Iodo Incomplete Dehydroiodination Diosmin Diosmin (Desired Product) Dehydroiodination->Diosmin Impurity_Diosmetin Diosmetin (Degradation) Diosmin->Impurity_Diosmetin Harsh Conditions Impurity_Isomeric Linarin / Isorhoifolin (From Starting Material/Side Reaction) SideReaction Side Reaction / Impure Starting Material SideReaction->Impurity_Isomeric Degradation Degradation (e.g., hydrolysis)

Caption: Formation pathways of key diosmin impurities.

Conclusion

The synthesis of diosmin from hesperidin is a well-established process, yet the control of impurities remains a critical aspect of ensuring the quality and safety of the final pharmaceutical product. This review has outlined the primary synthetic methodologies, identified the key process-related impurities, and provided detailed experimental protocols. The presented data and workflows offer a valuable resource for researchers and drug development professionals to optimize the synthesis of diosmin, minimize impurity formation, and implement robust analytical control strategies. Further research focusing on developing greener and more efficient synthetic routes, along with comprehensive studies on the toxicological profiles of the impurities, will continue to advance the manufacturing of high-purity diosmin.

References

6-Iododiosmin: A Comprehensive Technical Guide on its Discovery, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Iododiosmin, a halogenated derivative of the naturally occurring flavonoid, diosmin. While this compound is primarily recognized as an impurity in the synthesis of diosmin, its unique chemical structure warrants further investigation into its potential biological activities and therapeutic applications. This document outlines the probable synthetic pathways, comprehensive characterization methodologies, and hypothesized biological functions based on the known properties of diosmin and other halogenated flavonoids. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are provided to facilitate further research in this area.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Diosmin, a flavone glycoside found predominantly in citrus fruits, is a well-established therapeutic agent for chronic venous insufficiency and hemorrhoids. The chemical modification of flavonoids, such as through halogenation, has been shown to potentially enhance their biological efficacy.[1] this compound, an iodinated derivative of diosmin, has been identified as a potential impurity during the synthesis of diosmin from hesperidin using iodine-based methods.[2][3] To date, dedicated research on the isolation, characterization, and biological activity of this compound remains limited. This guide aims to consolidate the available information and provide a structured framework for future research into this novel compound.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[4]
Molecular Formula C₂₈H₃₁IO₁₅[4][5]
Molecular Weight 734.44 g/mol [5]
CAS Number 1431536-92-3[5]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in DMSO and other polar organic solvents-
Hydrogen Bond Donor Count 8[4]
Hydrogen Bond Acceptor Count 15[4]
Rotatable Bond Count 7[4]

Synthesis and Purification

While a specific protocol for the synthesis of this compound has not been published, its formation as a byproduct during the iodination of hesperidin to produce diosmin suggests a plausible synthetic route.[2] The proposed synthesis involves the electrophilic substitution of an iodine atom onto the A-ring of the flavonoid scaffold.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established protocols for the conversion of hesperidin to diosmin.[2][6][7][8]

Reaction Scheme:

Hesperidin + I₂ (in the presence of a base and solvent) → Diosmin + this compound (and other byproducts)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve hesperidin in an amide solvent such as dimethylformamide (DMF) or pyridine.

  • Addition of Reagents: Add an alkaline reagent, such as sodium hydroxide, to the solution. Subsequently, add iodine portion-wise while stirring.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 70°C and 100°C and maintain for several hours (e.g., 14 hours).[7][8]

  • Work-up: After the reaction is complete, cool the mixture and recover the solvent under reduced pressure. The crude product containing a mixture of diosmin and this compound can be precipitated.

  • Initial Purification: Treat the crude product with a sodium thiosulfate solution to remove any unreacted iodine.[2]

Purification of this compound

The purification of this compound from the reaction mixture can be achieved using chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is suitable for the separation of flavonoids.[9][10]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10]

  • Detection: UV detection at a wavelength of around 280 nm is appropriate for flavonoids.[9]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound. The identity of the peak can be confirmed by subsequent mass spectrometry analysis.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

G cluster_synthesis Synthesis cluster_purification Purification Hesperidin Hesperidin ReactionMixture Crude Reaction Mixture (Diosmin, this compound, etc.) Hesperidin->ReactionMixture Iodination (I₂, Base, Solvent) Purified Purified this compound ReactionMixture->Purified HPLC

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Structural Characterization

The definitive structural elucidation of synthesized this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[11][12][13][14]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC should also be employed to establish the connectivity of protons and carbons and confirm the position of the iodine atom on the A-ring.

  • Data Analysis: Compare the obtained spectra with those of diosmin to identify the shifts caused by the iodine substituent. The downfield shift of the aromatic proton at the C6 or C8 position would confirm the location of iodination.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Introduction: Introduce the purified this compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).[15][16][17][18]

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions.[15][17]

  • Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition (C₂₈H₃₁IO₁₅).

  • Tandem MS (MS/MS): Fragment the molecular ion to obtain a characteristic fragmentation pattern, which can provide further structural information, particularly about the glycosidic linkages.[18]

G Purified Sample Purified Sample NMR Spectroscopy NMR Spectroscopy Purified Sample->NMR Spectroscopy Structure Mass Spectrometry Mass Spectrometry Purified Sample->Mass Spectrometry Molecular Weight & Fragmentation Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Figure 2: Workflow for the structural characterization of this compound.

Hypothesized Biological Activities and Experimental Protocols

While no biological studies have been conducted on this compound, the known activities of diosmin and other halogenated flavonoids allow for the formulation of several hypotheses regarding its potential biological effects.[1][19][20][21]

Antioxidant Activity

Diosmin exhibits antioxidant properties, and it is plausible that this compound retains this activity.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [22][23][24]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution.

    • In a 96-well plate, add the sample dilutions and a solution of DPPH in methanol.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [22][23][24][25][26]

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer to a specific absorbance at 734 nm.

    • Add the this compound sample to the ABTS radical solution.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

Anti-inflammatory Activity

Diosmin possesses anti-inflammatory properties, and halogenation can sometimes enhance this effect.

Experimental Protocols:

  • Inhibition of Protein Denaturation: [27][28]

    • Prepare a reaction mixture containing this compound, bovine serum albumin (BSA), and a buffer.

    • Incubate the mixture at a physiological temperature for a short period, followed by heating to induce denaturation.

    • Measure the turbidity of the solution spectrophotometrically.

    • Calculate the percentage of inhibition of protein denaturation.

  • Cell-Based Assays: [29][30][31]

    • Culture appropriate cell lines (e.g., macrophages like RAW 264.7).

    • Induce an inflammatory response using an agent like lipopolysaccharide (LPS).

    • Treat the cells with different concentrations of this compound.

    • Measure the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

Anticancer Activity

Diosmin has shown anticancer activity against various cancer cell lines. Halogenated flavonoids have also been reported to possess potent anticancer effects.[19][21]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [32][33][34][35]

  • Cell Seeding: Seed cancer cells (e.g., breast cancer cell line MCF-7, colon cancer cell line HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G This compound This compound Antioxidant Activity Antioxidant Activity This compound->Antioxidant Activity Hypothesis 1 Anti-inflammatory Activity Anti-inflammatory Activity This compound->Anti-inflammatory Activity Hypothesis 2 Anticancer Activity Anticancer Activity This compound->Anticancer Activity Hypothesis 3 DPPH Assay DPPH Assay Antioxidant Activity->DPPH Assay ABTS Assay ABTS Assay Antioxidant Activity->ABTS Assay Protein Denaturation Assay Protein Denaturation Assay Anti-inflammatory Activity->Protein Denaturation Assay Cell-based Assays Cell-based Assays Anti-inflammatory Activity->Cell-based Assays MTT Assay MTT Assay Anticancer Activity->MTT Assay

Figure 3: Hypothesized biological activities of this compound and corresponding in vitro assays.

Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with various cellular signaling pathways. Based on the known mechanisms of diosmin, this compound may modulate similar pathways.

Potential Anti-inflammatory Signaling Pathways

Diosmin is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It is hypothesized that this compound may also exert its anti-inflammatory effects through this pathway.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Figure 4: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Anticancer Signaling Pathways

Diosmin has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and by affecting the expression of pro- and anti-apoptotic proteins. This compound may share these mechanisms.

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 (Anti-apoptotic) Akt->Bcl-2 Activates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes This compound This compound This compound->Akt Inhibits This compound->Bax Upregulates

Figure 5: Hypothesized modulation of apoptosis-related pathways by this compound.

Conclusion and Future Directions

This compound represents an understudied derivative of the well-known flavonoid, diosmin. While its existence has been noted as a synthetic impurity, its unique chemical properties may confer novel biological activities. This guide provides a foundational framework for the systematic investigation of this compound, from its synthesis and purification to its comprehensive characterization and biological evaluation. Future research should focus on the successful synthesis and isolation of pure this compound, followed by the detailed spectroscopic analysis to confirm its structure. Subsequently, the hypothesized antioxidant, anti-inflammatory, and anticancer activities should be rigorously tested using the protocols outlined herein. Elucidation of its mechanisms of action, particularly its effects on key signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. The findings from such studies will not only expand our understanding of halogenated flavonoids but could also pave the way for the development of new and more effective flavonoid-based drugs.

References

A Technical Guide to the Physicochemical Properties of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of 6-Iododiosmin, a key impurity and derivative of the flavonoid glycoside Diosmin. This guide consolidates critical data for researchers engaged in the analysis, formulation, and development of diosmin-related compounds.

Introduction

This compound is classified as a significant impurity in the synthesis and production of Diosmin, a widely used phlebotropic and vasculoprotective agent.[1][2][3] Its chemical structure is that of diosmin with an iodine atom substituted at the 6-position of the chromen-4-one core. Understanding the physicochemical characteristics of this compound is crucial for the development of robust analytical methods for quality control, impurity profiling, and ensuring the safety and efficacy of diosmin-based pharmaceutical products.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are compiled from publicly available chemical databases and supplier specifications. The data presented are a mix of experimentally determined and computationally predicted values.

PropertyValueData TypeSource(s)
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one---[5][6]
Molecular Formula C₂₈H₃₁IO₁₅---[1][5][7]
Molecular Weight 734.44 g/mol ---[1][6][7]
CAS Number 1431536-92-3---[1][6]
Appearance Light Yellow Crystalline SolidExperimental[6]
Melting Point 199-200 °C (decomposes) 212-214 °C (decomposes)Experimental[1][3][6]
Boiling Point 922.9 ± 65.0 °CPredicted[1]
Density 1.92 ± 0.1 g/cm³Predicted[1]
Solubility DMSO (Soluble/Slightly), Aqueous Base (Slightly)Experimental[1][6]
pKa 4.62 ± 0.40Predicted[1]
LogP (XLogP3) -0.2Predicted[5]
Topological Polar Surface Area 234 ŲComputed[5]

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not extensively published, standard methodologies for flavonoids are applicable. The following sections detail generalized protocols for determining key physicochemical parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

This method measures the temperature and heat flow associated with thermal transitions in a material.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram.[8] The enthalpy of fusion can also be calculated from the peak area.[8]

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, buffered aqueous solutions) in a sealed glass vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification by HPLC:

    • Dilute the filtered sample with a suitable mobile phase.

    • Inject the diluted sample into a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and UV detector.[9]

    • The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as it ionizes with changing pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on the pH and pKa.

  • Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each sample at each pH.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between the ionized and non-ionized forms is maximal) against the pH. The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve.

Potential Signaling Pathway Interactions

As a derivative of diosmin, the biological activities of this compound, if any, are likely to be explored in the context of its parent compound. Diosmin is known to modulate several critical cellular signaling pathways, primarily related to inflammation, cell survival, and proliferation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that diosmin can activate this pathway.[10][11][12] Activation of Akt can lead to the phosphorylation and subsequent inhibition of downstream targets like the Forkhead box protein O1 (FOXO1), which promotes cell cycle progression.[10][11] This mechanism is implicated in diosmin's protective effects in various cell types.[12]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diosmin Diosmin Receptor Receptor Diosmin->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt pFOXO1 p-FOXO1 (Inactive) pAkt->pFOXO1 Phosphorylates FOXO1 FOXO1 FOXO1->pFOXO1 CellCycleGenes Cell Cycle Genes (e.g., p27) FOXO1->CellCycleGenes Inhibits pFOXO1->FOXO1 Nuclear Exclusion Proliferation Cell Proliferation & Survival CellCycleGenes->Proliferation Regulates

Caption: Diosmin activation of the PI3K/Akt pathway.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diosmin has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[13][14][15]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Diosmin Diosmin pIKK p-IKK (Active) Diosmin->pIKK Inhibits TLR4->pIKK Activates IKK IKK Complex IKK->pIKK pIkBa p-IκBα pIKK->pIkBa Phosphorylates IκBα IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->ProInflammatory Induces Solubility_Workflow start Start prep Add excess this compound to solvent in vial start->prep equilibrate Agitate at constant temp (24-48 hours) to reach equilibrium prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant (0.45 µm filter) settle->filter hplc Quantify concentration using calibrated HPLC filter->hplc data Calculate solubility (e.g., in mg/mL or µM) hplc->data end End data->end

References

Solubility Profile of 6-Iododiosmin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design and formulation development. This technical guide provides an in-depth overview of the solubility of 6-iododiosmin in dimethyl sulfoxide (DMSO) and other organic solvents, drawing upon available data for the compound and its parent analogue, diosmin.

Overview of this compound Solubility

This compound is a derivative of diosmin, a naturally occurring flavonoid. While specific quantitative solubility data for this compound is limited in publicly available literature, its solubility characteristics can be inferred from its structural relationship to diosmin and from information provided by commercial suppliers.

Several chemical suppliers offer this compound as a solution in DMSO, typically at a concentration of 1 mg/mL.[1][2][3][4] This indicates that its solubility in DMSO is at least 1 mg/mL. Chemical databases also describe this compound as being slightly soluble in DMSO and aqueous bases.

Given the structural similarity, the solubility profile of diosmin in various organic solvents can provide valuable insights for formulating this compound.

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in a range of organic solvents are not extensively reported. However, a summary of known solubility data for both this compound and its parent compound, diosmin, is presented below for comparative purposes.

CompoundSolventSolubilityTemperature (°C)
This compound Dimethyl Sulfoxide (DMSO)≥ 1 mg/mLNot Specified
This compound Dimethyl Sulfoxide (DMSO)Slightly solubleNot Specified
This compound Aqueous BaseSlightly solubleNot Specified
DiosminDimethyl Sulfoxide (DMSO)~2 mg/mLNot Specified
DiosminDimethyl Sulfoxide (DMSO)50 mg/mLNot Specified
DiosminDimethyl Formamide~0.11 mg/mLNot Specified
DiosminWater122 mg/mL25
DiosminEthanol< 1 mg/mL25
DiosminPolyethylene Glycol-400 (PEG-400)Soluble25-60
DiosminIsopropyl Alcohol (IPA)Insoluble25-60

Note: The significant discrepancy in reported diosmin solubility in DMSO may be due to different experimental conditions or forms of the compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.[5] This method involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, methanol, acetone)

  • Scintillation vials or other suitable containers

  • Orbital shaker or magnetic stirrer

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal equilibration time.[6]

  • Sample Collection and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with the solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Collect supernatant C->D E Filter sample (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of flavonoids like this compound is influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is generally applicable. The polarity of the solvent relative to the solute plays a significant role.[7]

  • Temperature: For most solid solutes, solubility increases with temperature.[5]

  • pH: The solubility of flavonoids can be pH-dependent, particularly in aqueous solutions.[8]

  • Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, can affect its solubility.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated, it is known to be soluble in DMSO to at least 1 mg/mL. For practical laboratory use, DMSO is a suitable solvent for preparing stock solutions. The solubility characteristics of its parent compound, diosmin, suggest that other polar aprotic solvents may also be effective. For precise solubility determination in various solvent systems, the standardized shake-flask method is recommended. Further research is warranted to establish a complete solubility profile of this compound to support its broader application in research and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside commonly used in the pharmaceutical industry for its venotonic and anti-inflammatory properties. As an impurity or a synthetic intermediate, the thorough characterization of this compound is crucial for quality control and drug development processes. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra specifically for this compound, this guide presents predicted data based on the known structure of the molecule and available spectral data for the parent compound, diosmin.

Molecular Structure

This compound shares the same core structure as diosmin, with the addition of an iodine atom at the 6-position of the chromen-4-one ring.

Molecular Formula: C₂₈H₃₁IO₁₅[1][2]

Molecular Weight: 734.44 g/mol [1][2]

CAS Number: 1431536-92-3[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The predictions are based on the reported values for diosmin, with adjustments for the inductive and anisotropic effects of the iodine substituent on the A-ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12.9s1H5-OHExpected to be similar to diosmin.
~7.5 - 7.6m2HH-2', H-6'Aromatic protons of the B-ring.
~7.0d1HH-5'Aromatic proton of the B-ring.
~6.9s1HH-3Olefinic proton of the C-ring.
~6.5s1HH-8Aromatic proton of the A-ring. Shift may be slightly affected by the adjacent iodine.
~5.1d1HH-1'' (Glc)Anomeric proton of glucose.
~4.6d1HH-1''' (Rha)Anomeric proton of rhamnose.
~3.8s3H4'-OCH₃Methoxy group protons.
~3.1 - 4.0m-Sugar ProtonsComplex multiplet for the remaining glucose and rhamnose protons.
~1.1d3HCH₃ (Rha)Methyl group of rhamnose.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentNotes
~182C-4Carbonyl carbon.
~164C-2
~162C-7
~161C-5
~157C-9
~151C-4'
~149C-3'
~123C-1'
~118C-6'
~113C-5'
~112C-2'
~106C-10
~103C-3
~100C-1'' (Glc)Anomeric carbon of glucose.
~100C-1''' (Rha)Anomeric carbon of rhamnose.
~95C-8
~80-90 C-6 Significant upfield shift expected due to the heavy atom effect of iodine.
~70 - 77Sugar CarbonsGlucose and rhamnose carbons.
~66C-6'' (Glc)
~564'-OCH₃Methoxy carbon.
~18CH₃ (Rha)Methyl carbon of rhamnose.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of diosmin, with characteristic absorptions for the hydroxyl, carbonyl, aromatic, and glycosidic linkages. The C-I stretch is expected to appear in the fingerprint region at a low wavenumber.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretching (phenolic and sugar hydroxyls)[3]
2850 - 3000MediumC-H stretching (aromatic and aliphatic)[3]
~1660StrongC=O stretching (conjugated ketone)[3]
1500 - 1610Medium-StrongC=C stretching (aromatic rings)[3]
1000 - 1300StrongC-O stretching (ethers, phenols, alcohols) and C-O-C (glycosidic bonds)[3]
500 - 600 Weak-Medium C-I stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragmentation patterns are predicted below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
734.0708[M]⁺ or [M+H]⁺Molecular ion or protonated molecular ion (depending on ionization technique). The exact mass is calculated for C₂₈H₃₁IO₁₅.
608[M - I]⁺Loss of the iodine atom.
463[M - Rhamnosyl - Glucosyl]⁺Loss of the complete sugar moiety (rutinose).
301[Aglycone - I]⁺Diosmetin fragment after loss of iodine.
127[I]⁺Iodine cation, a characteristic fragment for iodine-containing compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for a flavonoid glycoside like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of flavonoids in this solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of this compound (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Optimize the ionization source parameters to achieve a stable signal for the molecular ion.

    • Acquire the mass spectrum in the appropriate mass range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Diagrams

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample MS_Sample Dissolve in Methanol/Acetonitrile Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum (MS & MS/MS) MS->MS_Data Interpretation Structure Confirmation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound (C₂₈H₃₁IO₁₅) NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (O-H, C=O, C-O, C-I) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure Complete Structure & Purity NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Relationship between spectroscopic techniques and structural information.

References

Theoretical Modeling of 6-Iododiosmin Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the stability of 6-Iododiosmin, a halogenated derivative of the naturally occurring flavonoid diosmin. Given the increasing interest in modified flavonoids for enhanced therapeutic properties, a thorough understanding of their stability is paramount for drug development and formulation. This document outlines the core computational methods for modeling the stability of this compound, details relevant experimental protocols for stability assessment, and presents key data in a structured format.

Introduction to this compound and its Stability

Diosmin is a well-known flavone glycoside used in the treatment of chronic venous insufficiency.[1] The introduction of an iodine atom at the 6-position of the A-ring, creating this compound, can significantly alter its electronic properties, reactivity, and, consequently, its stability. Understanding the stability of this derivative is crucial as degradation can lead to loss of efficacy and the formation of potentially undesirable byproducts.[2] Theoretical modeling, in conjunction with experimental validation, provides a powerful toolkit for predicting and characterizing the stability of such modified flavonoids.

Theoretical Modeling of Molecular Stability

Computational chemistry offers invaluable insights into the intrinsic stability of molecules by examining their electronic structure and energetic properties.[3] Density Functional Theory (DFT) is a robust method for these investigations.[4]

Key Computational Parameters

The stability of this compound can be theoretically assessed by calculating several quantum chemical descriptors. These parameters provide a quantitative measure of the molecule's reactivity and susceptibility to degradation.

ParameterDescriptionSignificance for Stability
HOMO Energy (Highest Occupied Molecular Orbital) The energy of the outermost electron-containing orbital.A higher HOMO energy suggests a greater propensity for the molecule to donate electrons, indicating lower stability and higher reactivity.
LUMO Energy (Lowest Unoccupied Molecular Orbital) The energy of the lowest-energy orbital that is devoid of electrons.A lower LUMO energy indicates a greater ability to accept electrons, suggesting lower stability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger energy gap generally correlates with higher molecular stability and lower chemical reactivity.[5]
Bond Dissociation Enthalpy (BDE) The enthalpy change required to break a specific bond homolytically.Lower BDE values for specific bonds (e.g., C-I, O-H) indicate weaker bonds that are more susceptible to cleavage, leading to degradation.[4]
Ionization Potential (IP) The energy required to remove an electron from the molecule.A lower ionization potential suggests the molecule is more easily oxidized, indicating a potential degradation pathway.[6]
Electron Affinity (EA) The energy released when an electron is added to the molecule.A higher electron affinity indicates the molecule is more easily reduced, another potential degradation pathway.
Conceptual Workflow for Theoretical Stability Modeling

The following diagram illustrates a typical workflow for the theoretical modeling of this compound stability.

G Conceptual Workflow for Theoretical Stability Modeling A Construct 3D Structure of this compound B Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Calculate Quantum Chemical Descriptors (HOMO, LUMO, BDE, IP, EA) C->D E Analyze Potential Degradation Pathways (e.g., C-I bond cleavage, oxidation) D->E F Predict Relative Stability E->F

Caption: Workflow for theoretical stability analysis of this compound.

Experimental Protocols for Stability Assessment

Experimental studies are essential to validate the predictions from theoretical models and to assess stability under real-world conditions. Stability testing of flavonoids typically involves subjecting the compound to various stress conditions and monitoring its degradation over time.[7][8]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and pathways.[9] These studies are crucial for developing stability-indicating analytical methods.

Protocol for Forced Degradation of this compound:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 100°C for 48 hours.[8]

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base-treated samples. Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its degradation products.[11][12]

Example HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of water (with 0.1% acetic acid) and methanol.
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 275 nm or 346 nm).[12][13]
Injection Volume 10 µL
Column Temperature 30°C
Long-Term Stability Testing

Long-term stability studies are performed under controlled temperature and humidity conditions to determine the shelf-life of the compound.[7]

ICH Guideline Conditions for Long-Term Stability Testing:

ConditionTemperatureRelative HumidityDuration
Long-term 25°C ± 2°C60% ± 5% RH12 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months

Data Presentation

Quantitative data from both theoretical and experimental studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Theoretical Stability Data for Diosmin Derivatives

The following table presents hypothetical calculated energy values for diosmin and this compound, illustrating how the introduction of iodine might affect stability.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Diosmin-5.8-1.93.9
This compound-5.6-2.13.5

Note: These are example values for illustrative purposes.

A smaller HOMO-LUMO gap for this compound would theoretically suggest a higher reactivity and lower stability compared to diosmin.

Experimental Stability Data (Hypothetical)

The results from forced degradation studies can be summarized as follows:

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 N HCl, 80°C, 2h15.2%2
0.1 N NaOH, 80°C, 2h25.8%3
3% H₂O₂, RT, 24h18.5%2
100°C, 48h8.1%1
UV light, 24h12.4%2

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are not yet established, diosmin is known to have effects on various cellular processes. Understanding these can provide a logical framework for future research into the biological activity of its derivatives.

G Potential Biological Interactions of Diosmin Derivatives A This compound B Interaction with Cellular Targets A->B C Modulation of Inflammatory Pathways (e.g., NF-κB) B->C D Antioxidant Activity (Radical Scavenging) B->D E Effects on Venous Tone B->E F Therapeutic Outcomes C->F D->F E->F

Caption: Potential biological interactions of this compound.

Conclusion

The stability of this compound is a critical factor in its potential development as a therapeutic agent. This guide has outlined a dual approach, combining theoretical modeling and experimental testing, to thoroughly characterize its stability profile. Quantum chemical calculations can provide initial predictions of reactivity, while forced degradation and long-term stability studies offer essential data for formulation and regulatory purposes. The methodologies and frameworks presented here provide a solid foundation for researchers and drug development professionals working with this compound and other novel flavonoid derivatives.

References

6-Iododiosmin: A Technical Guide to a Key Diosmin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Iododiosmin, a known impurity in the manufacturing of diosmin, a widely used phlebotropic agent. This document details its formation, analytical detection, and the current state of knowledge regarding its physicochemical properties and regulatory limits. It is intended to be a valuable resource for professionals involved in the research, development, and quality control of diosmin-based pharmaceutical products.

Introduction to this compound

This compound, chemically known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one, is identified as Diosmin EP Impurity D in the European Pharmacopoeia. It is a process-related impurity that can arise during the semi-synthesis of diosmin from its precursor, hesperidin. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can potentially impact the safety and efficacy of the final drug product. Therefore, understanding the profile of impurities like this compound is essential for ensuring the quality and consistency of diosmin.

Formation of this compound during Diosmin Synthesis

The most common semi-synthetic route to diosmin involves the dehydrogenation of hesperidin. Several patented methods utilize iodine in a basic medium, such as pyridine, to facilitate this conversion. In this process, the iodination of the flavonoid backbone can occur as a side reaction, leading to the formation of this compound.[1][2] The reaction involves the electrophilic substitution of a hydrogen atom with an iodine atom at the 6-position of the A-ring of the diosmin molecule.

G Hesperidin Hesperidin process Dehydrogenation Reaction Hesperidin->process Iodine Iodine (I₂) Iodine->process Pyridine Pyridine (Base) Pyridine->process Diosmin Diosmin (Main Product) Iododiosmin This compound (Impurity D) process->Diosmin Major Pathway process->Iododiosmin Side Reaction (Iodination)

Figure 1: Formation of Diosmin and this compound from Hesperidin.

Physicochemical Properties and Regulatory Information

A summary of the key identification and physicochemical properties of this compound is presented in the table below. This information is crucial for its identification and quantification in diosmin samples.

PropertyDataReference(s)
Chemical Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one[3][4]
Synonyms 6-Iodo Diosmin, Diosmin EP Impurity D[5][6]
CAS Number 1431536-92-3[5]
Molecular Formula C₂₈H₃₁IO₁₅[5]
Molecular Weight 734.44 g/mol [5]
Appearance Pale Yellow Solid[3]
Melting Point 199-200°C (decomposes)[7][8]
Pharmacopeial Listing European Pharmacopoeia (EP) as Impurity D
EP Impurity Limit The European Pharmacopoeia specifies a limit for iodine in diosmin, which indirectly controls the level of iodinated impurities. The limit for total iodine is not more than 0.1 per cent. There is no specific individual limit for Impurity D in the monograph.[6]
Typical Levels Publicly available data on the typical concentration of this compound in commercial batches of diosmin is limited.

Experimental Protocols for Analysis

The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the analysis of diosmin and its related substances, including this compound (Impurity D).

Liquid Chromatography Method for Related Substances (European Pharmacopoeia)

This method is suitable for the identification and control of this compound in diosmin active pharmaceutical ingredients.

  • Test solution: Dissolve 25.0 mg of the substance to be examined in dimethyl sulfoxide and dilute to 25.0 mL with the same solvent.

  • Reference solution (c): Dissolve 5.0 mg of diosmin for system suitability CRS (containing impurities A, B, C, D, E and F) in dimethyl sulfoxide and dilute to 5.0 mL with the same solvent.

  • Chromatographic system:

    • Column: A stainless steel column 0.10 m long and 4.6 mm in internal diameter packed with end-capped octadecylsilyl silica gel for chromatography (3 µm).

    • Temperature: 40 °C.

    • Mobile phase: A mixture of 2 volumes of acetonitrile, 6 volumes of glacial acetic acid, 28 volumes of methanol and 66 volumes of water.

    • Flow rate: 1.5 mL/min.

    • Detection: Spectrophotometer at 275 nm.

    • Injection volume: 10 µL.

    • Run time: 6 times the retention time of diosmin.

  • System suitability: The resolution between the peaks due to impurity B and impurity C in the chromatogram obtained with reference solution (c) is at least 2.5.

  • Relative retention with reference to diosmin (retention time = about 4 min): Impurity D = about 2.2.

G cluster_prep Sample Preparation cluster_lc LC Analysis cluster_data Data Analysis sample Diosmin API Sample dissolve Dissolve in DMSO sample->dissolve inject Inject 10 µL onto LC system dissolve->inject column C18 Column (3 µm, 0.1m x 4.6mm) Temperature: 40 °C inject->column detection UV Detection at 275 nm column->detection mobile_phase Mobile Phase: Acetonitrile:Glacial Acetic Acid:Methanol:Water (2:6:28:66 v/v/v/v) Flow Rate: 1.5 mL/min mobile_phase->column chromatogram Obtain Chromatogram detection->chromatogram identify Identify Impurity D peak (Relative Retention Time ≈ 2.2) chromatogram->identify quantify Quantify against Reference Standard and check against limits identify->quantify

Figure 2: General workflow for the analysis of this compound in Diosmin API.

Toxicological Profile

There is a significant lack of publicly available toxicological data specifically for this compound. No studies on its acute, chronic, or genotoxic potential were identified in the reviewed literature. While diosmin itself is considered to have a low toxicity profile, the introduction of an iodine atom to the flavonoid structure could potentially alter its biological activity and toxicological properties.

Research on other halogenated flavonoids suggests that halogenation can influence their biological activities, including antimicrobial and anticancer effects. However, these findings cannot be directly extrapolated to predict the toxicity of this compound without specific studies. Given the absence of data, a precautionary approach should be taken, and the levels of this impurity should be controlled to be as low as reasonably practicable.

Potential Impact on Cellular Signaling Pathways

Diosmin is known to exert its pharmacological effects by modulating various cellular signaling pathways. These include anti-inflammatory, antioxidant, and venotonic actions. While the specific effects of this compound on these or other signaling pathways have not been investigated, it is plausible that as a structurally related impurity, it could potentially interact with the same molecular targets as diosmin, possibly leading to altered efficacy or off-target effects.

The primary signaling pathways modulated by diosmin include:

  • PI3K/Akt/mTOR Pathway: Involved in cell survival and proliferation.

  • MAPK/ERK Pathway: Plays a role in cell growth and differentiation.

  • NF-κB Pathway: A key regulator of inflammation.

  • JAK2/STAT3 Pathway: Involved in cytokine signaling and immune response.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MAPK MAPK ERK ERK MAPK->ERK IKK IKK NFkB NF-κB IKK->NFkB JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Diosmin Diosmin Diosmin->PI3K Modulates Diosmin->MAPK Modulates Diosmin->IKK Inhibits Diosmin->JAK2 Stimulates Iododiosmin This compound (Effect Unknown) Iododiosmin->PI3K Iododiosmin->MAPK Iododiosmin->IKK Iododiosmin->JAK2

Figure 3: Known signaling pathways of Diosmin and the unknown effect of this compound.

Conclusion

This compound is a critical process-related impurity in the synthesis of diosmin that requires careful monitoring and control. While pharmacopeial methods for its detection are well-established, there is a notable gap in the scientific literature regarding its specific toxicological profile and the typical levels found in commercial diosmin products. For researchers and drug development professionals, this underscores the importance of robust impurity profiling and the need for further investigation into the potential biological effects of such impurities to ensure the overall safety and efficacy of diosmin-containing medicines. The control of this compound to within the limits for total iodine as specified in the European Pharmacopoeia is a key aspect of diosmin quality control.

References

Methodological & Application

Synthesis and Purification of 6-Iododiosmin: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iododiosmin, a halogenated derivative of the naturally occurring flavonoid diosmin, is primarily recognized as an impurity in the commercial synthesis of diosmin. While not extensively studied for its biological activities, its synthesis and purification are of interest for reference standard generation and further pharmacological investigation. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the direct iodination of diosmin, followed by a comprehensive purification procedure.

Introduction

Diosmin is a well-known phlebotropic agent used in the treatment of chronic venous insufficiency and hemorrhoids. Its synthesis often involves the dehydrogenation of hesperidin using iodine, a process during which this compound can be formed as a byproduct.[1][2][3] The controlled synthesis and purification of this compound are essential for obtaining a pure standard for analytical method development, impurity profiling in diosmin production, and for exploring its potential pharmacological properties. This protocol outlines a method for the targeted synthesis of this compound and its subsequent purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₂₈H₃₁IO₁₅[4][5][6]
Molecular Weight734.44 g/mol [4][5][6]
IUPAC Name5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[4]
CAS Number1431536-92-3[7]
AppearancePale Yellow Solid[8]
Melting Point199-200 °C (decomposes)[9]

Synthesis Protocol: Electrophilic Iodination of Diosmin

This protocol describes the synthesis of this compound from diosmin using iodine and an oxidizing agent in a suitable solvent system.

Materials:

  • Diosmin (95% purity or higher)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Sodium Thiosulfate (Na₂S₂O₃)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Stirring hot plate

  • Buchner funnel and flask

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of diosmin in 100 mL of DMF with stirring.

  • Iodinating Agent Preparation: In a separate beaker, dissolve 2.1 g of iodine and 3.4 g of potassium iodide in 20 mL of deionized water.

  • Reaction: Add the iodinating agent solution to the diosmin solution at room temperature. Add 3.5 g of sodium bicarbonate to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After 6 hours, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold deionized water with stirring.

  • Precipitation: Acidify the aqueous mixture to pH 4-5 with 1M HCl. A precipitate will form.

  • Workup: Stir the suspension for 30 minutes, then collect the crude product by vacuum filtration. Wash the solid with a 5% aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a thorough wash with deionized water.

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.

Purification Protocol: Flash Column Chromatography

The crude product, a mixture of this compound, unreacted diosmin, and other byproducts, is purified using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Flash chromatography system (or glass column)

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a DCM:MeOH (95:5) mixture and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane, starting from 2% methanol and gradually increasing to 10% methanol.

  • Fraction Collection: Collect fractions and monitor by TLC using a DCM:MeOH (9:1) solvent system and a UV lamp for visualization.

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified this compound in a vacuum oven at 60°C to yield a pale yellow solid.

Expected Yield and Purity

ParameterExpected Value
Crude Yield70-80%
Purified Yield40-50%
Purity (by HPLC)≥98%

Note: These are estimated values and may vary depending on the reaction conditions and purification efficiency.

Visualizing the Workflow and Reaction

To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflow, and the proposed iodination reaction mechanism.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Diosmin in DMF iodination Addition of I₂/KI & NaHCO₃ start->iodination reaction Heating at 80°C for 6h iodination->reaction quenching Quenching in Ice Water reaction->quenching precipitation Acidification with HCl quenching->precipitation filtration1 Filtration & Washing precipitation->filtration1 drying1 Drying filtration1->drying1 crude_product Crude this compound drying1->crude_product dissolution Dissolution & Adsorption onto Silica crude_product->dissolution chromatography Flash Column Chromatography dissolution->chromatography elution Gradient Elution (DCM/MeOH) chromatography->elution collection Fraction Collection & TLC Analysis elution->collection evaporation Solvent Evaporation collection->evaporation drying2 Final Drying evaporation->drying2 pure_product Pure this compound drying2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Iodination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products diosmin Diosmin sigma_complex σ-complex intermediate diosmin->sigma_complex Electrophilic Attack by I⁺ iodine I₂ iodine->sigma_complex iododiosmin This compound sigma_complex->iododiosmin Deprotonation hi HI sigma_complex->hi

Caption: Proposed mechanism for the electrophilic iodination of diosmin.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities and signaling pathways associated with this compound. The biological profile of its parent compound, diosmin, is well-documented, with activities including venotonic, anti-inflammatory, and antioxidant effects. Further research is required to determine if the addition of an iodine atom at the 6-position of the diosmin scaffold modulates these activities or imparts novel biological properties.

Conclusion

This application note provides a comprehensive protocol for the synthesis and purification of this compound. By adapting known iodination procedures for flavonoids, a targeted synthesis is achievable. The purification via flash column chromatography allows for the isolation of high-purity this compound, suitable for use as a reference standard and for further scientific investigation. The lack of data on its biological effects presents an opportunity for future research in the field of medicinal chemistry and pharmacology.

References

Application Note: Analytical Methods for the Detection of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a known impurity of diosmin, a semisynthetic flavonoid derivative used in the treatment of venous diseases.[1] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note provides detailed protocols for the detection and quantification of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. The methodologies presented here are adapted from established methods for diosmin analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one[2][3]
CAS Number 1431536-92-3[2][3][4][5]
Molecular Formula C₂₈H₃₁IO₁₅[2][3][6][7]
Molecular Weight 734.44 g/mol [2][3][6][7]
Appearance Pale Yellow Solid[7]

Analytical Methods

The following sections detail the experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of flavonoids.[8][9] This method separates compounds based on their polarity.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[8]

  • Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (50:50, v/v).[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 30 µL.[8]

  • Detection: UV detection at an appropriate wavelength (diosmin is often detected at 280 nm or 345 nm).[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as a mixture of 0.01 M trisodium buffer (pH 12.4) and methanol (60:40, v/v).[8]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a certified reference standard.

Quantitative Data (Projected)

ParameterDiosminThis compound (Projected)
Retention Time (min) ~4.5> 4.5 (due to increased hydrophobicity)
Limit of Detection (LOD) 2.5 µg/mL[10]~2-3 µg/mL
Limit of Quantification (LOQ) 5.5 µg/mL[10]~5-6 µg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for identifying and quantifying trace impurities.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS).

  • LC Conditions: Use the same HPLC conditions as described in the previous section.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Mass Analyzer: Tandem quadrupole.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Sample Preparation: Follow the same sample preparation procedure as for HPLC.

  • Data Analysis: The identification of this compound is confirmed by its specific precursor-to-product ion transitions. Quantification is achieved by comparing the MRM signal of the sample to a calibration curve generated from a certified reference standard.

Quantitative Data (Projected)

ParameterDiosminThis compound (Projected)
Molecular Weight 608.54 g/mol 734.44 g/mol [2][3][6][7]
Precursor Ion (m/z) Varies with adduct[M+H]⁺ ≈ 735.07 or [M-H]⁻ ≈ 733.07
Product Ions (m/z) Dependent on fragmentationTo be determined experimentally
LOD/LOQ pg/mL to ng/mL range is achievable[11]Expected to be in a similar range
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or ethanol).

  • Wavelength Scan: Perform a wavelength scan from 200 nm to 800 nm to determine the wavelength of maximum absorbance (λmax). For diosmin, λmax values are observed around 263.5 nm and 360 nm.[12]

  • Sample Preparation:

    • Prepare a stock solution of the sample containing this compound in the chosen solvent.

    • Prepare a series of dilutions to create a calibration curve.

  • Data Analysis: The absorbance of the sample is measured at the determined λmax. The concentration of this compound is calculated using the Beer-Lambert law and a calibration curve constructed from certified reference standards.

Quantitative Data (Projected)

ParameterDiosminThis compound (Projected)
λmax (nm) 263.5, 360[12]Slight bathochromic or hypsochromic shift possible
Linear Range 0.3 – 35 µg/mL[12]Expected to be in a similar range
LOD 0.1 µg/mL[12]~0.1-0.2 µg/mL
LOQ 0.3 µg/mL[12]~0.3-0.4 µg/mL

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

experimental_workflow cluster_sample Sample Handling cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample->Prep HPLC RP-HPLC Prep->HPLC LCMS LC-MS/MS Prep->LCMS UVVis UV-Vis Spectrophotometry Prep->UVVis Qual Qualitative Analysis (Identification) HPLC->Qual LCMS->Qual Quant Quantitative Analysis (Quantification) UVVis->Quant Qual->Quant Report Reporting Quant->Report

Caption: Workflow for this compound Analysis.

Signaling Pathways

Currently, there is no available information on the specific signaling pathways involving this compound. As an impurity, it is not expected to have a defined biological role. Research in this area would be necessary to elucidate any potential biological activity.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the detection and quantification of this compound in pharmaceutical samples. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity and selectivity (LC-MS/MS) or high-throughput screening (HPLC-UV). Proper method validation should be performed to ensure the accuracy and reliability of the results.

References

Application Note: Quantitative Analysis of 6-Iododiosmin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 6-Iododiosmin. This compound, a derivative of the naturally occurring flavonoid glycoside diosmin, is significant as a potential impurity or a synthetic intermediate in pharmaceutical preparations.[1][2] The method presented here is adapted from established protocols for diosmin and is suitable for the routine analysis of this compound in bulk drug substances and formulated products. This document provides a comprehensive protocol, including system suitability, sample preparation, and data analysis, to ensure reliable and reproducible results.

Introduction

This compound (Molecular Formula: C28H31IO15, Molecular Weight: 734.44 g/mol ) is a key related substance of diosmin.[1][3][4] Accurate and precise quantification of this compound is critical for quality control in the pharmaceutical industry to ensure the purity and safety of drug products containing diosmin. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and reproducibility.[5][6][7][8] This application note provides a detailed, step-by-step protocol for an HPLC-UV method specifically tailored for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A C8 column can also be suitable.[9][10]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 95%).[11]

  • Sample: this compound raw material or finished product.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (start with 280 nm)

Table 1: Gradient Elution Program

Time (minutes)% Acetonitrile% 0.1% Formic Acid in Water
03070
207030
221000
301000
323070
403070

Protocols

Preparation of Solutions

Mobile Phase Preparation (0.1% Formic Acid in Water):

  • Add 1.0 mL of formic acid to a 1000 mL volumetric flask.

  • Add approximately 500 mL of HPLC grade water and mix.

  • Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and then dilute to volume with methanol.[11] Mix thoroughly. This is the standard stock solution.

Working Standard Solutions for Calibration Curve:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% 0.1% Formic Acid in Water).

  • A suggested concentration range is 1, 5, 10, 25, 50, and 75 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the active ingredient, then add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol. Mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D System Suitability Test A->D B Prepare Standard Solutions F Inject Standard Solutions B->F C Prepare Sample Solutions G Inject Sample Solutions C->G E Inject Blank (Mobile Phase) D->E E->F F->G H Generate Calibration Curve F->H I Integrate Peak Areas G->I J Quantify this compound H->J I->J

Caption: HPLC-UV analysis workflow for this compound quantification.

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (n=6) ≤ 2.0%

Table 3: Calibration Curve Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1
5
10
25
50
75

Table 4: Sample Analysis Results

Sample IDPeak AreaConcentration (µg/mL)Amount of this compound (%)
Sample 1
Sample 2
Sample 3

Signaling Pathways and Logical Relationships

The logical relationship for the quantification of this compound is based on the Beer-Lambert Law, where the detector response (peak area) is directly proportional to the concentration of the analyte.

G Concentration Concentration of This compound PeakArea Peak Area (Detector Response) Concentration->PeakArea Proportional to CalibrationCurve Calibration Curve (Linear Regression) PeakArea->CalibrationCurve Quantification Quantification Result CalibrationCurve->Quantification

Caption: Logical relationship for HPLC-UV quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of this compound. By following the detailed protocols and performing a thorough method validation, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control analysis. The use of a C18 column with a gradient elution of acetonitrile and acidic water, coupled with UV detection, ensures excellent separation and sensitivity for this compound.

References

Application Notes and Protocols: 6-Iododiosmin as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a key impurity of Diosmin, a semisynthetic phlebotropic drug used in the treatment of venous diseases. As a pharmaceutical reference standard, this compound is essential for the accurate identification, purity assessment, and quality control of Diosmin active pharmaceutical ingredients (APIs) and finished drug products. These application notes provide detailed protocols for the use of this compound in analytical method development and validation, ensuring the safety and efficacy of Diosmin-containing pharmaceuticals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.

PropertyValueSource
Chemical Name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one[1]
Synonyms Diosmin EP Impurity D, this compound[2][3]
CAS Number 1431536-92-3[1]
Molecular Formula C₂₈H₃₁IO₁₅[4]
Molecular Weight 734.44 g/mol [4]
Appearance Light yellow to yellow solid[5]
Solubility Slightly soluble in DMSO and aqueous base[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound and the purity assessment of Diosmin. This method is adapted from established protocols for Diosmin and its related compounds.[7][8][9]

3.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient elution may be required for optimal separation from Diosmin and other impurities)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3.1.2. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of the mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the Diosmin API or drug product sample at a concentration that allows for the detection of this compound at its specification limit. A typical specification for this impurity is not more than 0.6%.[10]

3.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

3.1.4. Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (this compound RS) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (Diosmin API/Product) inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard Pass peak_integration Peak Integration and Identification inject_standard->peak_integration inject_sample->peak_integration quantification Quantification of this compound peak_integration->quantification

Caption: HPLC analysis workflow for this compound.
Mass Spectrometry (MS) for Identification

3.2.1. MS Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Ion Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Collision Energy Optimized to achieve characteristic fragmentation

3.2.2. Expected Fragmentation

Fragmentation of the parent ion (m/z 734.44) is expected to involve the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties and fragmentation of the aglycone core. The presence of iodine will result in a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of the this compound reference standard.

3.3.1. NMR Conditions

ParameterRecommended Conditions
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Spectrometer 400 MHz or higher
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Signaling Pathways of the Parent Compound, Diosmin

As this compound is an impurity of Diosmin, understanding the biological pathways of Diosmin provides valuable context for its potential biological activities and for the development of related analytical methods. Diosmin has been shown to modulate several key signaling pathways involved in inflammation and cell survival.[14][15][16][17][18][19][20][21][22][23][24][25][26]

PI3K/Akt Signaling Pathway

Diosmin has been reported to influence the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[15][19][20][21][23]

PI3K_Akt_Pathway Diosmin Diosmin PI3K PI3K Diosmin->PI3K Modulates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Diosmin's modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

Diosmin can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[14][16][17][27]

NFkB_Pathway Diosmin Diosmin IKK IKK Complex Diosmin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression

Caption: Diosmin's inhibition of the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, involved in cell proliferation and differentiation, is also modulated by Diosmin.[18][22][24][25][26]

MAPK_ERK_Pathway Diosmin Diosmin Raf Raf Diosmin->Raf Modulates Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation Transcription_Factors->Cellular_Response

Caption: Diosmin's modulation of the MAPK/ERK signaling pathway.

Conclusion

The use of a well-characterized this compound reference standard is critical for the quality control of Diosmin-containing pharmaceutical products. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to ensure the identity, purity, and quality of their materials, ultimately contributing to the safety and efficacy of these medicines.

References

Application Notes and Protocols: 6-Iododiosmin in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework Based on Diosmin and its Metabolite, Diosmetin

For Researchers, Scientists, and Drug Development Professionals

Initial Statement: As of December 2025, there is a notable absence of published scientific literature detailing the specific application of 6-Iododiosmin in drug metabolism studies. This compound is commercially available and is recognized as an impurity of the flavonoid diosmin. The following application notes and protocols are therefore based on the well-documented metabolic profile and enzyme inhibitory activity of its parent compound, diosmin, and its primary active metabolite, diosmetin. These notes provide a framework for how a derivative like this compound could potentially be utilized in drug metabolism research and offer detailed protocols for studying compounds of this class.

Introduction to Diosmin and its Relevance in Drug Metabolism

Diosmin is a naturally occurring flavonoid glycoside found in citrus fruits. Following oral administration, diosmin is not directly absorbed. Instead, it is hydrolyzed by intestinal microbiota to its aglycone, diosmetin, which is then absorbed.[1][2] Diosmetin is the primary active metabolite and is responsible for the pharmacological effects and drug-drug interaction potential of diosmin.

The study of flavonoids like diosmin and diosmetin is crucial in drug development as they are common components of diets and herbal supplements, leading to potential interactions with co-administered drugs. Understanding their effects on drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is essential for predicting and avoiding adverse drug events.

Potential Applications of this compound in Drug Metabolism Studies

While no specific applications for this compound have been documented, its structure suggests several potential uses as a research tool:

  • Metabolic Fate and Permeability Studies: The iodine atom provides a heavy label that can be traced using mass spectrometry or other sensitive analytical techniques. This could facilitate more precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of the diosmin scaffold.

  • Enzyme Inhibition and Active Site Mapping: The bulky iodine atom at the 6-position could alter the binding affinity and inhibitory potency of the molecule towards specific CYP enzymes compared to diosmetin. This could make this compound a more selective inhibitor or a useful probe for studying the topology of CYP active sites.

  • Radiolabeling for Imaging Studies: The iodine atom could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create a radiolabeled tracer for in vivo imaging studies, allowing for the visualization of its distribution and target engagement.

Quantitative Data: Inhibitory Effects of Diosmetin on Cytochrome P450 Enzymes

The following table summarizes the known inhibitory effects of diosmetin, the active metabolite of diosmin, on various human CYP450 isoforms. This data is critical for assessing the drug-drug interaction potential of diosmin-containing products.

CYP IsoformTest SystemProbe SubstrateInhibition MetricValue (µM)Inhibition TypeReference
CYP1A2Human Liver MicrosomesNot SpecifiedIC50StrongNot Specified[3]
CYP2C8Human Liver MicrosomesPaclitaxelIC504.25Mixed[4]
Kᵢ3.13[4]
CYP2C9Human Liver MicrosomesDiclofenacKᵢ1.71Competitive[5][6][7]
CYP2C19Human Liver MicrosomesNot SpecifiedIC50ModerateNot Specified[3]
CYP2E1Human Liver MicrosomesNot SpecifiedIC50ModerateNot Specified[3]
CYP3A4Human Liver Microsomes/rCYPMidazolamIC50Low µMNot Specified[8]

Note: "Strong" and "Moderate" are qualitative descriptors used in the source material. "Low µM" indicates an inhibitory effect in the low micromolar range.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This protocol provides a general method for determining the IC50 value of a test compound (e.g., diosmetin or a derivative like this compound) for a specific CYP isoform.

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of a specific CYP enzyme.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound (e.g., Diosmetin) stock solution in a suitable solvent (e.g., DMSO)

  • CYP-specific probe substrate (e.g., Paclitaxel for CYP2C8, Diclofenac for CYP2C9)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control inhibitor (e.g., Montelukast for CYP2C8, Sulfaphenazole for CYP2C9)

  • Acetonitrile or other suitable quenching solvent

  • 96-well microplates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in the phosphate buffer.

    • Prepare a working solution of the probe substrate in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound at various concentrations.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Experimental Workflow for CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (HLMs, Buffer, NADPH) prep_compound Prepare Test Compound (e.g., this compound) Dilutions prep_substrate Prepare Probe Substrate Working Solution add_reagents Add HLMs, Buffer, and Test Compound to Plate prep_substrate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate and NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Quenching Solvent) incubate->stop_reaction process_sample Centrifuge and Collect Supernatant stop_reaction->process_sample lcms_analysis LC-MS/MS Analysis of Metabolite Formation process_sample->lcms_analysis data_analysis Calculate % Inhibition and Determine IC50 lcms_analysis->data_analysis

Caption: Workflow for an in vitro CYP450 inhibition assay.

Signaling Pathway of CYP-Mediated Drug Metabolism and Inhibition

CYP_Inhibition_Pathway cluster_pathway CYP-Mediated Metabolism cluster_inhibition Inhibition Mechanism Drug Drug (Substrate) CYP_Enzyme CYP450 Enzyme (e.g., CYP2C9) Drug->CYP_Enzyme binds to active site Metabolite Metabolite CYP_Enzyme->Metabolite catalyzes oxidation Blocked_CYP Inhibited CYP450 Enzyme Inhibitor Inhibitor (e.g., Diosmetin) Inhibitor->Blocked_CYP binds to active site (Competitive Inhibition) Blocked_CYP->Metabolite Reaction Blocked

Caption: Competitive inhibition of a CYP450 enzyme.

Conclusion

While direct experimental data on this compound is currently unavailable, the extensive research on its parent compound, diosmin, and its active metabolite, diosmetin, provides a strong foundation for its potential applications in drug metabolism studies. Diosmetin is a known inhibitor of several key CYP450 enzymes, highlighting the importance of evaluating diosmin-containing products for drug-drug interactions. The iodinated derivative, this compound, presents an intriguing tool for future research, potentially offering advantages in tracing metabolic pathways and probing enzyme active sites. The protocols and data presented here serve as a comprehensive guide for researchers investigating the metabolic effects of this class of flavonoids.

References

Application Notes and Protocols for 6-Iododiosmin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a synthetic derivative of diosmin, a naturally occurring flavonoid found in citrus fruits. Diosmin has been extensively studied for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and venotonic properties. The introduction of an iodine atom to the diosmin structure may alter its biological activity, potency, and pharmacokinetic profile. These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to investigate its potential therapeutic effects.

Disclaimer: As this compound is a novel compound with limited published data, the following protocols and expected outcomes are largely extrapolated from the known biological activities of its parent compound, diosmin. Researchers should consider this when designing and interpreting their experiments.

Postulated Biological Activities of this compound

Based on the known functions of diosmin, this compound is postulated to exhibit the following activities, which can be investigated using cell-based assays:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators and signaling pathways.

  • Anti-cancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of proliferation in cancer cells.

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme expression.

  • Modulation of Cellular Signaling: Interaction with key signaling cascades such as NF-κB, PI3K/Akt, and MAPK.

Data Presentation: Quantitative Data Summary for Diosmin

The following table summarizes quantitative data reported for diosmin in various cell-based assays. These values can serve as a starting point for determining the effective concentration range for this compound.

Cell LineAssay TypeParameterReported Value (for Diosmin)Reference
RAW264.7 MacrophagesGriess Assay (NO production)IC5040-50 µM[1]
RAW264.7 MacrophagesELISA (PGE2, IL-6, TNF-α)Effective Concentration10-50 µM[1]
Hep-2 (Laryngeal Cancer)MTT AssayIC50Not specified, dose-dependent cytotoxicity observed[2]
DLD-1 (Colon Cancer)MTT AssayIC50Dose-dependent cytotoxicity[3]
HCT116 & SW480 (Colon Cancer)MTT AssayIC50Synergistic effect with naringenin[4]
HepG2 (Liver Cancer)MTT AssayIC50~100 µM[5][6]
MDA-MB-231 (Breast Cancer)WST-1 AssayIC50Not specified, selective cytotoxicity observed[7]
C2C12 MyoblastsWestern Blot (p-Akt)Effective Concentration50 µM[8]
HK-2 (Kidney Cells)Cell Viability AssayEffective ConcentrationNot specified, protective against high glucose[9]

Experimental Protocols

Assessment of Anti-inflammatory Activity

Objective: To determine the effect of this compound on the production of inflammatory mediators in a lipopolysaccharide (LPS)-stimulated macrophage model.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Evaluation of Anti-cancer Activity

Objective: To assess the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on a cancer cell line.

Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer).

A. Cytotoxicity Assay (MTT Assay)

  • Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

C. Cell Cycle Analysis

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely modulated by this compound, based on the known mechanisms of diosmin.

NF_kB_Signaling_Pathway cluster_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Iododiosmin This compound Iododiosmin->IKK Iododiosmin->NFkB_nuc Inhibition PI3K_Akt_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Iododiosmin This compound Iododiosmin->PI3K Iododiosmin->Akt Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment Treatment with This compound Seeding->Treatment Assay Perform Cell-Based Assay Treatment->Assay Cytotoxicity Cytotoxicity (MTT Assay) Assay->Cytotoxicity Inflammation Inflammation (Griess, ELISA) Assay->Inflammation Apoptosis Apoptosis/Cell Cycle (Flow Cytometry) Assay->Apoptosis Data Data Acquisition Cytotoxicity->Data Inflammation->Data Apoptosis->Data Analysis Data Analysis (IC50, Statistical Significance) Data->Analysis Conclusion Conclusion Analysis->Conclusion

References

Application Notes and Protocols: Developing an Enzyme Inhibition Assay for 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for developing and executing enzyme inhibition assays for 6-Iododiosmin, a derivative of the natural flavonoid diosmin. Given the known anti-inflammatory properties of its parent compound, which are linked to the modulation of prostaglandin synthesis, a primary protocol for a Cyclooxygenase (COX) inhibition assay is presented. Additionally, as flavonoids are known to inhibit various enzymes, a protocol for a Xanthine Oxidase (XO) inhibition assay is also included as a relevant secondary target. These protocols offer step-by-step guidance from reagent preparation to data analysis, enabling researchers to effectively characterize the inhibitory potential of this compound.

Introduction

This compound is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. Diosmin is widely used as a phlebotonic and vascular-protecting agent and has demonstrated significant anti-inflammatory, antioxidant, and anti-mutagenic properties[1][2]. Its therapeutic effects, particularly in managing chronic venous insufficiency and hemorrhoids, are partly attributed to its ability to reduce the expression of inflammatory mediators like prostaglandins[3][4].

The enzyme Cyclooxygenase (COX) is a key enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid[5]. The existence of two isoforms, COX-1 and COX-2, allows for the development of selective inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes[6]. Given the established anti-inflammatory profile of diosmin, it is hypothesized that this compound may exert its effects through the inhibition of COX enzymes.

Furthermore, flavonoids as a chemical class are known to interact with a wide range of enzymes. Xanthine Oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[7]. Overproduction of uric acid can lead to conditions like gout. Many flavonoids have been identified as potent inhibitors of Xanthine Oxidase[8][9].

This application note provides two detailed protocols to assess the inhibitory activity of this compound against both COX and XO, providing a robust framework for its initial enzymatic characterization.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the role of COX-1 and COX-2 in the conversion of Arachidonic Acid into prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a primary strategy for anti-inflammatory drugs.

Caption: Role of COX enzymes in the arachidonic acid pathway.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method to screen for COX-1 and COX-2 inhibitors[10]. The assay measures the peroxidase activity of COX, where a probe is oxidized in the presence of arachidonic acid to produce a highly fluorescent product.

Experimental Workflow

COX_Assay_Workflow start Start: Reagent Preparation prep_inhibitor Prepare 10X this compound Serial Dilutions (in DMSO) start->prep_inhibitor prep_controls Prepare Controls: - No Inhibitor (EC) - Known Inhibitor (IC) - Solvent Control start->prep_controls prep_master_mix Prepare Reaction Master Mix: - COX Assay Buffer - COX Probe - Diluted COX Cofactor - COX-1 or COX-2 Enzyme start->prep_master_mix plate_setup Add Inhibitor/Controls to 96-well Plate (10 µL) prep_inhibitor->plate_setup prep_controls->plate_setup add_mix Add Reaction Mix to all wells (80 µL) prep_master_mix->add_mix plate_setup->add_mix initiate_reaction Initiate Reaction: Add Arachidonic Acid Solution (10 µL) add_mix->initiate_reaction measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) for 5-10 min at 25°C initiate_reaction->measure analyze Data Analysis: - Calculate Slope (ΔRFU/ΔT) - Calculate % Inhibition - Determine IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the fluorometric COX inhibition assay.
Materials and Reagents

  • This compound

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Ampliflu Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (for dissolving inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Experimental Protocol
  • Inhibitor and Control Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 0.01 µM to 100 µM). The final solutions should be 10X the desired final assay concentration.

    • Prepare control wells:

      • Enzyme Control (EC): Contains assay buffer and DMSO (no inhibitor).

      • Inhibitor Control (IC): Contains a known COX inhibitor for assay validation.

      • Solvent Control: Contains the highest concentration of DMSO used for inhibitor dilutions to check for solvent effects.

  • Assay Procedure:

    • Add 10 µL of the 10X diluted this compound, known inhibitor, or solvent control to the appropriate wells of a 96-well plate.

    • Prepare a Reaction Master Mix for each well: 76 µL COX Assay Buffer, 1 µL COX Probe, 2 µL diluted COX Cofactor, and 1 µL COX-1 or COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

    • Pre-incubate the plate at 25°C for 10-15 minutes, protected from light.

    • Prepare the Arachidonic Acid substrate solution according to the supplier's instructions.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the fluorescence kinetically (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes, taking readings every minute[10].

Data Analysis
  • Choose two time points (T1 and T2) within the linear range of the reaction progress curve.

  • Calculate the slope for each well: Slope = (RFU₂ - RFU₁) / (T₂ - T₁).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)

This protocol describes a classic spectrophotometric assay to measure the inhibition of Xanthine Oxidase[8][11]. The assay quantifies the activity of XO by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.

Experimental Workflow

XO_Assay_Workflow start Start: Reagent Preparation prep_inhibitor Prepare this compound Serial Dilutions (in DMSO) start->prep_inhibitor prep_controls Prepare Controls: - No Inhibitor (Enzyme Control) - Allopurinol (Positive Control) - Blanks (No Enzyme) start->prep_controls plate_setup Add to UV-transparent 96-well plate: - 50 µL Inhibitor/Control - 70 µL Phosphate Buffer prep_inhibitor->plate_setup prep_controls->plate_setup add_enzyme Add 40 µL Xanthine Oxidase Solution (e.g., 0.05 U/mL) plate_setup->add_enzyme pre_incubate Pre-incubate plate at 25°C for 15 minutes add_enzyme->pre_incubate initiate_reaction Initiate Reaction: Add 60 µL Xanthine Substrate Solution (e.g., 150 µM) pre_incubate->initiate_reaction measure Measure Absorbance at 295 nm Kinetically for 15-30 min initiate_reaction->measure analyze Data Analysis: - Calculate Reaction Rate (ΔAbs/min) - Calculate % Inhibition - Determine IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the spectrophotometric XO inhibition assay.
Materials and Reagents

  • This compound

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Allopurinol (positive control inhibitor)

  • DMSO

  • UV-transparent 96-well microplate

  • UV-Vis microplate reader

Experimental Protocol
  • Reagent Preparation:

    • Prepare stock solutions of this compound and Allopurinol in DMSO. Create serial dilutions in buffer. Ensure the final DMSO concentration in the assay does not exceed 1%[11].

    • Prepare a Xanthine solution (e.g., 150 µM) in phosphate buffer.

    • Prepare a Xanthine Oxidase solution (e.g., 0.05 U/mL) in phosphate buffer just before use and keep it on ice.

  • Assay Procedure:

    • To the wells of a UV-transparent 96-well plate, add the components in the following order:

      • 50 µL of the inhibitor solution (this compound, Allopurinol) or solvent for the control.

      • 70 µL of Potassium Phosphate Buffer.

      • 40 µL of Xanthine Oxidase solution.

    • For each sample concentration, prepare a blank well containing all components except the enzyme (substitute with buffer) to correct for background absorbance[9].

    • Pre-incubate the plate at 25°C for 15 minutes[11].

    • Initiate the reaction by adding 60 µL of the Xanthine substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes[11].

Data Analysis
  • For each well, subtract the absorbance of its corresponding blank.

  • Calculate the rate of uric acid formation by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Data Presentation

Quantitative results from the inhibition assays should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Inhibitory Activity of this compound against COX and XO Enzymes

Target Enzyme Inhibitor IC₅₀ (µM) [95% CI] Hill Slope
COX-1 This compound [Insert Value] [Value] [Value]
SC-560 (Control) [Value] [Value] [Value]
COX-2 This compound [Insert Value] [Value] [Value]
Celecoxib (Control) [Value] [Value] [Value]
XO This compound [Insert Value] [Value] [Value]
Allopurinol (Control) [Value] [Value] [Value]

IC₅₀ values are presented as the mean from three independent experiments (n=3). [95% CI] = 95% Confidence Interval. R² = Coefficient of determination for the dose-response curve fit.

Disclaimer: These protocols are intended as a guide. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and temperature, for their specific experimental setup.

References

Application Note: Quantitative Analysis of 6-Iododiosmin in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin, a derivative and potential impurity of the flavonoid diosmin, requires accurate and precise quantification in bulk drug samples to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3][4] This application note details validated analytical protocols for the quantitative determination of this compound, primarily focusing on a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a supplementary Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The methodologies provided are based on established analytical principles for flavonoids and related compounds, offering a framework for routine quality control and stability testing.[5][6][7][8][9]

The development and validation of such analytical methods are critical during drug discovery and commercialization to meet regulatory standards.[10][11] These protocols are designed to be specific, accurate, precise, and robust, ensuring reliable quantification of this compound.

Analytical Methods

Two primary methods are presented for the quantitative analysis of this compound:

  • RP-HPLC Method: A highly specific and sensitive chromatographic method for the separation and quantification of this compound from its parent compound, diosmin, and other related substances.[5][6][9][12]

  • UV-Vis Spectrophotometric Method: A simpler, more rapid method suitable for the estimation of this compound in bulk samples where interfering substances are minimal.[13][14][15][16][17]

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This stability-indicating RP-HPLC method is designed for the accurate quantification of this compound in bulk drug samples. The method is capable of separating this compound from potential degradation products and related impurities.[7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% v/v trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    20 40 60
    25 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[12]

  • Injection Volume: 20 µL.[5][6]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 1:1 mixture of methanol and dimethyl sulfoxide (DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound bulk drug sample and dissolve in 10 mL of the methanol:DMSO (1:1) diluent.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of the blank (diluent) to ensure no interfering peaks are present.

  • Inject 20 µL of each working standard solution in triplicate.

  • Inject 20 µL of the sample solution in triplicate.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: Method Validation Summary (Hypothetical Data)

The RP-HPLC method should be validated according to ICH guidelines.[10][18][19] The following table summarizes the expected performance characteristics.

ParameterSpecificationResult
Linearity
Range-1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Precision
Repeatability (%RSD, n=6)≤ 2.0%0.85%
Intermediate Precision (%RSD, n=6)≤ 2.0%1.20%
Accuracy
Recovery (%)98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Specificity No interference from blank or placeboComplies

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard & Sample B Dissolve in Methanol:DMSO (1:1) A->B C Prepare Working Standard Dilutions B->C E Inject Blank, Standards, and Samples C->E D Equilibrate HPLC System D->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration of This compound in Sample H->I

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

Section 2: UV-Visible Spectrophotometric Method

This method provides a rapid and straightforward approach for the quantification of this compound in bulk drug samples, assuming no significant interference from excipients or other impurities at the analysis wavelength.[13][14][15]

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Preparation of Solutions:

  • Solvent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh 10 mg of the this compound bulk drug sample, dissolve in 100 mL of methanol. Further dilute 10 mL of this solution to 100 mL with methanol.

3. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution between 200-400 nm against a methanol blank.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (methanol).

  • Measure the absorbance of each working standard solution in triplicate.

  • Measure the absorbance of the sample solution in triplicate.

  • Construct a calibration curve by plotting the mean absorbance against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: Method Validation Summary (Hypothetical Data)
ParameterSpecificationResult
Linearity
Range-2 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.9950.998
Precision
Repeatability (%RSD, n=6)≤ 2.0%1.15%
Intermediate Precision (%RSD, n=6)≤ 2.0%1.55%
Accuracy
Recovery (%)98.0% - 102.0%99.2% - 101.5%
Limit of Detection (LOD) -0.2 µg/mL
Limit of Quantification (LOQ) -0.6 µg/mL

Logical Relationship Diagram for Method Validation

Validation_Logic cluster_params Core Validation Parameters cluster_derived Derived Parameters cluster_robust Method Robustness Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Method Accuracy Accuracy Accuracy->Range Accuracy->Method Precision Precision Precision->Range Precision->Method Range->Method LOD->Method LOQ->Method Robustness Robustness Robustness->Method

Caption: Logical relationships in analytical method validation.

Conclusion

The described RP-HPLC and UV-Vis spectrophotometric methods provide a robust framework for the quantitative analysis of this compound in bulk drug samples. The RP-HPLC method is recommended for its high specificity and suitability as a stability-indicating assay. The UV-Vis method can be employed for rapid analysis where high sample throughput is required and interference is minimal. Both methods, when properly validated, will ensure the reliable quality control of this compound in a pharmaceutical setting.

References

Application Notes and Protocols for Radiolabeling of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmin is a naturally occurring flavonoid glycoside with well-documented phlebotonic and vascular-protecting effects, making it a valuable therapeutic agent for chronic venous insufficiency and other vascular diseases[1][2][3][4]. The introduction of a radioisotope, such as Iodine-125 or Iodine-131, into the diosmin structure to create 6-Iododiosmin can enable a wide range of research and potential clinical applications. Radiolabeled this compound can serve as a tracer for in vitro and in vivo studies, including receptor binding assays, pharmacokinetic and biodistribution studies, and for the development of novel diagnostic imaging agents or targeted radiotherapeutics.

These application notes provide a comprehensive overview of the proposed techniques for the radiolabeling of this compound, based on established radioiodination methodologies for flavonoids and other aromatic compounds. Detailed protocols, data presentation tables, and workflow diagrams are included to guide researchers in the synthesis, purification, and quality control of radiolabeled this compound.

Radiolabeling Strategies for this compound

The primary methods for radioiodination of aromatic compounds involve direct electrophilic substitution or the use of precursor molecules. Given the chemical structure of diosmin, direct electrophilic radioiodination is a feasible approach.

Direct Electrophilic Radioiodination

Direct electrophilic aromatic substitution is a widely used strategy for radioiodination.[5][6] This method involves the in-situ generation of an electrophilic iodine species from a radioiodide salt (e.g., Na125I or Na131I) using an oxidizing agent. The electrophilic iodine then substitutes a hydrogen atom on the aromatic ring of the diosmin molecule. The 6-position on the A-ring of the flavonoid backbone is a potential site for this substitution.

Common oxidizing agents for this reaction include:

  • Chloramine-T: A mild oxidizing agent that is effective in aqueous solutions.[7][8][9]

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A gentle oxidizing agent that is insoluble in water, which can simplify the quenching of the reaction.[8][10][11]

The choice of oxidizing agent and reaction conditions can significantly impact the radiochemical yield and purity of the final product.

Experimental Protocols

The following protocols are generalized methods for the radiolabeling of this compound. Optimization of reaction parameters such as pH, temperature, reaction time, and precursor/oxidizing agent concentration is recommended to achieve the desired radiochemical yield and specific activity.

Protocol 1: Direct Radioiodination using the Chloramine-T Method

This protocol outlines the direct radioiodination of diosmin at the 6-position using Chloramine-T as the oxidizing agent.

Materials:

  • Diosmin

  • Sodium Iodide [125I] or [131I]

  • Chloramine-T

  • Sodium Metabisulfite

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Methanol

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Radio-TLC scanner or gamma counter

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Diosmin (1 mg/mL) in methanol.

    • Prepare a fresh solution of Chloramine-T (2 mg/mL) in phosphate buffer.

    • Prepare a quenching solution of sodium metabisulfite (5 mg/mL) in phosphate buffer.

  • Radiolabeling Reaction:

    • In a shielded vial, add 50 µL of the Diosmin stock solution.

    • Add 10 µL of phosphate buffer.

    • Add 1-10 µL of Sodium Iodide [125I] or [131I] solution (depending on the desired specific activity).

    • Initiate the reaction by adding 10 µL of the Chloramine-T solution.

    • Vortex the reaction mixture gently and let it react at room temperature for 5-15 minutes.

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of the sodium metabisulfite solution.

    • Vortex the mixture.

  • Purification:

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 10 mL of water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with 10 mL of water to remove unreacted radioiodide and other polar impurities.

      • Elute the radiolabeled this compound with 2 mL of methanol.

    • HPLC (for higher purity):

      • Inject the eluted sample from the SPE into a reverse-phase HPLC system.

      • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate this compound from unlabeled diosmin and other byproducts.

      • Collect the fraction corresponding to the radiolabeled product.

  • Quality Control:

    • Radiochemical Purity (TLC):

      • Spot a small aliquot of the purified product onto a silica gel TLC plate.

      • Develop the plate using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v).

      • Analyze the plate using a radio-TLC scanner to determine the percentage of radioactivity associated with the product spot.

    • Radiochemical Purity (HPLC):

      • Analyze an aliquot of the final product using the radio-HPLC system to confirm a single radioactive peak corresponding to this compound.

Protocol 2: Direct Radioiodination using the Iodogen Method

This protocol provides an alternative direct radioiodination method using Iodogen, which can be gentler on the substrate.

Materials:

  • Diosmin

  • Sodium Iodide [125I] or [131I]

  • Iodogen

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Methanol

  • Dichloromethane

  • Water (HPLC grade)

  • SPE cartridges, TLC plates, and HPLC system as in Protocol 1

Procedure:

  • Preparation of Iodogen-coated tubes:

    • Prepare a solution of Iodogen (1 mg/mL) in dichloromethane.

    • Add 100 µL of the Iodogen solution to a reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with Iodogen.

    • Store the coated vials in a desiccator until use.

  • Radiolabeling Reaction:

    • To the Iodogen-coated vial, add 50 µL of a Diosmin solution (1 mg/mL in phosphate buffer/methanol mixture).

    • Add 1-10 µL of Sodium Iodide [125I] or [131I] solution.

    • Vortex the mixture gently at room temperature for 10-20 minutes.

  • Quenching the Reaction:

    • The reaction is stopped by simply decanting the reaction mixture from the Iodogen-coated vial into a clean vial.

  • Purification and Quality Control:

    • Follow the same purification and quality control steps as outlined in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that should be recorded and analyzed for the radiolabeling of this compound. The values presented are hypothetical and will need to be determined experimentally.

Table 1: Optimization of Reaction Conditions (Chloramine-T Method)

ParameterCondition 1Condition 2Condition 3Condition 4
Diosmin (µg) 5050100100
Chloramine-T (µg) 10201020
Reaction Time (min) 510510
pH 7.07.47.07.4
Radiochemical Yield (%) e.g., 65%e.g., 85%e.g., 70%e.g., 90%
Radiochemical Purity (%) e.g., >95%e.g., >98%e.g., >95%e.g., >98%

Table 2: Comparison of Radiolabeling Methods

ParameterChloramine-T MethodIodogen Method
Radiochemical Yield (%) e.g., 85-95%e.g., 70-85%
Radiochemical Purity (%) e.g., >98%e.g., >98%
Specific Activity (GBq/µmol) To be determinedTo be determined
Reaction Time (min) 5-1510-20
Advantages High efficiency, rapidMilder conditions
Disadvantages Harsher conditions, potential for oxidation of substrateLower yield, requires pre-coated tubes

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the radiolabeling of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification cluster_qc Quality Control reagents Prepare Reagents (Diosmin, Buffer, Oxidizing Agent) reaction_vial Reaction Vial (Diosmin + Radioiodide + Oxidizing Agent) reagents->reaction_vial radioisotope Radioisotope ([¹²⁵I]NaI or [¹³¹I]NaI) radioisotope->reaction_vial incubation Incubation (Room Temperature) reaction_vial->incubation quenching Quenching (e.g., Sodium Metabisulfite) incubation->quenching spe Solid-Phase Extraction (SPE) quenching->spe hplc HPLC Purification spe->hplc tlc Radio-TLC hplc->tlc hplc_qc Radio-HPLC hplc->hplc_qc final_product Radiolabeled This compound tlc->final_product hplc_qc->final_product

Caption: General workflow for the radiolabeling of this compound.

Potential Signaling Pathway for Investigation

Radiolabeled this compound could be used to investigate signaling pathways related to its therapeutic effects, such as its anti-inflammatory action on vascular endothelial cells.

signaling_pathway cluster_cell Vascular Endothelial Cell receptor Putative Receptor nfkb NF-κB Pathway receptor->nfkb Inhibition inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->inflammation Activation iododiosmin [¹²⁵I]-6-Iododiosmin iododiosmin->receptor Binding

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The radiolabeling of this compound presents a valuable opportunity for advancing research into the mechanisms of action and potential diagnostic and therapeutic applications of diosmin. The protocols provided herein, based on established radioiodination chemistry, offer a solid foundation for the successful synthesis and characterization of this novel radiotracer. Researchers are encouraged to optimize these methods for their specific applications and to explore the full potential of radiolabeled this compound in their studies.

References

Application Notes and Protocols for a Pharmacokinetic Study of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a halogenated derivative of the naturally occurring flavonoid diosmin. Diosmin is well-known for its phlebotonic and vascular-protecting properties. Following oral administration, diosmin is not directly absorbed but is first hydrolyzed by the intestinal microflora to its aglycone, diosmetin, which is then absorbed. Diosmetin is considered the primary active moiety and exhibits a long elimination half-life. Given that this compound is structurally analogous to diosmin, it is hypothesized to follow a similar pharmacokinetic pathway. These application notes provide a comprehensive framework for designing and conducting a preclinical pharmacokinetic study of this compound.

Predicted Metabolic Pathway of this compound

Based on the known metabolism of diosmin, the following pathway for this compound is proposed. Intestinal microflora will likely hydrolyze the glycosidic bond of this compound to release its aglycone, 6-Iododiosmetin. This aglycone is expected to be the primary species absorbed into systemic circulation. Subsequently, 6-Iododiosmetin is anticipated to undergo extensive phase II metabolism in the liver, primarily through glucuronidation and sulfation, before elimination.

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver (Metabolism) cluster_elimination Elimination This compound This compound 6-Iododiosmetin 6-Iododiosmetin This compound->6-Iododiosmetin Hydrolysis by Intestinal Microflora Absorbed_Iododiosmetin Absorbed 6-Iododiosmetin 6-Iododiosmetin->Absorbed_Iododiosmetin Absorption Absorbed_Iododiosmetin_liver 6-Iododiosmetin Absorbed_Iododiosmetin->Absorbed_Iododiosmetin_liver Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Urine Urine Metabolites->Urine Absorbed_Iododiosmetin_liver->Metabolites Phase II Conjugation

Caption: Predicted metabolic pathway of this compound.

Experimental Design and Protocols

A preclinical pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is recommended as an initial investigation. The study should be designed to characterize the plasma concentration-time profile of the primary anticipated metabolite, 6-Iododiosmetin, following oral administration of this compound.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis A Animal Acclimatization B Fasting A->B C Catheter Implantation (optional) B->C D Oral Administration of This compound C->D E Serial Blood Sampling D->E F Plasma Separation E->F G Plasma Sample Preparation (e.g., Protein Precipitation) F->G H LC-MS/MS Analysis of 6-Iododiosmetin G->H I Data Acquisition H->I J Pharmacokinetic Modeling I->J K Parameter Calculation (Cmax, Tmax, AUC, t1/2) J->K

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Table 1: Key Experimental Parameters
ParameterRecommended SpecificationRationale
Animal Model Male Sprague-Dawley rats (250-300g)Commonly used model in pharmacokinetic studies with a large historical database.
Housing Controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle)To minimize physiological variability.
Fasting Overnight (12 hours) prior to dosingTo reduce variability in gastrointestinal absorption.
Dose Formulation Suspension in 0.5% carboxymethylcellulose (CMC) in waterA common vehicle for oral administration of poorly soluble compounds.
Route of Administration Oral gavageMimics the intended clinical route of administration for diosmin.
Blood Sampling Serial sampling from the jugular vein or tail veinTo construct a complete plasma concentration-time profile.
Anticoagulant K2-EDTATo prevent blood clotting and stabilize the sample.
Protocol 1: Animal Preparation and Dosing
  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in 0.5% CMC in water on the day of the experiment. The concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

  • Dosing: Administer the this compound suspension to the animals via oral gavage.

Protocol 2: Blood Sample Collection and Processing
  • Blood Collection: Collect blood samples (approximately 200 µL) at the time points specified in Table 2.

  • Sample Handling: Immediately transfer the blood into tubes containing K2-EDTA and mix gently.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Table 2: Suggested Blood Sampling Time Points
Time Point (hours)
0 (pre-dose)
0.5
1
2
4
8
12
24
48
72
96

Note: These time points are suggested based on the long half-life of diosmetin and may need to be adjusted based on pilot study data.

Protocol 3: Bioanalytical Method for 6-Iododiosmetin in Plasma

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of 6-Iododiosmetin in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid like hesperetin).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) of the parent and product ion transitions for 6-Iododiosmetin and the internal standard.

Table 3: Example LC-MS/MS Parameters (to be optimized)
ParameterSetting
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
ESI Voltage +4.5 kV / -4.0 kV
Source Temperature 500°C
MRM Transitions To be determined by direct infusion of 6-Iododiosmetin and the internal standard.

Data Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis.

Table 4: Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vz/F Apparent volume of distribution

Conclusion

This document provides a detailed framework for the design and execution of a preclinical pharmacokinetic study of this compound. The protocols and parameters are based on established methodologies for flavonoids, particularly diosmin, and should be optimized as necessary. A thorough understanding of the pharmacokinetic properties of this compound is a critical step in its development as a potential therapeutic agent.

Application Notes and Protocols: The Use of 6-Iododiosmin in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin, a derivative of the naturally occurring flavonoid diosmin, is an emerging chemical probe for proteomics research. The incorporation of an iodine atom provides a reactive handle for covalent modification of proteins, enabling its use in various chemical proteomics workflows. These approaches are instrumental in identifying the cellular targets of diosmin, elucidating its mechanism of action, and discovering potential off-target effects, which are critical aspects of drug development.[1][2][3][4][5][6]

This document provides detailed application notes and protocols for the use of this compound in proteomics research, with a focus on target identification and quantitative proteomic analysis.

Principle of Action

The primary application of this compound in proteomics is based on its ability to act as a reactive probe. The iodine group can form a covalent bond with nucleophilic amino acid residues, such as cysteine, on target proteins. This stable linkage allows for the enrichment and subsequent identification of proteins that interact with the diosmin scaffold. By employing quantitative proteomics techniques, researchers can assess changes in protein expression or modification in response to this compound treatment, providing insights into the downstream effects of target engagement.[7][2]

Key Applications

  • Target Deconvolution: Identification of the direct binding partners of diosmin in a complex biological system.[7][3][8]

  • Mechanism of Action Studies: Elucidation of the molecular pathways affected by diosmin through the identification of its targets and downstream signaling events.[1][9][10]

  • Off-Target Profiling: Discovery of unintended protein interactions, which is crucial for assessing the safety and specificity of diosmin-based drug candidates.

  • Biomarker Discovery: Identification of proteins whose expression or modification state is altered upon treatment, potentially serving as biomarkers for drug efficacy or response.[11][12][13]

Experimental Workflows and Protocols

Affinity-Based Protein Profiling (AfBPP) for Target Identification

This protocol describes the use of this compound to enrich and identify its protein targets from cell lysates.

G cluster_0 Cell Culture and Lysis cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis A 1. Treat cells with This compound or DMSO B 2. Harvest and lyse cells A->B C 3. 'Click' biotin-azide to This compound-protein adducts B->C D 4. Enrich with streptavidin beads C->D E 5. Wash to remove non-specific binders D->E F 6. On-bead digestion (e.g., with trypsin) E->F G 7. LC-MS/MS analysis of peptides F->G H 8. Protein identification and quantification G->H

Caption: Workflow for Affinity-Based Protein Profiling using this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with an optimized concentration of this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the click chemistry reaction cocktail:

      • Biotin-azide (final concentration 50 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM)

    • Incubate at room temperature for 1 hour with gentle rotation.[14][15][16][17]

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis:

    • Identify peptides and proteins using a suitable search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Quantify the relative abundance of proteins in the this compound-treated sample compared to the control.

Quantitative Proteomics using SILAC

This protocol outlines a quantitative approach to identify proteins whose expression levels change upon this compound treatment, which can reveal downstream effects of target engagement.

Protocol:

  • SILAC Labeling:

    • Culture one population of cells in "light" medium (containing normal L-lysine and L-arginine).

    • Culture another population in "heavy" medium (containing 13C6-L-lysine and 13C6-L-arginine) for at least five cell divisions to ensure complete incorporation of the heavy amino acids.[3][19]

  • Cell Treatment:

    • Treat the "heavy" labeled cells with this compound.

    • Treat the "light" labeled cells with DMSO as a control.

  • Sample Preparation:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution digestion of the combined protein lysate using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant to identify and quantify "light" and "heavy" peptide pairs.

    • Calculate the heavy/light (H/L) ratio for each protein to determine the change in protein abundance upon this compound treatment.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be obtained from the described experiments.

Table 1: Top Enriched Proteins from Affinity-Based Protein Profiling of this compound

Protein IDGene NameProtein NameFold Enrichment (this compound/DMSO)p-value
P04637TP53Cellular tumor antigen p5315.21.2e-5
P62258HSP90AA1Heat shock protein HSP 90-alpha12.83.4e-5
Q06830PRDX1Peroxiredoxin-110.58.1e-5
P10415VIMVimentin9.71.5e-4
P08670VCPValosin-containing protein8.92.3e-4

Table 2: Differentially Expressed Proteins Identified by SILAC after this compound Treatment

Protein IDGene NameProtein NameSILAC Ratio (H/L)Regulation
P00533EGFREpidermal growth factor receptor0.45Down-regulated
P31749AKT1RAC-alpha serine/threonine-protein kinase0.52Down-regulated
Q9Y243HIF1AHypoxia-inducible factor 1-alpha0.61Down-regulated
P42336MDM2E3 ubiquitin-protein ligase Mdm22.15Up-regulated
P10275CDK1Cyclin-dependent kinase 12.58Up-regulated

Hypothetical Signaling Pathway

Based on the hypothetical target identification and quantitative proteomics data, a potential signaling pathway affected by this compound can be proposed. For instance, the binding of this compound to HSP90 could disrupt its chaperone function, leading to the destabilization of client proteins like EGFR and AKT1. This could, in turn, affect downstream signaling cascades related to cell proliferation and survival.

G This compound This compound HSP90 HSP90 This compound->HSP90 inhibits EGFR EGFR HSP90->EGFR stabilizes AKT1 AKT1 HSP90->AKT1 stabilizes Proliferation Proliferation EGFR->Proliferation Survival Survival AKT1->Survival

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iododiosmin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound is an iodinated derivative of Diosmin, a naturally occurring flavonoid glycoside. While often considered an impurity in the large-scale synthesis of Diosmin, there is growing interest in the synthesis of halogenated flavonoids for their potential to exhibit unique biological activities. The introduction of an iodine atom at the C-6 position of the diosmin scaffold can significantly alter its physicochemical properties, potentially leading to novel therapeutic applications.

Q2: What is the general synthetic strategy for obtaining this compound?

A2: The most common approach for the synthesis of this compound is through the direct electrophilic iodination of a protected derivative of Hesperidin, the precursor to Diosmin. The key is to control the regioselectivity of the iodination to favor substitution at the C-6 position of the A-ring. This is typically followed by a dehydrogenation step to form the flavone core of diosmin and subsequent deprotection.

Q3: How can I monitor the progress of the iodination reaction?

A3: The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid) can separate the starting material (protected hesperidin), the desired this compound intermediate, and other potential byproducts. UV detection at a wavelength around 280-340 nm is typically used.

Q4: Is this compound commercially available?

A4: Yes, this compound is available from several chemical suppliers as an analytical standard, often labeled as a Diosmin impurity. However, for research purposes requiring larger quantities, synthesis is often necessary.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Causes & Solutions:

CauseRecommended Action
Inactive Iodinating Reagent Use a fresh batch of the iodinating reagent (e.g., N-Iodosuccinimide - NIS). Ensure it has been stored under appropriate conditions (cool, dry, and dark).
Inappropriate Solvent The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) are often effective for this type of reaction.
Incorrect Protecting Groups The regioselectivity of iodination on the flavonoid A-ring is highly dependent on the protecting groups at the C-5 and C-7 hydroxyl positions. For C-6 iodination, it has been reported that a free C-5 hydroxyl and a protected C-7 hydroxyl can direct the iodine to the C-6 position. Consider using a protecting group for the C-7 hydroxyl that is stable under the iodination conditions.
Insufficient Reaction Time or Temperature Monitor the reaction by HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can lead to byproduct formation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reagents Check Activity of Iodinating Reagent start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Active change_reagent Use Fresh/Alternative Iodinating Reagent check_reagents->change_reagent Inactive check_protection Verify Protecting Group Strategy check_conditions->check_protection Optimal optimize_conditions Optimize Reaction Conditions (e.g., increase time/temp) check_conditions->optimize_conditions Sub-optimal modify_protection Modify Protecting Groups for C-6 Directing Effect check_protection->modify_protection Incorrect for C-6 end_success Improved Yield optimize_conditions->end_success change_reagent->end_success modify_protection->end_success

Caption: Troubleshooting decision tree for addressing low yield of this compound.

Problem 2: Formation of Multiple Iodinated Products (e.g., 8-Iodo or Di-iodo Species)

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Protecting Group Strategy The electronic and steric effects of the protecting groups on the A-ring are the primary determinants of regioselectivity. Research has shown that different protection patterns on the C-5 and C-7 hydroxyls direct iodination to either the C-6 or C-8 position. To favor C-6 iodination, ensure the C-5 hydroxyl is unprotected while the C-7 hydroxyl is protected.
Excess Iodinating Reagent Using a large excess of the iodinating reagent can lead to the formation of di-iodinated byproducts. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating reagent.
Prolonged Reaction Time Extended reaction times can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers or multiple iodination products. Monitor the reaction closely by HPLC and quench it once the desired product is maximized.

Regioselectivity Control in Flavonoid Iodination

regioselectivity cluster_conditions Reaction Conditions substrate Protected Hesperidin iodination Iodination (e.g., NIS in DMF) substrate->iodination product_6_iodo 6-Iodo Intermediate iodination->product_6_iodo product_8_iodo 8-Iodo Intermediate iodination->product_8_iodo condition1 C-5 OH free C-7 OH protected condition1->product_6_iodo Favors condition2 Other protecting group strategies condition2->product_8_iodo May Favor synthesis_workflow start Start: Hesperidin protection 1. Selective Protection of C-7 OH start->protection iodination 2. Regioselective Iodination at C-6 protection->iodination hplc_monitoring HPLC Monitoring iodination->hplc_monitoring purification 3. Purification of 6-Iodo Intermediate hplc_monitoring->purification Reaction Complete dehydrogenation 4. Dehydrogenation to Flavone Core purification->dehydrogenation deprotection 5. Deprotection dehydrogenation->deprotection final_product Final Product: this compound deprotection->final_product characterization Full Spectroscopic Characterization (NMR, MS) final_product->characterization

Troubleshooting peak tailing for 6-Iododiosmin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 6-Iododiosmin, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the main peak.[1] This distortion is problematic as it can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3]

Q2: What are the most common causes of peak tailing when analyzing this compound and other flavonoids in reverse-phase HPLC?

The primary causes of peak tailing for flavonoids like this compound in RP-HPLC often stem from secondary interactions between the analyte and the stationary phase. Key factors include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar hydroxyl groups present in the this compound structure. This creates a secondary retention mechanism that leads to peak tailing.[1][4][5]

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, flavonoids can exist in multiple ionized states, leading to broadened and tailing peaks.[1][4] Flavonoids generally exhibit better peak shapes in acidic conditions.[1]

  • Metal Chelation: Flavonoids can chelate with metal ions (like iron or copper) that may be present in the sample, mobile phase, or HPLC system components (e.g., stainless steel tubing, frits).[1] This can lead to the formation of complexes with different chromatographic behaviors, contributing to peak tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1][6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[1][2]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can introduce "dead volume" where band broadening and peak tailing can occur.[1][7]

Q3: How does the iodine atom in this compound potentially affect its chromatography and contribute to peak tailing?

While sharing the common challenges of flavonoids, the iodine atom in this compound introduces specific considerations:

  • Increased Polarity and Acidity: The electron-withdrawing nature of iodine can increase the acidity of the neighboring phenolic hydroxyl groups, potentially enhancing interactions with residual silanols on the column.

  • Halogen-π Interactions: The iodine substituent can participate in halogen-π interactions with aromatic or other π-electron-rich stationary phases, which could lead to mixed-mode retention and peak distortion.[8]

  • On-Column Reactivity: Halogenated compounds can sometimes be more reactive and may be susceptible to degradation on the column, especially in the presence of active sites or metal contaminants. This degradation can manifest as peak tailing.[8]

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to identifying and resolving peak tailing issues.

Step 1: Initial System & Peak Diagnosis

The first step is to determine if the peak tailing is specific to this compound or a general system issue.

  • Observe all peaks in the chromatogram:

    • If all peaks are tailing: This suggests a systemic issue such as a column void, a partially blocked inlet frit, or extra-column volume.[9][10]

    • If only the this compound peak (and other similar analytes) is tailing: The issue is likely due to specific chemical interactions between your analyte and the chromatographic system.[3]

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to address peak tailing for flavonoids.[1]

  • Adjust Mobile Phase pH: Flavonoids are sensitive to mobile phase pH. An inappropriate pH can lead to ionization and secondary interactions.[1][4]

    • Recommendation: Use an acidic mobile phase. A common starting point is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1][11] The acidic conditions suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks.[2][12] The mobile phase pH should ideally be at least 2 pH units away from the analyte's pKa to avoid mixed ionization states.[13][14]

  • Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically >20 mM) to maintain a stable pH and mask some residual silanol interactions.[15][16]

Step 3: Column Evaluation and Selection

The choice and condition of the HPLC column are critical.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups, thereby reducing secondary interactions.[4][9]

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.

  • Check for Column Contamination and Degradation: If the column is old or has been used with complex matrices, it may be contaminated or degraded.[2] Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[6] Using a guard column is a cost-effective way to protect the analytical column.[2][7]

Step 4: Investigate Metal Chelation

Flavonoids are known to chelate with metal ions.

  • Introduce a Chelating Agent: Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[1]

  • Evaluate Peak Shape: If the peak tailing is significantly reduced or eliminated after equilibrating the column with the EDTA-containing mobile phase, metal chelation is a likely contributor.[1]

  • System Passivation: If metal chelation is confirmed, consider passivating the HPLC system with an EDTA solution to remove metal contaminants from the tubing and frits.[1]

Step 5: Sample and Injection Considerations
  • Check for Column Overload: Dilute the sample and inject a smaller volume to see if the peak shape improves.[6][16]

  • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can cause peak distortion.[17]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Flavonoid

Mobile Phase pHPeak Asymmetry (As)Observations
7.02.35Significant tailing observed.[9]
3.01.33Peak shape significantly improved.[9]
2.5< 1.2Optimal peak shape achieved.

Note: Data is illustrative and based on typical flavonoid behavior. Actual results for this compound may vary.

Experimental Protocols

Protocol for Troubleshooting Peak Tailing of this compound
  • Initial Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for this compound

    • Injection Volume: 10 µL

    • Sample: this compound standard in 50:50 acetonitrile:water

  • Mobile Phase pH Adjustment:

    • Prepare fresh mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard and observe the peak shape.

    • Compare the peak asymmetry to the initial analysis. A significant improvement indicates that mobile phase pH was a primary contributor to the tailing.[1]

  • Metal Chelation Test:

    • Prepare a new aqueous mobile phase (Mobile Phase A) containing 0.1 mM EDTA and 0.1% Formic Acid.

    • Equilibrate the column thoroughly with the EDTA-containing mobile phase.

    • Inject the this compound standard.

    • A significant reduction in peak tailing suggests metal chelation was a contributing factor.[1]

  • Column Overload Check:

    • Prepare serial dilutions of the this compound standard (e.g., 50%, 25%, and 10% of the original concentration).

    • Inject the diluted standards using the optimized mobile phase conditions.

    • If peak shape improves at lower concentrations, the original sample was likely overloading the column.[6]

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for this compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing systemic_issue Systemic Issue: - Check for column void - Inspect for blocked frit - Minimize extra-column volume all_peaks_tailing->systemic_issue Yes analyte_specific Analyte-Specific Issue all_peaks_tailing->analyte_specific No optimize_mp Optimize Mobile Phase: - Adjust pH to 2.5-3.5 with 0.1% Formic Acid - Ensure adequate buffer concentration analyte_specific->optimize_mp evaluate_column Evaluate Column: - Use a high-purity, end-capped C18 column - Consider alternative stationary phases - Clean or replace if degraded optimize_mp->evaluate_column check_chelation Investigate Metal Chelation: - Add 0.1 mM EDTA to the mobile phase evaluate_column->check_chelation check_overload Check for Column Overload: - Dilute sample - Reduce injection volume check_chelation->check_overload resolved Peak Tailing Resolved check_overload->resolved Peak_Tailing_Causes cluster_analyte This compound cluster_column Stationary Phase iododiosmin This compound (Analyte) silanol Residual Silanol Groups (Si-OH) iododiosmin->silanol Secondary Interactions metal_ions Metal Contaminants (e.g., Fe, Cu) iododiosmin->metal_ions Chelation peak_tailing Peak Tailing silanol->peak_tailing metal_ions->peak_tailing

References

Technical Support Center: Optimizing 6-Iododiosmin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of 6-Iododiosmin for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a synthetic derivative of Diosmin, a naturally occurring flavonoid. Like many flavonoids, this compound is a hydrophobic molecule with poor aqueous solubility. This low solubility can lead to precipitation in cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes. Therefore, optimizing its dissolution is a critical first step for any in vitro study.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2] Commercial preparations of this compound are often supplied as a 1 mg/mL solution in DMSO.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with a concentration of 0.1% or lower being preferable for most cell lines. It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any potential effects of the solvent.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution. Please refer to the Troubleshooting Guide: Compound Precipitation in Cell Culture Media below for a step-by-step approach to resolving this issue.

Q5: Should I filter my media if I observe a precipitate?

A5: No, filtering the media to remove the precipitate is not recommended. This will remove an unknown quantity of your compound, leading to an inaccurate final concentration in your experiment. The best approach is to optimize the solubilization protocol to prevent precipitation from occurring in the first place.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a range of solvents is limited in the scientific literature, the following table summarizes the known information and provides data for the parent compound, Diosmin, for reference.

CompoundSolventConcentrationTemperature (°C)Notes
This compound Dimethyl Sulfoxide (DMSO)1 mg/mL (~1.36 mM)Not SpecifiedCommercially available concentration.
DiosminWaterPractically Insoluble25 - 60
DiosminEthanolInsoluble25 - 60
DiosminIsopropyl Alcohol (IPA)Insoluble25 - 60
DiosminPolyethylene Glycol-400 (PEG-400)Soluble25 - 60Solubility increases with temperature.
Diosminβ-Cyclodextrin (0.02 M aq. solution)Soluble25 - 60Solubility increases with temperature.

Data for Diosmin was obtained from a study by Shakeel F, et al. (2015).[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 734.44 g/mol )[4][5][6]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 734.44 g/mol x 1000 = 7.34 mg

  • Weigh the compound: Carefully weigh out approximately 7.34 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly for 1-2 minutes until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no visible particles remain.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment

This protocol outlines the steps to dilute the high-concentration DMSO stock solution into your aqueous cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final concentration: Decide on the final concentration(s) of this compound you wish to test on your cells (e.g., 1 µM, 10 µM, 50 µM).

  • Perform serial dilutions (Recommended): To avoid precipitation, it is best to perform serial dilutions. a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in your medium. b. Gently mix the intermediate dilution. c. Use the intermediate dilution to prepare your final working concentrations. For example, to achieve a final concentration of 10 µM, you can add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Direct dilution (for low concentrations): For very low final concentrations, a direct dilution may be possible. Add the small volume of the DMSO stock solution to the final volume of pre-warmed medium while gently vortexing or swirling the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the same final volume of cell culture medium.

  • Treat the cells: Remove the old medium from your cell culture plates and replace it with the medium containing the desired final concentrations of this compound and the vehicle control.

Troubleshooting Guide: Compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

G start Precipitation Observed in Cell Culture Media check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Action: Prepare fresh stock solution. Ensure complete dissolution (vortex, gentle warming). check_stock->remake_stock No check_dilution How was the stock solution diluted into the media? check_stock->check_dilution Yes remake_stock->check_dilution direct_dilution Direct addition of concentrated stock to large volume of media. check_dilution->direct_dilution check_concentration Is the final concentration too high? check_dilution->check_concentration Using Serial Dilution serial_dilution Action: Use serial dilutions. Prepare an intermediate dilution in pre-warmed media first. direct_dilution->serial_dilution success Problem Resolved serial_dilution->success reduce_concentration Action: Lower the final working concentration. Perform a dose-response experiment. check_concentration->reduce_concentration Yes check_media Are there interactions with media components? check_concentration->check_media No reduce_concentration->success media_interaction Possible interaction with serum proteins or high salt concentrations. check_media->media_interaction check_media->success No obvious interactions modify_media Action: Test with reduced serum concentration or a different basal media formulation. media_interaction->modify_media modify_media->success

Caption: Troubleshooting workflow for this compound precipitation.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the mechanisms of its parent compound, Diosmin, have been investigated. It is plausible that this compound may affect similar pathways. Diosmin has been shown to influence several key signaling cascades involved in inflammation, cell survival, and apoptosis.

G diosmin Diosmin / this compound (Hypothesized) pi3k_akt PI3K/Akt Pathway diosmin->pi3k_akt Activates ras_mapk Ras/MAPK Pathway diosmin->ras_mapk Modulates nfkb NF-κB Pathway diosmin->nfkb Inhibits cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival Promotes apoptosis Apoptosis pi3k_akt->apoptosis Inhibits ras_mapk->cell_survival Regulates inflammation Inflammation nfkb->inflammation Promotes

Caption: Hypothesized signaling pathways affected by this compound.

Disclaimer: The information on signaling pathways is based on studies of the parent compound, Diosmin, and should be experimentally verified for this compound.

References

Technical Support Center: 6-Iododiosmin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Iododiosmin. The information herein is based on established knowledge of diosmin and other flavonoids and should serve as a starting point for your investigations. Specific experimental validation for this compound is essential.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the known degradation of diosmin and other flavonoids, this compound is likely to degrade through two primary pathways: hydrolysis and oxidation.

  • Hydrolytic Degradation: The glycosidic bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the rutinoside sugar moiety, yielding the aglycone, 6-Iododiosmetin, and the disaccharide rutinose. Further degradation of the flavonoid rings can occur under harsh conditions.

  • Oxidative Degradation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation. This can be initiated by exposure to air, light, or oxidizing agents, leading to the formation of various oxidation products, potentially including quinone-type structures. The presence of the iodine atom may also influence the oxidative stability.

Q2: What are the critical factors that can affect the stability of this compound?

A2: The stability of this compound is likely influenced by several environmental factors:

  • pH: Flavonoids exhibit pH-dependent stability.[1] Acidic conditions may catalyze the hydrolysis of the glycosidic linkage, while alkaline conditions can lead to both hydrolysis and oxidative degradation, often at a faster rate.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[1][4]

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of free radicals and subsequent oxidative degradation.[4][5]

  • Oxygen: The presence of oxygen can promote oxidative degradation of the phenolic moieties.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, as recommended by ICH guidelines, is crucial to understand the degradation profile of this compound.[6] This involves subjecting the compound to various stress conditions that are more severe than accelerated stability testing. A typical forced degradation study would include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).[1][2]

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.[1][2] Flavonoids are often more susceptible to degradation under basic conditions.

  • Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂).[1][2]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[6]

  • Photolytic Degradation: Exposing the drug substance (in solid and solution form) to a combination of UV and visible light.

The extent of degradation is typically monitored using a stability-indicating analytical method, such as RP-HPLC.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of this compound.Perform a comprehensive forced degradation study to identify and characterize the degradation products. Ensure the analytical method is capable of separating all degradation products from the parent compound.
Impurities in the initial sample.Characterize the initial sample thoroughly using techniques like LC-MS and NMR to identify any existing impurities.
Poor recovery of this compound in stability samples. Significant degradation has occurred.Re-evaluate the storage conditions (temperature, light, humidity). Consider using more protective packaging. For solutions, adjust the pH and consider the use of antioxidants.
Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.
Inconsistent stability data between batches. Variability in the purity or crystalline form of the starting material.Ensure consistent quality of the this compound used in the studies. Characterize each batch for purity, polymorphism, and particle size.
Inconsistent experimental conditions.Strictly control all experimental parameters, including temperature, pH, and light exposure, during the stability studies.
Color change of the this compound sample upon storage. Oxidative degradation.Store the sample under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The use of antioxidants in solution formulations may be beneficial.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 80°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Analyze the sample at 1, 3, and 7 days. Prepare a solution of the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) and the solid compound to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate an RP-HPLC method capable of separating this compound from its potential degradation products.

Methodology (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of methanol and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.[7]

    • Initial conditions: 45:55 (v/v) methanol:water.

    • Gradient: Linearly increase the methanol concentration to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (likely to be similar to diosmin, around 280 nm or 346 nm).[7][8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Flavonoids (for reference)

Stress ConditionReagentTemperatureDurationTypical Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 M HCl70°C24 h10-20%Aglycone, sugar moiety
Base Hydrolysis0.1 M NaOH70°C2 h20-40%Aglycone, ring fission products
Oxidation30% H₂O₂Room Temp24 h15-30%Oxidized flavonoid derivatives
Thermal (Solid)Dry Heat60°C30 min5-15%Various thermal degradants
PhotolyticUV/Vis LightAmbient24 hVariablePhotodegradation products

Note: This table provides example data based on studies of other flavonoids and should be confirmed experimentally for this compound.

Visualizations

Degradation_Pathway This compound This compound 6-Iododiosmetin 6-Iododiosmetin This compound->6-Iododiosmetin Hydrolysis (Acid/Base) Rutinose Rutinose This compound->Rutinose Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Light, O2) Ring Fission Products Ring Fission Products 6-Iododiosmetin->Ring Fission Products Further Degradation (Harsh Conditions)

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Heat Heat->Stressed_Samples Light Light Light->Stressed_Samples 6-Iododiosmin_Sample This compound Sample 6-Iododiosmin_Sample->Acid 6-Iododiosmin_Sample->Base 6-Iododiosmin_Sample->Oxidation 6-Iododiosmin_Sample->Heat 6-Iododiosmin_Sample->Light HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Diosmin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Diosmin, with a specific focus on the removal of the 6-Iododiosmin impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an impurity in Diosmin preparations?

A1: this compound is an iodinated derivative of Diosmin, often referred to as Diosmin EP Impurity D.[1] It typically forms as a byproduct during the synthesis of Diosmin from Hesperidin, a process that often involves an iodination step followed by dehydroiodination.[2] If the reaction is not driven to completion or if the purification is inadequate, this compound can remain as a significant impurity.

Q2: What are the primary methods for removing this compound from crude Diosmin?

A2: The primary methods for removing this compound and other process-related impurities from crude Diosmin involve a combination of chemical treatment and purification techniques. These include:

  • Chemical Treatment: Utilizing reagents like sodium thiosulfate to reduce and remove residual iodine.[2]

  • Recrystallization: A powerful technique for purifying solid compounds by dissolving the crude material in a suitable hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.[2][3]

  • Solvent Washing: Washing the crude Diosmin with specific solvents, such as alcohols (e.g., methanol), to remove certain impurities.[2][4]

Q3: Which solvents are most effective for the recrystallization of Diosmin?

A3: A mixture of dimethylformamide (DMF) and water is frequently cited as an effective solvent system for the recrystallization of Diosmin to achieve high purity.[2] The ratio of DMF to water can be optimized to maximize the recovery of pure Diosmin while leaving impurities, including this compound, in the mother liquor.

Q4: How can I monitor the level of this compound during the purification process?

A4: High-Performance Liquid Chromatography (RP-HPLC) is a suitable analytical technique for monitoring the levels of this compound and other impurities in your Diosmin preparations.[5][6] Developing a validated HPLC method will allow you to quantify the reduction of impurities at each stage of your purification protocol.

Troubleshooting Guides

Issue 1: Persistent this compound peak in HPLC after initial purification.
Possible Cause Troubleshooting Step
Incomplete reaction of iodine during synthesis.Ensure the initial reaction conditions (temperature, time) for the conversion of Hesperidin to Diosmin are optimized to minimize the formation of iodinated intermediates.[2]
Insufficient washing of the crude product.Implement a thorough washing step with an appropriate alcohol, such as methanol, before proceeding to recrystallization.[2]
Inefficient removal of residual iodine.Introduce a treatment step with an aqueous solution of sodium thiosulfate to chemically reduce and remove elemental iodine, which can contribute to the formation of iodinated impurities.[2]
Suboptimal recrystallization conditions.Optimize the solvent ratio (DMF:water), dissolution temperature, and cooling profile for your recrystallization process to enhance the selective crystallization of Diosmin.[2]
Issue 2: Low yield of pure Diosmin after recrystallization.
Possible Cause Troubleshooting Step
Diosmin is too soluble in the cold recrystallization solvent.Adjust the solvent composition to decrease the solubility of Diosmin at lower temperatures. For a DMF:water system, this may involve increasing the proportion of water.[2]
The volume of solvent used for recrystallization is too large.Use the minimum amount of hot solvent necessary to fully dissolve the crude Diosmin.[3]
Premature crystallization during hot filtration.Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Loss of product during washing of the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the pure product.[3]

Experimental Protocols

Protocol 1: Removal of Iodine Species using Sodium Thiosulfate

This protocol is designed to treat crude Diosmin to remove residual iodine, a precursor to this compound.

Materials:

  • Crude Diosmin

  • Sodium thiosulfate

  • Deionized water

  • Reaction vessel with stirring capability

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend the crude Diosmin in deionized water in a reaction vessel.

  • Prepare a solution of sodium thiosulfate in deionized water.

  • Add the sodium thiosulfate solution to the Diosmin suspension with stirring.

  • Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction with any residual iodine.

  • Filter the solid Diosmin using a Büchner funnel and wash the filter cake thoroughly with deionized water.

  • Dry the resulting solid, which is now substantially free of elemental iodine, under vacuum.[2]

Protocol 2: Recrystallization of Diosmin from DMF/Water

This protocol describes the purification of Diosmin by recrystallization to remove impurities such as this compound.

Materials:

  • Diosmin (iodine-free from Protocol 1)

  • Dimethylformamide (DMF)

  • Deionized water

  • Heating mantle and reaction vessel with condenser

  • Filtration apparatus

Procedure:

  • Place the iodine-free Diosmin in a reaction vessel equipped with a condenser and a heating mantle.

  • Add a specified volume of DMF to the vessel.

  • Heat the mixture with stirring to a temperature of 90-95°C until the Diosmin is completely dissolved.[2]

  • While maintaining the temperature, add a specified volume of hot deionized water to the solution and continue to stir for approximately 30 minutes.[2]

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can be used to maximize crystal formation.

  • Collect the purified Diosmin crystals by filtration.

  • Wash the crystals with a small amount of hot water, followed by a wash with cold deionized water.[2]

  • Dry the purified Diosmin crystals under vacuum.

Data Presentation

The following table summarizes the impact of various purification steps on the final purity of Diosmin as described in the cited literature.

Purification Step Starting Material Resulting Purity Reference
Methanol Wash & Sodium Thiosulfate TreatmentCrude Diosmin from synthesis (Purity: 95.3%)Crude Diosmin with reduced impurities[2]
Recrystallization from DMF:Water (2:1)Crude Diosmin98.8%[2]
Recrystallization from DMF:Water (5:1)Crude Diosmin99.5%[2]
Base-Acid Treatment following RecrystallizationRecrystallized Diosmin99.9%[2]

Visualizations

experimental_workflow cluster_synthesis Crude Diosmin Synthesis cluster_purification Purification Hesperidin Hesperidin Reaction Crude Diosmin (contains this compound) Hesperidin->Reaction Iodine, Base Thiosulfate Sodium Thiosulfate Treatment Reaction->Thiosulfate Step 1 Recrystallization Recrystallization (DMF/Water) Thiosulfate->Recrystallization Step 2 Washing Solvent Washing Recrystallization->Washing Step 3 Drying Drying Washing->Drying Step 4 Pure_Diosmin Pure Diosmin Drying->Pure_Diosmin

Caption: Workflow for the purification of Diosmin from crude synthesis product.

troubleshooting_logic start HPLC shows This compound impurity q1 Was the crude product treated with Sodium Thiosulfate? start->q1 action1 Implement Sodium Thiosulfate wash step (Protocol 1) q1->action1 No q2 Were recrystallization conditions optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Optimize DMF:Water ratio and cooling rate (Protocol 2) q2->action2 No q3 Is the impurity peak still significant? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Consider further purification (e.g., second recrystallization or base-acid treatment) q3->action3 Yes end Impurity Removed q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting logic for removing this compound impurity.

References

Technical Support Center: Preparative Chromatography of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the preparative chromatography of 6-Iododiosmin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a halogenated derivative of Diosmin, a naturally occurring flavonoid glycoside. It is often encountered as an impurity or a synthesized intermediate in drug development processes. Its chemical formula is C₂₈H₃₁IO₁₅ with a molecular weight of 734.44 g/mol .[1][2][3]

Q2: Why is the preparative chromatography of this compound challenging?

A2: The challenges in purifying this compound stem from its relatively high polarity, potential for secondary interactions with the stationary phase, and possible instability under certain chromatographic conditions. As a flavonoid, it is susceptible to issues like peak tailing and poor resolution that are common with this class of compounds.[4] The presence of the iodine atom can also introduce unique selectivity challenges.[5]

Q3: What are the primary goals of sample preparation for this compound preparative chromatography?

A3: The main goals are to remove particulate matter and impurities that could damage the column, ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column, and to pre-concentrate the sample if necessary.[6][7][8] Proper sample preparation is crucial for achieving optimal separation and extending the life of the preparative column.[9]

Troubleshooting Guide

Poor Peak Shape
Question Possible Causes Solutions
Q4: My this compound peak is tailing severely. What can I do? 1. Secondary Interactions: Polar functional groups on this compound can interact with residual silanol groups on the stationary phase.[4] 2. Column Overload: Injecting too much sample can lead to peak distortion.[4][10] 3. Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.1. Use a high-quality, end-capped C18 or Phenyl column.[4][5] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress silanol interactions.[10] 2. Reduce the sample concentration or injection volume.[4] 3. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Q5: I am observing peak splitting for this compound. What is the cause? 1. Column Contamination: The inlet frit of the column may be partially blocked by particulate matter from the sample.[11] 2. Column Bed Degradation: A void may have formed at the head of the column.[9] 3. Sample Solvent Effect: The sample solvent may be incompatible with the mobile phase, causing the sample to precipitate at the column inlet.1. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[10] Use a guard column to protect the preparative column.[4][9] 2. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[10] 3. Ensure the sample is fully dissolved in a solvent that is weaker than or equal in strength to the mobile phase.
Resolution and Retention Time Issues
Question Possible Causes Solutions
Q6: I have poor resolution between this compound and other impurities. How can I improve it? 1. Inadequate Mobile Phase Strength: The mobile phase may not be optimized for selectivity. 2. Inappropriate Stationary Phase: The chosen stationary phase may not provide sufficient selectivity for the separation.[5] 3. Flow Rate is Too High: High flow rates can decrease separation efficiency.[4]1. Optimize the mobile phase composition. Experiment with different ratios of organic solvent (acetonitrile often provides better resolution than methanol for polar compounds) and aqueous phase.[4][12] Consider using a gradient elution.[12] 2. Screen different column chemistries. A Phenyl or Cyano column may offer alternative selectivity to the standard C18 phase for iodinated and aromatic compounds.[5] 3. Decrease the flow rate to improve resolution.[4]
Q7: The retention time of this compound is inconsistent between runs. What should I check? 1. Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.[4] 2. Mobile Phase Composition Changes: The mobile phase may be improperly mixed or evaporating over time.[9] 3. Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate.1. Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the sequence.[4] 2. Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[11] If using a gradient, ensure the mixer is functioning correctly.[9] 3. Check the pump for leaks and perform routine maintenance. Purge the pump to remove any air bubbles.[11]
System and Compound Stability
Question Possible Causes Solutions
Q8: The system backpressure is excessively high. What should I do? 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit or inline filter.[10] 2. Precipitation: The sample or a buffer component has precipitated in the system.1. Systematically isolate the blockage by removing components (starting from the detector and moving backward) to identify the source.[10] 2. Replace the inline filter and guard column.[10] 3. Ensure the sample is fully soluble in the mobile phase and that any buffers used are soluble in the full range of the organic modifier concentration.
Q9: I suspect this compound is degrading on the column. How can I confirm and prevent this? 1. On-Column Degradation: The compound may be unstable at the pH of the mobile phase or at the column temperature.[13][14] 2. Oxidative Degradation: Dissolved oxygen in the mobile phase can sometimes promote degradation.[14]1. Perform a stability study by letting the sample sit in the mobile phase for a period and re-analyzing. If new peaks appear, degradation is likely. Adjust the mobile phase pH to a more neutral range if possible. Lowering the column temperature can also help minimize degradation.[14][15] 2. Degas the mobile phase thoroughly using sonication or helium sparging.[10]

Data and Protocols

Stationary Phase Selection Guide

The selection of an appropriate stationary phase is critical for the successful separation of this compound.

Stationary Phase Primary Interaction Mechanism Best Suited For Key Performance Characteristics
C18 (ODS) Hydrophobic interactionsGeneral-purpose separation of a wide range of compounds, from nonpolar to moderately polar. A good starting point.[5]Provides good retention for hydrophobic compounds. May require mobile phase modifiers to reduce peak tailing for polar compounds like flavonoids.[4][5]
Phenyl Hydrophobic and π-π interactionsAromatic and moderately polar iodinated compounds.[5]Offers alternative selectivity to C18, which can be beneficial for separating this compound from closely related impurities.[5]
Cyano (CN) Dipole-dipole and weak hydrophobic interactionsPolar compounds. Can be used in both reversed-phase and normal-phase modes.[5]Provides different selectivity compared to C18 and Phenyl phases, often with less retention for hydrophobic compounds.[5]
Detailed Experimental Protocol: Preparative HPLC of this compound

This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude sample.

1. Sample Preparation: a. Weigh an appropriate amount of the crude this compound sample. b. Dissolve the sample in a minimal amount of Dimethyl Sulfoxide (DMSO) or a solvent mixture that mirrors the initial mobile phase conditions (e.g., Water:Acetonitrile 80:20).[2] c. Ensure the sample is completely dissolved. Sonication may be used to aid dissolution. d. Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[10]

2. Chromatographic Conditions:

  • Instrument: Preparative HPLC system with a fraction collector.
  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm). A Phenyl column of similar dimensions could be used as an alternative.[5]
  • Mobile Phase A: 0.1% Formic Acid in Water.[10]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-40 min: 20% to 50% B
  • 40-45 min: 50% to 95% B
  • 45-50 min: 95% B
  • 50-55 min: 95% to 20% B
  • 55-65 min: 20% B (Re-equilibration)
  • Flow Rate: 18 mL/min.
  • Column Temperature: 30 °C.[16]
  • Detection Wavelength: 254 nm and 340 nm.
  • Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.

3. Fraction Collection: a. Set the fraction collector to trigger collection based on UV detector signal slope and/or threshold. b. Collect the peak corresponding to this compound in separate vessels.

4. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to confirm purity. b. Pool the pure fractions. c. Remove the organic solvent (acetonitrile) using a rotary evaporator. d. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_hplc Chromatography cluster_post Post-Processing Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection onto Preparative Column Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Degassing) Separation Gradient Elution Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Workflow for the preparative purification of this compound.

Troubleshooting_Tree Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing or Splitting) Check_Overload Is sample concentration or volume too high? Start->Check_Overload Reduce_Load Reduce sample load Check_Overload->Reduce_Load Yes Check_Solvent Is injection solvent stronger than mobile phase? Check_Overload->Check_Solvent No Good_Peak Problem Solved Reduce_Load->Good_Peak Change_Solvent Dissolve in mobile phase or weaker solvent Check_Solvent->Change_Solvent Yes Check_Column Is column old or contaminated? Check_Solvent->Check_Column No Change_Solvent->Good_Peak Use_Guard Use guard column and filter samples Check_Column->Use_Guard Yes Check_Mobile_Phase Is mobile phase pH causing secondary interactions? Check_Column->Check_Mobile_Phase No Backflush Back-flush or replace column Use_Guard->Backflush Backflush->Good_Peak Add_Modifier Add acidic modifier (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Add_Modifier Yes Add_Modifier->Good_Peak

Caption: Decision tree for troubleshooting poor peak shape issues.

References

Technical Support Center: Chromatographic Resolution of Diosmin and 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the chromatographic separation of diosmin and its iodinated derivative, 6-Iododiosmin.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of diosmin and this compound.

Issue 1: Poor Resolution Between Diosmin and this compound Peaks

Q: My diosmin and this compound peaks are not well-separated. What steps can I take to improve resolution?

A: Poor resolution, where peaks overlap, is a common challenge that can hinder accurate quantification. Optimizing the chromatographic conditions is key to achieving baseline separation. Here are several factors to consider:

  • Mobile Phase Composition: The choice and proportion of the organic solvent in your mobile phase are critical. Acetonitrile often provides better resolution for polar compounds compared to methanol.[1][2] Try decreasing the initial percentage of the organic solvent or using a shallower gradient to increase the separation between the two compounds.

  • Mobile Phase pH: Flavonoids are sensitive to the pH of the mobile phase.[3] An acidic mobile phase (pH 2.5-3.5) using modifiers like formic acid or phosphoric acid can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially improved resolution.[2][4]

  • Column Chemistry: While C18 columns are widely used for flavonoid separation, a C8 column might offer different selectivity and could improve the resolution between diosmin and its iodinated derivative.[5][6] Consider testing a column with a different stationary phase chemistry.

  • Flow Rate: Decreasing the flow rate can sometimes enhance resolution, as it allows for more interaction between the analytes and the stationary phase.[1][7]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency.[8] However, the effect on selectivity can vary, so it's worth experimenting with different temperatures (e.g., 30°C, 35°C, 40°C).

Issue 2: Peak Tailing in Diosmin or this compound Peaks

Q: I am observing significant peak tailing for either diosmin or this compound. What is the cause and how can I fix it?

A: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise quantification and resolution.[3] For flavonoids like diosmin, this is often due to secondary interactions with the stationary phase.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar hydroxyl groups of flavonoids, causing tailing.[1][3] Using an end-capped column is highly recommended. Additionally, maintaining an acidic mobile phase (pH 2.5-3.5) will suppress silanol ionization and minimize these interactions.[2]

  • Metal Chelation: Flavonoids can chelate with metal ions present in the HPLC system (e.g., stainless steel tubing, frits) or in the sample itself.[3] This can lead to distorted peak shapes. Adding a small amount of a chelating agent like EDTA to the mobile phase can help mitigate this issue.[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][3] Try diluting your sample and re-injecting to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate diosmin and this compound?

A1: A good starting point for separating these two compounds is a gradient elution using a reversed-phase C18 column. The mobile phase can consist of:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid. A gradient from a lower to a higher concentration of acetonitrile will allow for the elution of both compounds with good peak shape.

Q2: Which compound is expected to elute first, diosmin or this compound?

A2: In reversed-phase chromatography, more polar compounds elute earlier. Diosmin is more polar than this compound. The addition of a large, hydrophobic iodine atom to the diosmin structure increases its hydrophobicity, causing it to interact more strongly with the non-polar C18 stationary phase. Therefore, diosmin is expected to elute before this compound .

Q3: What detection wavelength should I use for diosmin and this compound?

A3: A common UV detection wavelength for diosmin is around 280 nm or 346 nm.[5][9] It is advisable to run a UV scan of both individual compounds to determine their absorbance maxima and select a wavelength that provides a good response for both.

Q4: How can I confirm the identity of my peaks?

A4: The most reliable way to confirm the identity of your peaks is to inject pure reference standards of diosmin and this compound under the same chromatographic conditions. The retention times should match. For further confirmation, especially in complex matrices, using a mass spectrometer (LC-MS) detector is recommended.

Data Presentation

Table 1: Proposed HPLC Method Parameters for Separation of Diosmin and this compound

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Expected Chromatographic Results (Hypothetical Data)

CompoundRetention Time (min)Tailing FactorResolution (between peaks)
Diosmin12.51.1\multirow{2}{*}{> 2.0}
This compound15.21.2

Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of diosmin and this compound reference standards and dissolve each in 10 mL of a suitable solvent like dimethyl sulfoxide (DMSO).[10]

  • Working Standard Solution (100 µg/mL): Dilute the stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to achieve the desired concentration.

  • Sample Preparation: Prepare samples by dissolving them in the initial mobile phase composition. Ensure the final concentration is within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.[11]

Protocol 2: HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (initial mobile phase) to ensure the system is clean.

  • Standard Injection: Inject the working standard solution to determine the retention times and peak areas of diosmin and this compound.

  • Sample Injection: Inject the prepared sample solutions.

  • Data Analysis: Integrate the peaks of interest and quantify the amounts of diosmin and this compound in the samples by comparing their peak areas to those of the standards.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Dilution with Mobile Phase B->C D Filtration (0.45 µm) C->D E System Equilibration D->E F Blank Injection E->F G Standard Injection F->G H Sample Injection G->H I Peak Integration H->I J Quantification I->J

Caption: A streamlined workflow for the HPLC analysis of diosmin and this compound.

TroubleshootingLogic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware start Poor Resolution A Decrease Initial % Organic start->A B Use Shallower Gradient start->B C Switch Organic Solvent (e.g., MeOH to ACN) start->C D Adjust pH (2.5-3.5) start->D E Decrease Flow Rate start->E F Optimize Temperature start->F G Try Different Stationary Phase (e.g., C8) start->G end Resolution Improved A->end B->end C->end D->end E->end F->end G->end

Caption: A logical decision tree for troubleshooting poor chromatographic resolution.

References

Addressing matrix effects in the bioanalysis of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 6-Iododiosmin.

Troubleshooting Guides & FAQs

Q1: What is the matrix effect and how can it affect the bioanalysis of this compound?

A: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous or exogenous components in a biological sample.[1][2][3] This can lead to inaccurate and imprecise quantification in LC-MS/MS bioanalysis.[4][5] Components like phospholipids, proteins, and salts from the biological matrix (e.g., plasma, urine) are common causes.[1][2]

Q2: I am observing inconsistent and non-reproducible results for my this compound quantification. Could this be due to matrix effects?

A: Yes, inconsistent and non-reproducible results are hallmark signs of unmanaged matrix effects.[3] Matrix effects can vary between different biological samples and even between different lots of the same matrix, leading to poor data quality.[2] It is crucial to evaluate and mitigate matrix effects during method development and validation.[1][2]

Q3: How can I qualitatively assess for the presence of matrix effects in my this compound assay?

A: A common qualitative method is the post-column infusion technique.[1][4] In this method, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected onto the column. Any dip or peak in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[4]

Q4: What is a quantitative approach to evaluate the matrix effect for this compound?

A: The "post-extraction spiking" method is considered the gold standard for quantitatively assessing matrix effects.[2] This involves calculating a "matrix factor" (MF) by comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution at the same concentration.[2][5]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.[5]

Q5: My results show significant ion suppression for this compound. What are the primary strategies to mitigate this?

A: There are three main strategies to mitigate matrix effects:

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[3][6][7]

  • Modify Chromatographic Conditions: Adjust the HPLC/UPLC method to chromatographically separate this compound from the interfering matrix components.[3][8]

  • Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus compensating for variations.[3]

Q6: Which sample preparation technique is most effective at reducing matrix effects for flavonoid compounds like this compound?

A: While protein precipitation (PPT) is a simple technique, it often results in significant matrix effects due to insufficient removal of phospholipids.[6][9] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and minimizing matrix effects.[6][10] The choice of technique will depend on the specific matrix and the physicochemical properties of this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Neat Solutions: Prepare solutions of this compound in the mobile phase at low and high concentrations (e.g., corresponding to LQC and HQC levels).

  • Prepare Blank Matrix Samples: Process at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Post-Extraction Spiking: After the final extraction step, spike the processed blank matrix extracts with this compound to the same low and high concentrations as the neat solutions.

  • Analysis: Analyze both the neat solutions and the post-extraction spiked samples via LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of analyte in post-extraction spiked sample) / (Peak Area of analyte in neat solution)

  • Calculation of IS-Normalized MF: If an internal standard is used:

    • IS-Normalized MF = (Peak Area Ratio of analyte/IS in post-extraction spiked sample) / (Peak Area Ratio of analyte/IS in neat solution)

  • Evaluation: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.

Protocol 2: Comparison of Sample Preparation Techniques
  • Obtain Blank Matrix: Pool a sufficient volume of the blank biological matrix.

  • Prepare Spiked Samples: Spike the blank matrix with this compound at a known concentration (e.g., MQC level).

  • Divide and Extract: Aliquot the spiked matrix and process using different sample preparation techniques:

    • Method A: Protein Precipitation (e.g., with acetonitrile or methanol).

    • Method B: Liquid-Liquid Extraction (e.g., with ethyl acetate or methyl tert-butyl ether after pH adjustment).[6]

    • Method C: Solid-Phase Extraction (e.g., using a C18 or mixed-mode cation exchange cartridge).[10][11]

  • Analysis: Analyze the final extracts from each method by LC-MS/MS.

  • Evaluation: Compare the methods based on:

    • Analyte Recovery: Compare the peak area of the extracted sample to a post-extraction spiked sample.

    • Matrix Effect: Calculate the matrix factor for each method as described in Protocol 1.

    • Process Efficiency: A combination of recovery and matrix effect.

    • Reproducibility: Assess the precision (CV%) of replicate extractions for each method.

Data Presentation

Table 1: Illustrative Quantitative Assessment of Matrix Factor (MF)

Matrix LotAnalyte Peak Area (Post-Extraction Spike)Analyte Peak Area (Neat Solution)Matrix FactorIS-Normalized MF
Lot 185,670102,3000.840.99
Lot 281,230102,3000.790.95
Lot 388,950102,3000.871.02
Lot 479,880102,3000.780.94
Lot 592,400102,3000.901.05
Lot 684,500102,3000.830.98
Mean 0.83 0.99
%CV 5.7% 4.2%

This table illustrates how a stable isotope-labeled internal standard can effectively normalize the variability in matrix effects across different lots of a biological matrix.

Table 2: Illustrative Comparison of Sample Preparation Techniques

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery (%) 95.285.798.1
Matrix Factor (MF) 0.65 (Suppression)0.92 (Minimal Effect)1.03 (No Effect)
Process Efficiency (%) 61.978.8101.0
Reproducibility (%CV, n=6) 8.54.22.8

This table demonstrates that while Protein Precipitation may offer high recovery, it can be prone to significant matrix effects. In this illustrative example, Solid-Phase Extraction provides the best combination of high recovery, minimal matrix effect, and high reproducibility.

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation Phase cluster_Mitigation Mitigation Strategies cluster_Validation Validation & Confirmation Start Inconsistent / Inaccurate Results for this compound Qual_Assess Qualitative Assessment (Post-Column Infusion) Start->Qual_Assess Suspect Matrix Effect Quant_Assess Quantitative Assessment (Matrix Factor Calculation) Qual_Assess->Quant_Assess Suppression/Enhancement Observed Optimize_SamplePrep Optimize Sample Preparation (LLE, SPE) Quant_Assess->Optimize_SamplePrep Matrix Effect Confirmed (MF ≠ 1) Optimize_Chromo Optimize Chromatography Quant_Assess->Optimize_Chromo Matrix Effect Confirmed (MF ≠ 1) Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Quant_Assess->Use_SIL_IS Matrix Effect Confirmed (MF ≠ 1) Revalidate Re-evaluate Matrix Effect Optimize_SamplePrep->Revalidate Optimize_Chromo->Revalidate Use_SIL_IS->Revalidate Revalidate->Optimize_SamplePrep Matrix Effect Persists Success Method Validated: Reliable Results Revalidate->Success MF ≈ 1, CV ≤ 15%

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

MatrixEffect_Evaluation_Logic cluster_Inputs Required Inputs cluster_Calculation Calculation cluster_Decision Interpretation cluster_Outcomes Outcomes Neat_Solution A: Analyte in Neat Solution Calculate_MF Calculate Matrix Factor (MF) MF = Response(B) / Response(A) Neat_Solution->Calculate_MF Post_Spike B: Analyte in Post-Extraction Spiked Blank Matrix Post_Spike->Calculate_MF Decision Evaluate MF Calculate_MF->Decision Suppression Ion Suppression Decision->Suppression MF < 1 Enhancement Ion Enhancement Decision->Enhancement MF > 1 No_Effect No Significant Matrix Effect Decision->No_Effect MF ≈ 1

Caption: Logical flow for the quantitative evaluation of matrix effects.

References

Technical Support Center: Overcoming Low Aqueous Solubility of 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 6-Iododiosmin. Given the limited direct literature on this compound, this guide draws upon established methods for its parent compound, diosmin, and other poorly soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an iodinated derivative of diosmin, a naturally occurring flavonoid.[1][2][3] Like many flavonoids, it is expected to exhibit poor water solubility, which can significantly limit its oral bioavailability and therapeutic efficacy.[4][5] Low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low absorption into the bloodstream.[6][7]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[7][8][9] The most common and effective methods for flavonoids include:

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[6][10][11]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[12][13][14]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[15][16][17]

  • pH Modification: Adjusting the pH of the formulation to ionize the drug, thereby increasing its solubility.[18][19][20][21]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended application. A preliminary screening of different methods is often recommended. For instance, if the goal is a solid oral dosage form, solid dispersion or cyclodextrin complexation might be suitable. For liquid formulations or parenteral administration, a nanosuspension could be more appropriate.

Q4: Are there any potential downsides to these solubility enhancement techniques?

A4: Yes, each method has potential challenges. For example:

  • Solid Dispersions: The amorphous form of the drug can be physically unstable and may recrystallize over time.

  • Cyclodextrin Complexation: The amount of drug that can be complexed is limited by the stoichiometry of the inclusion complex.

  • Nanosuspensions: Physical instability, such as particle aggregation or crystal growth (Ostwald ripening), can occur.[22]

  • pH Modification: The change in pH might not be maintained in the physiological environment of the gastrointestinal tract, leading to precipitation of the drug.

Troubleshooting Guides

Issue 1: Low drug loading in cyclodextrin complexes.
Potential Cause Troubleshooting Step
Incorrect cyclodextrin type: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity size and hydrophilicity vary.[23][24]
Suboptimal complexation conditions: Optimize the molar ratio of this compound to cyclodextrin, temperature, and stirring time during complex formation.
Steric hindrance: The bulky iodine atom in this compound may sterically hinder its entry into the cyclodextrin cavity. Consider using a cyclodextrin with a larger cavity.
Issue 2: Physical instability of solid dispersions (recrystallization).
Potential Cause Troubleshooting Step
Incompatible carrier: Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with this compound to prevent recrystallization. Common carriers include PVP, HPMC, and PEGs.[11]
High drug loading: Reduce the drug-to-carrier ratio. A higher concentration of the carrier can better maintain the drug in an amorphous state.
Inadequate preparation method: Techniques like spray drying or hot-melt extrusion can produce more stable solid dispersions compared to solvent evaporation.[25]
Issue 3: Particle aggregation in nanosuspensions.
Potential Cause Troubleshooting Step
Insufficient stabilizer: Increase the concentration of the stabilizer (e.g., surfactants like Tween 80 or polymers like PVA).
Inappropriate stabilizer: Screen different types of stabilizers to find one that provides effective steric or electrostatic repulsion between the nanoparticles.
High energy input during processing: Optimize the homogenization pressure or milling time to avoid excessive energy that can lead to particle aggregation.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for a Model Flavonoid (Diosmin)

Technique Carrier/Complexing Agent Drug:Carrier Ratio Solubility Enhancement (Fold Increase) Reference
Solid DispersionPolyvinylpyrrolidone (PVP) K-301:10~50Fictional, based on general principles
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 (molar)~254 (for Quercetin)[12]
Nanosuspension-->10[16]
pH Modification--pH-dependent[20]

Note: The data for this compound is not available. The values presented are based on studies with diosmin and other flavonoids to provide a comparative perspective.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at a controlled temperature (e.g., 25°C) for 48-72 hours to achieve equilibrium.

    • Filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.

    • Freeze the resulting clear solution at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

    • Characterize the complex for solubility, dissolution rate, and physical properties (e.g., using DSC, FTIR, XRD).[23][26]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K-30), suitable organic solvent (e.g., ethanol).

  • Procedure:

    • Dissolve this compound and PVP K-30 in the desired ratio (e.g., 1:5 w/w) in a minimal amount of ethanol with stirring.

    • Continue stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and sieve to obtain a uniform powder.

    • Evaluate the solid dispersion for its amorphous nature, solubility, and dissolution enhancement.[10][27]

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_characterization Characterization cluster_outcome Desired Outcome 6_Iododiosmin This compound (Low Solubility) Solid_Dispersion Solid Dispersion (with PVP K-30) 6_Iododiosmin->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation (with HP-β-CD) 6_Iododiosmin->Cyclodextrin Nanosuspension Nanosuspension 6_Iododiosmin->Nanosuspension Solubility Aqueous Solubility Determination Solid_Dispersion->Solubility Cyclodextrin->Solubility Nanosuspension->Solubility Dissolution In Vitro Dissolution Studies Solubility->Dissolution Physical Physical Characterization (DSC, XRD, FTIR) Dissolution->Physical Enhanced_Solubility Enhanced Aqueous Solubility Physical->Enhanced_Solubility signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF_kB->Inflammatory_Genes 6_Iododiosmin This compound (Hypothesized Action) 6_Iododiosmin->IKK 6_Iododiosmin->NF_kB

References

Technical Support Center: Optimization of Solid-Phase Extraction for 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 6-Iododiosmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and purification of this compound from various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using Solid-Phase Extraction (SPE) for this compound?

A1: SPE is a highly selective sample preparation technique used for several key purposes in the analysis of this compound.[1][2] Its main applications include:

  • Sample Clean-Up: To remove interfering compounds from the sample matrix, which can improve the accuracy and reliability of downstream analysis methods like HPLC or LC-MS.[1][3]

  • Analyte Concentration: To concentrate this compound from a dilute sample, thereby increasing the sensitivity of the analytical method.[1][3]

  • Solvent Switching: To transfer this compound from an initial solvent to one that is more compatible with the subsequent analytical instrumentation.[3]

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

A2: As a derivative of the flavonoid diosmin, this compound is a relatively polar compound. The choice of sorbent will depend on the sample matrix.

  • Reversed-Phase (RP) Sorbents: Sorbents like C8 and C18 are commonly used for the extraction of flavonoids from aqueous matrices.[4][5] These nonpolar sorbents retain the analyte through hydrophobic interactions.

  • Polymer-Based Sorbents: Hydrophilic-Lipophilic Balanced (HLB) sorbents are also an excellent choice as they can retain a wide range of compounds and are not prone to drying out.[6][7]

  • Normal Phase Sorbents: If this compound is in a nonpolar organic solvent, a polar sorbent such as silica or diol can be used.[6]

  • Ion-Exchange Sorbents: Depending on the pH of the sample and the potential for this compound to carry a charge, ion-exchange sorbents could offer high selectivity.[8][9]

Q3: How do I select the appropriate sorbent mass and cartridge size?

A3: The selection of sorbent mass and cartridge size is critical for optimal SPE performance.

  • Sorbent Mass: The mass of the sorbent determines the capacity of the SPE cartridge, which is the amount of analyte and other components it can retain from the sample matrix. For silica-based sorbents, the capacity is typically around 5-10% of the sorbent mass.[8] It is important to choose a sorbent mass that is sufficient to retain all of the this compound from your sample.

  • Cartridge Size: The cartridge volume should be appropriate for the sample and solvent volumes you will be using.[2] Larger cartridges are suitable for larger sample volumes, while smaller cartridges require less solvent for elution, which can be advantageous for sample concentration.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution Citation
Low Recovery Sorbent choice is not optimal for this compound.Select a sorbent with a more appropriate retention mechanism (e.g., reversed-phase for aqueous samples).[9]
Elution solvent is too weak to fully elute the analyte.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent in a reversed-phase method).[9][10]
Sample flow rate is too fast during loading.Decrease the sample loading flow rate to allow for sufficient interaction between this compound and the sorbent (e.g., 1-2 mL/min).[1][6]
Cartridge bed has dried out before sample loading.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. If it dries, re-condition and re-equilibrate.[9]
Inappropriate pH of the sample.Adjust the pH of the sample to ensure this compound is in a state that is optimally retained by the sorbent.[11]
Poor Reproducibility Inconsistent flow rates between samples.Use a vacuum manifold or automated SPE system to maintain a consistent flow rate for all samples.[9]
Sorbent bed is not packed uniformly.If packing your own cartridges, ensure consistent packing density. Otherwise, use commercially available pre-packed cartridges.[9]
Incomplete elution of the analyte.Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery.[9]
Presence of Interferences in the Eluate Wash solvent is too weak to remove all interferences.Increase the strength of the wash solvent, but not so much that it begins to elute this compound.[6]
The chosen sorbent is not selective enough.Consider using a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, to better separate this compound from interfering compounds.[8]
Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting low recovery issues.

G start Low Recovery of this compound check_analyte_in_wash Analyze Wash Fraction for this compound start->check_analyte_in_wash analyte_in_wash Analyte Found in Wash check_analyte_in_wash->analyte_in_wash no_analyte_in_wash No Analyte in Wash check_analyte_in_wash->no_analyte_in_wash wash_too_strong Wash solvent is too strong. Decrease polarity or organic strength. analyte_in_wash->wash_too_strong Yes check_loading_conditions Review sample loading conditions. Ensure proper pH and flow rate. analyte_in_wash->check_loading_conditions No check_elution Analyze Sorbent for Retained Analyte no_analyte_in_wash->check_elution analyte_retained Analyte Retained on Sorbent check_elution->analyte_retained no_analyte_retained No Analyte Retained check_elution->no_analyte_retained elution_too_weak Elution solvent is too weak. Increase strength or volume. analyte_retained->elution_too_weak Yes check_sorbent_choice Sorbent choice may be incorrect for the analyte. Re-evaluate retention mechanism. no_analyte_retained->check_sorbent_choice Yes G start SPE Method Development for this compound select_sorbent Select Sorbent (e.g., C18, HLB, Ion-Exchange) start->select_sorbent optimize_load Optimize Loading Conditions (Adjust pH and flow rate) select_sorbent->optimize_load optimize_wash Optimize Wash Solvent (Vary % organic to remove interferences without eluting analyte) optimize_elution Optimize Elution Solvent (Determine minimum volume and strength for complete elution) optimize_wash->optimize_elution validate Validate Method (Assess recovery, reproducibility, and matrix effects) optimize_elution->validate optimize_load->optimize_wash

References

Refining mass spectrometry parameters for 6-Iododiosmin detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of 6-Iododiosmin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion m/z for this compound?

A1: The molecular formula for this compound is C₂₈H₃₁IO₁₅, with a monoisotopic mass of approximately 734.07 Da.[1] When using positive mode electrospray ionization (ESI+), the expected precursor ion to monitor is the protonated molecule [M+H]⁺, which corresponds to an m/z of approximately 735.08 .

Q2: What are the primary fragment ions (product ions) expected for this compound in MS/MS?

A2: The most significant fragmentation event for flavonoid glycosides like this compound is the cleavage of the glycosidic bond, resulting in the loss of the rutinoside sugar moiety (mass ≈ 308 Da). This produces the protonated aglycone, 6-Iododiosmetin. Based on the fragmentation of diosmin (m/z 609.0 → 463.0)[2], the primary transition for this compound will be from the precursor ion to its aglycone.

  • Precursor Ion [M+H]⁺: ~m/z 735.1

  • Primary Product Ion [Aglycone+H]⁺: ~m/z 427.0

Further fragmentation of the aglycone may also occur.

Q3: Which ionization technique is best for this compound analysis?

A3: Electrospray ionization (ESI) is a highly effective technique for analyzing flavonoid glycosides. Given the structure of this compound, positive ion mode (ESI+) is generally preferred as it readily forms stable protonated molecules ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar compounds, and has been successfully applied to diosmin analysis.[2]

Q4: How can I improve the ionization efficiency for this compound?

A4: To enhance ionization efficiency:

  • Mobile Phase Additives: Incorporate a small amount of acid, such as 0.1% formic acid, into the mobile phase. This promotes protonation and improves signal intensity in positive ion mode.

  • Derivatization: While more complex, derivatization can add a permanent charge or increase hydrophobicity, significantly boosting the ESI signal.[3]

  • Source Parameter Optimization: Fine-tune source parameters like capillary voltage, source temperature, and gas flows to maximize ion generation and transmission.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using LC-MS.

Problem 1: No or Very Low Signal for the Precursor Ion (m/z 735.1)

Possible Cause Troubleshooting Step
Incorrect MS Polarity Ensure the mass spectrometer is operating in Positive Ion Mode .
Suboptimal Source Parameters Systematically optimize ESI source parameters. Start with a capillary voltage of 2.5-3.5 kV, increase source temperature (e.g., 100-150°C), and adjust nebulizer and drying gas flows.[4]
Mobile Phase Composition Confirm that an acid modifier (e.g., 0.1% formic acid) is present in the mobile phase to facilitate protonation.
Sample Degradation Prepare fresh standards and samples. Protect from light and heat if the compound is found to be unstable.
Instrument Contamination Run a system suitability test with a known standard to check for instrument performance issues like a contaminated ion source or detector.

Problem 2: Poor or Inconsistent Chromatographic Peak Shape (Tailing, Splitting)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., 100% isopropanol) or, if contamination is severe, reverse the column direction and flush.[5]
Secondary Interactions Interactions between the analyte and active sites (silanols) on the column can cause tailing. Lowering the mobile phase pH (e.g., to 3.0 with formic acid) can suppress these interactions.[5]
Injection Solvent Mismatch Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[6]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Check for poorly made connections.[5]

Problem 3: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Freshly prepare mobile phases daily.
Sample Matrix Effects The sample matrix can suppress the analyte signal or introduce interfering compounds. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]
Instrument Contamination Clean the ion source components (capillary, skimmer, lenses) according to the manufacturer's guidelines.
Insufficient Chromatographic Resolution Modify the LC gradient (e.g., make it shallower) or switch to a column with higher efficiency (smaller particle size) to better separate the analyte from interferences.
Quantitative Data Summary

The following tables provide key parameters for setting up a this compound detection method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₁IO₁₅PubChem[1]
Average Molecular Weight734.4 g/mol PubChem[1]
Monoisotopic Mass734.07077 DaPubChem[1]
Predicted [M+H]⁺ (Precursor)735.07805 m/zCalculated

Table 2: Suggested Starting Parameters for LC-MS/MS (MRM Mode)

ParameterSuggested SettingNotes
Ionization Mode ESI Positive (ESI+)
Precursor Ion (Q1) 735.1 m/zThe protonated molecule [M+H]⁺.
Product Ion (Q3) 427.0 m/zThe protonated aglycone fragment. This should be the most intense fragment.
Dwell Time 20-50 msAdjust based on the number of MRM transitions and chromatographic peak width.[4]
Capillary Voltage 3.0 kVOptimize in the range of 2.5-4.0 kV.
Cone Voltage 30-40 VMust be optimized empirically for the specific instrument and compound.[4]
Collision Energy (CE) 20-30 eVOptimize to maximize the signal of the 427.0 m/z product ion.
Source Temperature 120 °C
Desolvation Temperature 350-450 °C
Cone Gas Flow ~50 L/hInstrument-dependent.
Desolvation Gas Flow ~800 L/hInstrument-dependent.
Experimental Protocols

Protocol 1: LC-MS/MS Method Development for this compound

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO or methanol.

  • Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in a 50:50 mixture of mobile phase A and B.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-13 min: Column re-equilibration at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters:

  • Perform an initial full scan analysis (e.g., m/z 100-1000) to confirm the precursor ion mass (~m/z 735.1).

  • Perform a product ion scan on m/z 735.1 to identify the major fragment ions. The most abundant fragment should be ~m/z 427.0.

  • Set up a Multiple Reaction Monitoring (MRM) method using the transition 735.1 → 427.0 .

  • Optimize the cone voltage and collision energy to maximize the signal for this transition. This can be done by infusing the standard directly or via repeated injections while varying the parameters.[7]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation & Analysis prep_std Prepare Standards full_scan Full Scan Analysis (Confirm Precursor m/z 735.1) prep_std->full_scan prep_sample Sample Extraction (SPE/LLE) analysis Analyze Unknown Samples prep_sample->analysis product_scan Product Ion Scan (Identify Fragments, e.g., m/z 427.0) full_scan->product_scan mrm_setup Setup MRM Method (Transition: 735.1 -> 427.0) product_scan->mrm_setup opt_lc Optimize LC Gradient (Resolution & Peak Shape) mrm_setup->opt_lc opt_ms Optimize MS Parameters (CE, Cone Voltage) mrm_setup->opt_ms validation Method Validation (Linearity, Accuracy) opt_lc->validation opt_ms->validation validation->analysis

Caption: Workflow for LC-MS/MS method development and optimization for this compound.

troubleshooting_flowchart Troubleshooting: No Analyte Signal decision decision process process result result ok ok start Start: No Signal Detected p1 Verify Instrument is in Positive Ion Mode (ESI+) start->p1 Check MS Settings d1 Is Polarity Correct? p1->d1 p2 Check Precursor m/z (Should be ~735.1) d1->p2 Yes r1 Fix: Set to ESI+ d1->r1 No d2 Is m/z Correct? p2->d2 p3 Check Sample Integrity & Mobile Phase d2->p3 Yes r2 Fix: Correct m/z d2->r2 No d3 Fresh Sample & 0.1% Formic Acid Used? p3->d3 p4 Optimize Source (Voltage, Temp, Gas) d3->p4 Yes r3 Fix: Prepare Fresh Solutions d3->r3 No d4 Signal Improved? p4->d4 ok_node Problem Solved d4->ok_node Yes r4 Issue is likely Hardware Contamination or Failure. Requires Maintenance. d4->r4 No

References

Minimizing ion suppression effects for 6-Iododiosmin in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 6-Iododiosmin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize ion suppression effects, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These interfering components, which can include salts, phospholipids, proteins, and other endogenous materials, compete with the analyte for ionization in the mass spectrometer's source.[2] This competition leads to a decreased analyte signal, which can severely compromise the sensitivity, accuracy, and precision of the quantitative analysis.[3][4][5]

Q2: What are the common sources of ion suppression in LC-MS?

A2: Ion suppression can originate from various sources:

  • Endogenous Matrix Components: Biological samples contain a complex mixture of lipids, proteins, salts, and metabolites that can co-elute with the analyte.

  • Exogenous Substances: These can be introduced during sample collection and preparation, and include anticoagulants, plasticizers from labware, and formulation agents from dosing vehicles.[3][5][6]

  • Mobile Phase Additives: While necessary for chromatography, additives like trifluoroacetic acid (TFA) or certain ion-pairing agents can cause significant signal suppression.[5][7]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3]

Q3: How can I tell if my this compound signal is being suppressed?

A3: A primary indicator of ion suppression is a significantly lower signal response for this compound in a matrix sample compared to a standard prepared in a pure solvent.[8] Other signs include poor reproducibility, inaccurate quantification for quality control (QC) samples, and a loss of sensitivity as the project progresses.[4][9] A definitive way to identify regions of ion suppression in your chromatogram is by performing a post-column infusion experiment.[9]

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?

A4: Electrospray Ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][4][5] This is because ESI's ionization mechanism is more complex and relies on the formation of charged droplets, a process easily disrupted by non-volatile matrix components that alter droplet surface tension and solvent evaporation.[3][4] If your method allows, switching to APCI can be a viable strategy to reduce matrix effects.[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during the LC-MS analysis of this compound.

Problem 1: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

  • Possible Cause: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of this compound.[8]

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[8] Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4]

    • Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering peaks. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase.[5] Employing Ultra-Performance Liquid Chromatography (UPLC) can provide significantly better resolution, reducing the potential for co-elution.

    • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[10] This is only feasible if the this compound concentration is high enough to remain detectable after dilution.[10]

Problem 2: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[8]

  • Solutions:

    • Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.[8][11]

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[8]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[9][12] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[8]

Quantitative Data Summary

The degree of ion suppression can be quantified by calculating the Matrix Factor (MF) . This provides a numerical value to assess the impact of the matrix on the analyte signal.[1][13]

Table 1: Calculation and Interpretation of Matrix Factor (MF)

FormulaDescriptionInterpretation
MF = (Peak Response in presence of matrix) / (Peak Response in neat solution) Compares the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a clean solvent.[1][13]MF = 1: No matrix effect[1] MF < 1: Ion Suppression[1] MF > 1: Ion Enhancement[1]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness in Removing InterferencesCommon Interferences Removed
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[3]Low to ModerateProteins
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Moderate to HighLipids, some salts
Solid-Phase Extraction (SPE) Selectively adsorbing the analyte onto a solid sorbent, followed by washing and elution.[4]HighProteins, phospholipids, salts, other polar/non-polar interferences

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps visualize the regions in a chromatogram where ion suppression occurs.

  • Setup: Configure the LC-MS system as shown in the diagram below. Use a syringe pump to deliver a constant flow of a this compound standard solution into the LC eluent stream via a T-junction placed between the analytical column and the MS inlet.

  • Infusion: Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min).

  • Analysis: Once a stable signal for the this compound standard is observed in the mass spectrometer, inject a blank, extracted matrix sample (e.g., precipitated plasma).

  • Data Review: Monitor the signal intensity of the infused this compound. Any dip or decrease in the baseline signal corresponds to a retention time where co-eluting matrix components are causing ion suppression.[9] This information can be used to adjust the chromatographic method to move the this compound peak away from these suppression zones.

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples

This is a generic protocol and should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 sorbent) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Mix 500 µL of plasma sample with 500 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Ion_Suppression_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategy cluster_validation Validation start Low Signal or Poor Reproducibility Observed check_suppression Compare Signal: Matrix vs. Neat Solution start->check_suppression post_infusion Perform Post-Column Infusion Experiment check_suppression->post_infusion Suspicion High strategy Select Mitigation Strategy post_infusion->strategy sample_prep Optimize Sample Prep (e.g., use SPE) strategy->sample_prep chromatography Improve LC Separation (e.g., adjust gradient) strategy->chromatography dilution Dilute Sample strategy->dilution internal_std Use Stable Isotope-Labeled Internal Standard strategy->internal_std validate Re-evaluate & Validate Method sample_prep->validate chromatography->validate dilution->validate internal_std->validate end Accurate Quantification Achieved validate->end Successful

Caption: Workflow for identifying and mitigating ion suppression.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System mobile_phase Mobile Phase pump HPLC Pump mobile_phase->pump injector Autosampler (Injects Blank Matrix) pump->injector column Analytical Column injector->column tee T-Junction column->tee analyte_std This compound Standard syringe_pump Syringe Pump analyte_std->syringe_pump syringe_pump->tee ms Mass Spectrometer (Detector) tee->ms

Caption: Experimental setup for a post-column infusion experiment.

References

Validation & Comparative

6-Iododiosmin vs. Diosmin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comparative overview of the biological activities of the well-characterized flavonoid, diosmin, and its synthetic derivative, 6-Iododiosmin. Currently, there is a significant disparity in the available research, with extensive data on diosmin's anti-inflammatory, antioxidant, and anticancer properties, while experimental data on this compound is not yet available in public literature. This document synthesizes the existing data for diosmin and offers a prospective analysis of how the structural modification in this compound might influence its biological profile. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this novel compound.

Introduction to Diosmin and this compound

Diosmin is a naturally occurring flavonoid glycoside found in citrus fruits and other plants.[1][2] It is widely used as a venoactive and phlebotonic agent for the treatment of chronic venous insufficiency and hemorrhoids.[3][4] Its therapeutic effects are attributed to a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7]

This compound is a synthetic derivative of diosmin, characterized by the introduction of an iodine atom at the 6-position of the flavonoid's A-ring. In medicinal chemistry, the halogenation of natural products is a common strategy to potentially enhance their pharmacokinetic properties and biological efficacy. The introduction of an iodine atom can alter the molecule's lipophilicity, distribution, and interaction with biological targets. However, to date, no published studies have specifically evaluated the comparative biological activity of this compound against its parent compound, diosmin.

Comparative Biological Activity: Current Data and Future Directions

This section details the known biological activities of diosmin and discusses the theoretical implications of iodination for this compound.

Anticancer Activity

Diosmin: Numerous in vitro and in vivo studies have demonstrated the anticancer potential of diosmin across various cancer cell lines.[6] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors).[1][6]

This compound (Prospective Analysis): The addition of a bulky and lipophilic iodine atom to the diosmin structure could potentially enhance its anticancer activity. This modification might improve its ability to penetrate cell membranes and interact with intracellular targets. Further research is warranted to investigate if this compound exhibits superior cytotoxic and anti-proliferative effects compared to diosmin.

Table 1: Anticancer Activity of Diosmin

Cell LineAssayEfficacy MetricResultReference
MDA-MB-231 (Breast Cancer)WST-1CC50763.01±10.87 µg/mL (24h)[1]
MDA-MB-231 (Breast Cancer)Apoptosis AssayDNA FragmentationConcentration-dependent increase[1][2]
Dalton Ascitic Lymphoma (DAL)In vivoMean Survival TimeSignificantly increased[7]
Anti-inflammatory Activity

Diosmin: Diosmin exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. It has been shown to inhibit the NF-κB pathway and downregulate cytokines such as TNF-α and IL-6.[4][6][8]

This compound (Prospective Analysis): The anti-inflammatory potential of this compound is an important area for future investigation. The iodine substitution could alter the molecule's interaction with inflammatory signaling proteins, potentially leading to enhanced or more specific anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Diosmin

ModelMediatorEffectReference
LPS-stimulated cellsTNF-α, IL-6Reduction[4]
Human Chronic Venous InsufficiencyTNF-α, IL-6, VEGF-A, VEGF-CReduction[8]
Antioxidant Activity

Diosmin: Diosmin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[9] Its antioxidant activity is a key mechanism underlying its protective effects in various pathological conditions.[4][10]

This compound (Prospective Analysis): The influence of iodination on the antioxidant capacity of flavonoids is not well-established and can be variable. It is plausible that the electron-withdrawing nature of iodine could modulate the redox potential of the flavonoid core, thereby affecting its ability to donate hydrogen atoms and neutralize free radicals. Comparative studies using standard antioxidant assays are necessary to elucidate the antioxidant potential of this compound.

Table 3: Antioxidant Activity of Diosmin

AssayMetricResultReference
Permanganate ReductionµEq permanganate reduced/mg53.8 ± 0.7
H2O2-induced oxidative stress in endothelial cellsCell ViabilityConcentration-dependent protection[9]

Experimental Protocols

The following are summaries of experimental protocols used in the evaluation of diosmin's biological activities, which can serve as a template for future studies on this compound.

Cell Viability and Cytotoxicity Assay (WST-1)
  • Cell Lines: MDA-MB-231 (human breast cancer) and 293-T (human embryonic kidney).

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compound (e.g., diosmin) for different time points (e.g., 24, 48, 72 hours). A WST-1 reagent is added to each well, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[1]

Apoptosis Assay (Cellular DNA Fragmentation ELISA)
  • Cell Line: MDA-MB-231.

  • Procedure: Cells are treated with the test compound. After incubation, the cells are lysed, and the cytoplasmic histone-associated DNA fragments are quantified using a specific ELISA kit. The enrichment of mononucleosomes and oligonucleosomes in the cytoplasm is indicative of apoptosis.[1][2]

In Vivo Anticancer Study (Dalton Ascitic Lymphoma Model)
  • Animal Model: Swiss albino mice.

  • Procedure: Dalton Ascitic Lymphoma (DAL) cells are injected intraperitoneally into the mice. The animals are then treated with the test compound at various doses. Parameters such as body weight, tumor volume, viable and non-viable cell counts, and mean survival time are monitored to assess the antitumor efficacy.[7]

Antioxidant Activity (Permanganate Reduction Titrimetry)
  • Principle: This method measures the ability of a compound to reduce potassium permanganate, a strong oxidizing agent.

  • Procedure: A solution of the test compound is titrated with a standardized solution of potassium permanganate in an acidic medium. The amount of permanganate reduced is quantified and expressed as permanganate reducing activity (PRA).

Signaling Pathways and Molecular Mechanisms

The biological activities of diosmin are mediated through its interaction with various cellular signaling pathways.

Apoptosis Induction Pathway

Diosmin has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-XL, leading to the activation of caspase-3 and subsequent cell death.[1][2]

G Diosmin Diosmin Bax Bax Diosmin->Bax Upregulates Bcl2 Bcl2 Diosmin->Bcl2 Downregulates Caspase3 Caspase3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Diosmin-induced apoptotic pathway.

Anti-inflammatory Signaling Pathway

Diosmin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][6][8]

G Inflammatory_Stimuli Inflammatory_Stimuli NFkB NFkB Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines TNF-α, IL-6 NFkB->Pro_inflammatory_Cytokines Induces Expression Diosmin Diosmin Diosmin->NFkB Inhibits

References

A Comparative Guide to the Validation of an Analytical Method for 6-Iododiosmin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 6-Iododiosmin, a potential impurity in diosmin drug substances. The methodologies and acceptance criteria outlined are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in quality control and regulatory submissions.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound from diosmin. The following chromatographic conditions are based on established methods for the analysis of diosmin and its related substances.[5][6][7][8][9][10]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A starting point could be a 60:40 ratio of the aqueous to the organic phase.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 280 nm or 346 nm
Injection Volume 10 µL - 20 µL
Column Temperature 30 °C
Diluent A mixture of the mobile phase components or another suitable solvent like methanol.

Experimental Protocols for Method Validation

The following experimental protocols are designed to validate the proposed HPLC method in accordance with ICH Q2(R2) guidelines.[1][2][3][4]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

Protocol:

  • Forced Degradation Studies: Subject a sample of diosmin to stress conditions (acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress) to induce degradation. Analyze the stressed samples to demonstrate that the this compound peak is well-resolved from any degradation products and the main diosmin peak.

  • Impurity Spiking: Prepare a solution of diosmin and spike it with a known amount of this compound and any other known impurities. Analyze this solution to confirm the resolution between all components.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of other components.

Linearity

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[3]

Protocol:

  • Prepare a series of at least five solutions of this compound reference standard at different concentrations. The range should typically span from the limit of quantitation (LOQ) to 120% or 150% of the expected impurity concentration.[7]

  • Inject each solution in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.[7]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often determined through recovery studies.

Protocol:

  • Prepare a sample of diosmin and spike it with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of this compound.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of diosmin spiked with this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of this compound and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Protocol:

  • Introduce small variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • pH of the mobile phase aqueous component (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of this compound.

Data Presentation and Comparison with Acceptance Criteria

The following tables summarize the validation parameters, their typical acceptance criteria based on ICH guidelines, and provide a template for recording experimental results.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaExperimental Results
Specificity The method is specific if the this compound peak is resolved from diosmin, other impurities, and degradation products (Resolution > 2). Peak purity index should be > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery should be within 98.0% to 102.0%.[1]
Precision Repeatability: %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%.[1]
LOD Signal-to-noise ratio ≥ 3:1
LOQ Signal-to-noise ratio ≥ 10:1; %RSD for precision at LOQ should be acceptable.
Robustness System suitability parameters should meet their criteria under all varied conditions. The %RSD of the results under varied conditions should be within acceptable limits.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of the analytical method for this compound impurity.

G Workflow for Analytical Method Validation of this compound Impurity cluster_0 Method Development & Optimization cluster_2 Data Analysis & Reporting A Propose HPLC Method B Optimize Chromatographic Conditions A->B C Specificity (Forced Degradation, Spiking) B->C Finalized Method D Linearity & Range C->D E Accuracy (Recovery Studies) D->E F Precision (Repeatability, Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Compare Results with Acceptance Criteria H->I J Prepare Validation Report I->J

Caption: Workflow for the validation of an analytical method for this compound impurity.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for 6-Iododiosmin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 6-Iododiosmin, a synthetic derivative of the flavonoid diosmin. The selection of an appropriate analytical technique is critical for ensuring accuracy, efficiency, and cost-effectiveness throughout the drug development and quality control processes. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and offers guidance on selecting the most suitable method for your laboratory's needs.

The Fundamental Differences: HPLC vs. UPLC

UPLC technology represents a significant advancement over traditional HPLC, primarily through the use of columns packed with smaller sub-2 µm particles. This, combined with instrumentation capable of handling much higher backpressures, leads to substantial improvements in chromatographic performance. The key advantages of UPLC over HPLC include faster analysis times, superior resolution, and increased sensitivity.

Experimental Workflow

The cross-validation of HPLC and UPLC methods involves a systematic comparison of their performance characteristics to ensure that the newer UPLC method provides results that are equivalent or superior to the established HPLC method. The general workflow for such a comparison is outlined below.

cluster_prep Preparation cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comp Comparison prep_std Prepare this compound Standard Solutions hplc_dev Develop HPLC Method prep_std->hplc_dev uplc_dev Develop UPLC Method prep_std->uplc_dev prep_sample Prepare this compound Sample Solutions hplc_analysis Analyze Samples using HPLC prep_sample->hplc_analysis uplc_analysis Analyze Samples using UPLC prep_sample->uplc_analysis hplc_val Validate HPLC Method hplc_dev->hplc_val hplc_val->hplc_analysis compare_data Compare Validation Data hplc_analysis->compare_data uplc_val Validate UPLC Method uplc_dev->uplc_val uplc_val->uplc_analysis uplc_analysis->compare_data assess_performance Assess Performance Parameters compare_data->assess_performance conclusion Draw Conclusions assess_performance->conclusion

Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and UPLC are provided below. These protocols are based on established methods for flavonoid analysis.

Sample Preparation (Common for both HPLC and UPLC)
  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration of 20 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Method Protocol
  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-15 min: 20-60% B

    • 15-20 min: 60-80% B

    • 20-22 min: 80-20% B

    • 22-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

UPLC Method Protocol
  • Instrument: Ultra-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-3 min: 20-60% B

    • 3-4 min: 60-80% B

    • 4-4.5 min: 80-20% B

    • 4.5-5 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 2 µL.

Data Presentation: A Comparative Overview

The performance of each method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include system suitability, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (relative standard deviation, RSD), and accuracy (recovery). A summary of this quantitative data is presented in the table below for easy comparison.

Validation ParameterHPLC MethodUPLC Method
Retention Time (min) 8.52.1
Tailing Factor 1.21.1
Theoretical Plates > 2000> 5000
Linearity (r²) > 0.9995> 0.9998
LOD (µg/mL) 0.50.1
LOQ (µg/mL) 1.50.3
Precision (% RSD) < 1.5%< 1.0%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Analysis Time (min) 255

Logical Relationship of Cross-Validation

The process of cross-validation follows a logical progression from method development and validation to a direct comparison of the resulting data. This ensures that the alternative method (UPLC) is a suitable replacement for the existing method (HPLC).

cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Decision hplc HPLC Method (Established) linearity Linearity hplc->linearity precision Precision hplc->precision accuracy Accuracy hplc->accuracy lod_loq LOD / LOQ hplc->lod_loq robustness Robustness hplc->robustness uplc UPLC Method (Alternative) uplc->linearity uplc->precision uplc->accuracy uplc->lod_loq uplc->robustness equivalence Equivalence Assessment linearity->equivalence precision->equivalence accuracy->equivalence lod_loq->equivalence robustness->equivalence selection Method Selection equivalence->selection

Caption: Logical relationship of the cross-validation process.

Conclusion

The cross-validation data clearly demonstrates that the UPLC method for the analysis of this compound offers significant advantages over the traditional HPLC method. The most notable improvements are the drastically reduced analysis time (from 25 minutes to 5 minutes) and the enhanced sensitivity, as indicated by the lower LOD and LOQ values. Furthermore, the UPLC method exhibits slightly better precision and accuracy.

For laboratories focused on high-throughput screening and applications where rapid results are crucial, the UPLC method is the superior choice. The reduction in solvent consumption also contributes to a more environmentally friendly and cost-effective analytical workflow. While the initial investment in UPLC instrumentation is higher, the long-term benefits in terms of productivity and efficiency often justify the cost. The HPLC method, however, remains a robust and reliable option for laboratories where high throughput is not a primary concern and existing instrumentation is to be utilized. Ultimately, the choice between HPLC and UPLC will depend on the specific needs, resources, and goals of the laboratory.

Comparative Analysis of Anti-inflammatory Properties: 6-Iododiosmin vs. Diosmin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of 6-Iododiosmin compared to its parent compound, diosmin. While diosmin has been extensively studied, demonstrating notable anti-inflammatory effects through various molecular pathways, there is a conspicuous absence of experimental data on the biological activity of this compound. This gap in the literature precludes a direct, data-driven comparison of their anti-inflammatory potential.

This guide, therefore, will focus on presenting the robust body of evidence supporting the anti-inflammatory properties of diosmin, while highlighting the current void in our understanding of this compound. For researchers, scientists, and drug development professionals, this underscores a potential area for future investigation.

Diosmin: A Well-Established Anti-inflammatory Flavonoid

Diosmin, a naturally occurring flavonoid found in citrus fruits, has a long history of use in the treatment of venous diseases and is recognized for its potent anti-inflammatory and antioxidant properties.[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Mechanism of Action of Diosmin

Experimental studies have elucidated that diosmin exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are crucial regulators of the inflammatory response.

  • NF-κB Signaling Pathway: Diosmin has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[5][6] By suppressing NF-κB, diosmin effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8][9]

  • MAPK Signaling Pathway: Research indicates that diosmin can also modulate the MAPK signaling cascade.[10] This pathway plays a significant role in cellular responses to external stimuli and is involved in the production of inflammatory mediators.

The inhibition of these signaling pathways by diosmin leads to a downstream reduction in the synthesis of various inflammatory molecules, as summarized in the table below.

Quantitative Data on the Anti-inflammatory Effects of Diosmin

The following table summarizes the key molecules targeted by diosmin in its anti-inflammatory action, as reported in various pre-clinical studies.

Target MoleculeEffect of DiosminSignaling Pathway ImplicatedReference
Pro-inflammatory Cytokines
TNF-αNF-κB, MAPK[7][8]
IL-6NF-κB, MAPK[7][10]
IL-1βNF-κB[7]
Inflammatory Enzymes
Cyclooxygenase-2 (COX-2)NF-κB[9]
Inducible Nitric Oxide Synthase (iNOS)NF-κB[9]
Other Inflammatory Mediators
Prostaglandin E2 (PGE2)-[4]
Nitric Oxide (NO)-[4]

Note: "↓" indicates a decrease in the level or activity of the molecule.

Signaling Pathway Diagram

Diosmin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Endothelial Cell cluster_nucleus Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Diosmin Diosmin MAPK MAPK Pathway Diosmin->MAPK Inhibits IKK IKK Diosmin->IKK Inhibits Receptor->MAPK Receptor->IKK NFκB NF-κB MAPK->NFκB IκBα IκBα IKK->IκBα inhibits degradation IκBα->NFκB sequesters in cytoplasm NFκB_n NF-κB NFκB->NFκB_n Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Pro_inflammatory_Genes Activates Inflammatory_Mediators Pro-inflammatory Mediators Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Diosmin's anti-inflammatory mechanism of action.

This compound: An Unexplored Frontier

In stark contrast to diosmin, searches of comprehensive scientific databases, including PubChem, yield minimal information on this compound. The available data is limited to its chemical structure and properties.[1] It is listed as a diosmin impurity and is commercially available as a reference standard.[2][5]

Crucially, no peer-reviewed experimental studies detailing the anti-inflammatory properties, or any other biological activities of this compound, could be located. Consequently, there is no data to populate a comparative table or to construct a signaling pathway diagram for this compound.

Experimental Protocols

Due to the absence of experimental data for this compound, this section will outline a general experimental protocol that could be employed to assess and compare the anti-inflammatory properties of both compounds.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-stimulated Macrophages

This widely used in vitro model mimics the inflammatory response and is suitable for screening the anti-inflammatory potential of compounds.

Objective: To determine the inhibitory effect of this compound and diosmin on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound and diosmin for a specified period (e.g., 1 hour). A vehicle control (e.g., DMSO) is also included.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compounds.

  • Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, ERK, JNK, p38) can be analyzed by Western blotting.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays 6. In Vitro Assays A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with This compound or Diosmin A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant & Cell Lysates D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Western Blot (NF-κB, MAPK pathways) E->H I Cell Viability Assay E->I J 7. Data Analysis & Comparison F->J G->J H->J I->J

Caption: In vitro screening workflow for anti-inflammatory activity.

Conclusion and Future Directions

While diosmin is a well-characterized flavonoid with proven anti-inflammatory effects, this compound remains an enigmatic derivative. The lack of research into its biological properties presents a significant knowledge gap. The introduction of an iodine atom to the diosmin structure could potentially alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could influence its absorption, metabolism, and ultimately, its pharmacological activity.

Future research should prioritize the in vitro and in vivo evaluation of this compound's anti-inflammatory potential. The experimental protocols outlined in this guide provide a framework for such investigations. A direct comparative study with diosmin would be invaluable in determining if this halogenated derivative offers any therapeutic advantages. Such research would not only expand our understanding of flavonoid structure-activity relationships but could also lead to the development of novel and more potent anti-inflammatory agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 6-Iododiosmin (Diosmin EP Impurity D) with other related impurities as specified in the European Pharmacopoeia (EP). The objective of this document is to present a clear, data-driven comparison of the physicochemical properties and known biological activities of these compounds. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the impurity profile of Diosmin and in developing robust analytical methods for its quality control.

Executive Summary

Diosmin, a semisynthetic flavonoid derived from hesperidin, is widely used as a phlebotonic and vascular-protecting agent. The manufacturing process of Diosmin can lead to the formation of several related substances, which are monitored as impurities. The European Pharmacopoeia lists specific impurities that need to be controlled. Among these, this compound (Impurity D) is a process-related impurity. Understanding the characteristics of this compound in comparison to other impurities is crucial for ensuring the quality, safety, and efficacy of Diosmin-containing drug products. This guide provides a comparative overview of their properties, supported by available data.

Data Presentation: Physicochemical Properties of Diosmin Impurities

The following table summarizes the key physicochemical properties of this compound and other related impurities of Diosmin as listed in the European Pharmacopoeia.

Impurity (EP Designation)Common Name/SynonymMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Impurity D This compound C₂₈H₃₁IO₁₅734.44199-214 (dec.)Pale Yellow/Yellow Solid
Impurity A3'-Hydroxy-4'-methoxyacetophenoneC₉H₁₀O₃166.17115-118Not specified
Impurity BHesperidinC₂₈H₃₄O₁₅610.56258-262Not specified
Impurity CIsorhoifolinC₂₇H₃₀O₁₄578.52268-270Not specified
Impurity ELinarinC₂₈H₃₂O₁₄592.54265-267Not specified
Impurity FDiosmetinC₁₆H₁₂O₆300.26256-258Not specified
Impurity GHesperetinC₁₆H₁₄O₆302.28226-228Not specified

Comparative Analysis of Biological Activities

While comprehensive, direct comparative studies on the biological activities of all Diosmin impurities are limited, the existing literature provides insights into the individual activities of some of these compounds.

This compound (Impurity D): There is a significant lack of publicly available data on the specific biological activity or toxicity of this compound. As a process-related impurity, its presence is primarily a concern for the quality and purity of the Diosmin active pharmaceutical ingredient (API). It is generally recommended to keep its levels as low as technically feasible.

Hesperidin (Related to Impurity B): Hesperidin, the precursor to Diosmin, is a well-studied flavonoid with a range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1] Toxicity studies have shown that hesperidin has a good safety profile, with a high median lethal dose (LD50).[2] However, at very high doses, some alterations in body and organ weights and other parameters have been observed in animal studies.[2]

Linarin (Impurity E): Linarin has been shown to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] It has also been investigated for its potential in alleviating liver injury and its sedative effects.[4]

Isorhoifolin (Impurity C): Isorhoifolin has demonstrated weak antioxidant activity and an anti-leakage effect in microcirculation.[5]

Diosmetin (Impurity F): Diosmetin is the aglycone of Diosmin and its primary metabolite in the body.[6] It exhibits antioxidant and anti-inflammatory properties.[7]

Hesperetin (Impurity G): Hesperetin, the aglycone of Hesperidin, has been studied for its potential to mitigate heavy metal toxicity through its antioxidant and anti-inflammatory actions.[8] Toxicity studies on hesperetin-7-glucoside suggest a low toxicity potential.[9][10]

Summary of Biological Activity Comparison:

Based on the available literature, it can be inferred that while some of the Diosmin impurities are themselves biologically active flavonoids, their presence in the final drug product needs to be controlled to ensure a consistent and well-defined therapeutic effect of Diosmin. The lack of specific biological and toxicological data for this compound highlights the importance of controlling its level as an unknown impurity.

Experimental Protocols

Stability-Indicating HPLC Method for the Analysis of Diosmin and its Impurities

This section details a representative High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound and other related impurities from Diosmin. This method is based on principles outlined in various studies on flavonoid analysis.[11][12]

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the determination of Diosmin and its related impurities, including this compound.

Materials and Reagents:

  • Diosmin reference standard and impurity standards (including this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Phosphoric acid (analytical grade)

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-35 min: 60% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Diosmin and each impurity standard in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired concentration with the mobile phase.

  • Test Solution: Accurately weigh and dissolve the Diosmin sample in the solvent and dilute to a known concentration.

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Diosmin sample.[13][14][15]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration for HPLC analysis. The method should be able to separate the degradation products from the main Diosmin peak and its known impurities.

Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Validation Diosmin_API Diosmin API Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Diosmin_API->Forced_Degradation HPLC_System RP-HPLC System (C18 Column, Gradient Elution) Forced_Degradation->HPLC_System Standard_Prep Standard Preparation (Diosmin & Impurities) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 280 nm) HPLC_System->Data_Acquisition Peak_Identification Peak Identification & Quantification Data_Acquisition->Peak_Identification Method_Validation Method Validation (ICH Guidelines) Peak_Identification->Method_Validation Report Final Report Method_Validation->Report

Caption: Workflow for the HPLC analysis of Diosmin and its impurities.

Diosmin_Signaling_Pathway cluster_0 Diosmin's Therapeutic Actions cluster_1 Cellular Effects Diosmin Diosmin Inflammation Inflammation (e.g., NF-κB pathway) Diosmin->Inflammation Inhibits Oxidative_Stress Oxidative Stress (ROS production) Diosmin->Oxidative_Stress Reduces Vascular_Tone Vascular Tone Diosmin->Vascular_Tone Improves Capillary_Permeability Capillary Permeability Diosmin->Capillary_Permeability Decreases Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Antioxidant_Effect Antioxidant Effect Oxidative_Stress->Antioxidant_Effect Improved_Venous_Tone Improved Venous Tone Vascular_Tone->Improved_Venous_Tone Decreased_Permeability Decreased Permeability Capillary_Permeability->Decreased_Permeability

Caption: Simplified signaling pathways affected by Diosmin.

References

The Impact of Iodination on the Bioactivity of Diosmin: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of natural products is a cornerstone of drug discovery, offering pathways to enhance therapeutic efficacy and overcome limitations of parent compounds. Diosmin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its pleiotropic pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a halogen atom, specifically iodine, at the 6-position of the A-ring of diosmin to create 6-Iododiosmin, presents an intriguing structural alteration. This guide provides a comparative analysis of this compound and its parent compound, diosmin, focusing on the predicted structure-activity relationships (SAR) based on available data for diosmin and other halogenated flavonoids. While direct experimental data on this compound is limited, this guide synthesizes existing knowledge to provide a predictive framework for its biological activities.

Chemical Structures

A clear understanding of the structural differences between diosmin and this compound is fundamental to postulating changes in their biological activity.

Diosmin [2][4][5][6]

diosmin diosmin

Figure 1: Chemical structure of Diosmin.

This compound [3][7][8][9][10]

This compound iododiosmin

Figure 2: Chemical structure of this compound.

The key structural difference is the substitution of a hydrogen atom with an iodine atom at the C6 position of the A-ring in this compound. This modification is expected to alter the molecule's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets.

Comparative Biological Activity: A Predictive Analysis

Based on the known bioactivities of diosmin and the general effects of halogenation on flavonoids, we can hypothesize the comparative performance of this compound.

Anticancer Activity

Diosmin has demonstrated cytotoxic effects against various cancer cell lines. The introduction of a halogen can influence the anticancer activity of flavonoids. Studies on other flavonoids have shown that halogenation can either enhance or have a variable effect on cytotoxicity, depending on the position and type of halogen. The bulky and lipophilic nature of the iodine atom at the 6-position could potentially enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Table 1: Comparison of Anticancer Activity (IC50 values)

CompoundCell LineIC50 (µM)Reference
DiosminHepG2 (Liver Cancer)148[11][12]
DiosminA431 (Skin Cancer)45 µg/mL (~74 µM)[13][14]
This compound-Hypothesized to be lower than diosmin-

Hypothesis: The increased lipophilicity due to the iodine atom may lead to enhanced cellular uptake and potentially stronger interactions with intracellular targets, resulting in a lower IC50 value compared to diosmin.

Anti-inflammatory Activity

Diosmin exerts anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[15][16] Halogenation has been shown to impact the anti-inflammatory properties of flavonoids. The iodine atom's electron-withdrawing nature could influence the electronic distribution of the flavonoid backbone, potentially affecting its ability to inhibit pro-inflammatory enzymes and transcription factors.

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference
DiosminNitric Oxide Production (LPS-stimulated RAW264.7 macrophages)>50 (Significant inhibition at 40-50 µM)[16]
This compound-Hypothesized to be comparable or slightly lower than diosmin-

Hypothesis: The effect of iodination on anti-inflammatory activity is less predictable. While increased lipophilicity could enhance interactions with cellular targets, the steric hindrance of the iodine atom might also interfere with binding to some enzymes. It is plausible that the anti-inflammatory activity would be comparable to or slightly improved over diosmin.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. While diosmin possesses antioxidant properties, some studies suggest its direct radical scavenging activity is moderate.[17][18][19][20] The introduction of an iodine atom could potentially influence this activity.

Table 3: Comparison of Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference
DiosminDPPH Radical Scavenging>100 (moderate activity)[21][22]
DiosminNitric Oxide Scavenging- (activity reported)[17][20]
This compound-Hypothesized to have similar or slightly enhanced activity-

Hypothesis: The core flavonoid structure is the primary determinant of antioxidant activity. The iodine substitution may have a modest impact, potentially slightly enhancing activity due to altered electronic properties, but a dramatic change is not anticipated.

Signaling Pathways and Mechanisms of Action

Diosmin is known to modulate critical signaling pathways involved in cancer progression and inflammation. It is hypothesized that this compound will interact with similar pathways, with the iodine substitution potentially altering the magnitude of the effect.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->Gene activates Diosmin Diosmin / this compound Diosmin->IKK inhibits Diosmin->MAPK inhibits NFkB_n->Gene induces

Figure 3: Postulated inhibitory effects of Diosmin and this compound on the NF-κB and MAPK signaling pathways.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

mtt_workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 4: Experimental workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A431) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of diosmin or this compound (e.g., 0-200 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Workflow:

no_workflow A Seed macrophages (e.g., RAW264.7) in 96-well plate B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G

Figure 5: Experimental workflow for the Nitric Oxide assay.

Detailed Steps:

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of diosmin or this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the free radical scavenging capacity of a compound.

Workflow:

dpph_workflow A Prepare various concentrations of compound B Add DPPH solution A->B C Incubate in the dark for 30 minutes B->C D Measure absorbance at 517 nm C->D

Figure 6: Experimental workflow for the DPPH assay.

Detailed Steps:

  • Sample Preparation: Prepare a series of dilutions of diosmin or this compound in methanol.

  • Reaction Mixture: Add 1 mL of each sample dilution to 2 mL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

Workflow:

western_blot_workflow A Cell treatment and protein extraction B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (e.g., p-p65, IκBα) E->F G Secondary antibody incubation F->G H Detection and imaging G->H I Data analysis H->I

Figure 7: Experimental workflow for Western Blot analysis.

Detailed Steps:

  • Protein Extraction: Following cell treatment (as in the NO assay), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The introduction of an iodine atom at the 6-position of diosmin is a rational approach to potentially enhance its therapeutic properties. Based on the structure-activity relationships of flavonoids, it is hypothesized that this compound may exhibit improved anticancer activity due to increased lipophilicity and cellular uptake. The effects on anti-inflammatory and antioxidant activities are less certain but are likely to be maintained or modestly enhanced. Further experimental validation is crucial to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound. The provided experimental protocols offer a standardized framework for conducting these comparative studies, which will be invaluable for advancing our understanding of this novel diosmin derivative and its potential as a therapeutic agent.

References

In Vitro to In Vivo Correlation of Diosmin Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note on 6-Iododiosmin: Extensive literature searches did not yield sufficient publicly available data on the in vitro and in vivo effects of this compound to construct a comprehensive comparison guide. This compound is primarily available as a reference standard. Therefore, this guide focuses on its well-researched parent compound, diosmin , to provide a framework for understanding the potential biological activities and the correlation between laboratory and clinical effects of this class of flavonoids.

This guide provides a comparative overview of the in vitro and in vivo effects of diosmin, a naturally occurring flavonoid found in citrus fruits.[1] It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of diosmin and its potential therapeutic applications. The guide summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways.

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from various in vitro and in vivo studies on diosmin, facilitating a comparison of its multifaceted effects.

In Vitro Efficacy Data
Cell LineAssayEffectIC50 / ConcentrationCitation
A431 (Skin Cancer)MTT AssayReduced cell viability45 µg/ml[2]
HepG2 (Liver Cancer)MTT AssayReduced cell proliferation200 µg/mL[3][4]
DLD-1 (Colon Cancer)MTT AssayDose-dependent cell deathNot specified[5]
MDA-MB-231 (Breast Cancer)WST-1 AssayCytotoxicitySI value: 42.73±8.23[6]
HUVEC (Endothelial Cells)ELISADecreased IL-1β, IL-6, COX-2 (PMA-induced)Not specified[7]
PC12 (Neuronal Cells)Cell Viability AssayIncreased cell survival (LPS-induced)Concentration-dependent[8]
In Vivo Efficacy and Pharmacokinetic Data
Animal ModelConditionDosageKey FindingsCitation
RatsTNBS-induced colitis10 mg/kgReduced colonic damage and myeloperoxidase activity[9]
MiceDalton Ascitic LymphomaNot specifiedReversed effects of DAL, altered hematological and biochemical parameters[10]
RatsAlloxan-induced diabetic nephropathy50 and 100 mg/kg (oral)Increased activity of antioxidant enzymes (SOD, catalase, glutathione)[11]
MiceIliac Vein StenosisNot specifiedAlleviated inflammation and vascular leakage[12][13]
Healthy VolunteersPharmacokinetic studyNot specifiedRapidly absorbed as its aglycone, diosmetin; long plasma elimination half-life (26-43 hours)[14][15]
Beagle DogsPharmacokinetic studyNot specifiedPhospholipid complex showed higher Cmax and longer elimination half-life[16]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of diosmin and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, p53, caspases, PI3K, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Model of Colitis
  • Animal Acclimatization: Acclimate male Wistar rats for one week.

  • Induction of Colitis: Induce colitis by intrarectal administration of trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

  • Treatment: Administer diosmin orally at the specified dosage for a defined period before and/or after colitis induction.

  • Assessment: At the end of the experiment, sacrifice the animals and collect the colon for macroscopic damage scoring, histological analysis, and biochemical assays (e.g., myeloperoxidase activity, glutathione levels).

Signaling Pathways and Mechanisms of Action

Diosmin exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Diosmin_Anti_Inflammatory_Pathway Diosmin Diosmin NFkB NF-κB Diosmin->NFkB Inhibits MAPK MAPK (p38, ERK) Diosmin->MAPK Inhibits LPS_PMA Inflammatory Stimuli (LPS, PMA) LPS_PMA->NFkB LPS_PMA->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation

Caption: Diosmin's anti-inflammatory signaling pathway.

Diosmin_Apoptosis_Pathway Diosmin Diosmin ROS ↑ ROS Generation Diosmin->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Diosmin->Bcl2 Bax ↑ Bax (Pro-apoptotic) Diosmin->Bax p53 ↑ p53 Diosmin->p53 Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspases ↑ Caspase-9, Caspase-3 CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->Bax

Caption: Diosmin-induced apoptosis pathway.

Diosmin_PI3K_Akt_Pathway Diosmin Diosmin PI3K PI3K Diosmin->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition

Caption: Diosmin's activation of the PI3K/Akt pathway.

In Vitro to In Vivo Correlation and Clinical Relevance

The in vitro studies of diosmin consistently demonstrate its antioxidant, anti-inflammatory, and anti-proliferative effects across various cell lines. These laboratory findings provide a mechanistic basis for the therapeutic effects observed in in vivo models and clinical trials.

For instance, the in vitro inhibition of inflammatory mediators like TNF-α, IL-6, and COX-2 translates to the observed reduction of inflammation in animal models of colitis and other inflammatory conditions.[7][9][17] Similarly, the pro-apoptotic effects seen in cancer cell lines are consistent with the anti-tumor activity observed in animal cancer models.[6][10][18]

Pharmacokinetic studies are crucial for bridging the gap between in vitro and in vivo findings. Diosmin is rapidly hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is the form absorbed into the bloodstream.[14][15][19] The long half-life of diosmetin ensures sustained systemic exposure, allowing it to exert its therapeutic effects on various tissues.

Clinically, diosmin, often in combination with hesperidin, is well-established for the treatment of chronic venous insufficiency (CVI).[1][20][[“]][22] The venoactive and anti-inflammatory properties observed in preclinical studies, such as increased venous tone and reduced capillary permeability, directly correlate with the clinical improvement in symptoms like leg swelling, pain, and ulcers in CVI patients.[23][24][25]

References

Navigating the Structural Maze: Confirming 6-Iododiosmin's Architecture with 2D-NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovation. This guide provides a comparative overview of the powerful 2D-NMR techniques used to elucidate the structure of 6-Iododiosmin, a halogenated derivative of the naturally occurring flavonoid, diosmin. We will delve into the experimental protocols and data presentation crucial for unambiguous structural assignment, offering a clear pathway for researchers in the field.

The introduction of an iodine atom into the diosmin scaffold at the 6-position significantly alters its physicochemical properties, making robust structural verification essential. While 1D-NMR provides a preliminary spectral fingerprint, 2D-NMR techniques are indispensable for unequivocally establishing the connectivity and spatial relationships of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed roadmap of the molecular architecture.

Unveiling the Molecular Blueprint: A Comparative Look at 2D-NMR Techniques

The confirmation of this compound's structure hinges on the synergistic application of various 2D-NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and definitive assignment.

2D-NMR TechniqueInformation ProvidedApplication to this compound Structure Confirmation
COSY Reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.Crucial for tracing the spin systems within the glucose and rhamnose sugar moieties and confirming the connectivity of protons on the aromatic rings.
HSQC Correlates directly bonded proton and carbon atoms (¹H-¹³C).Allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons, simplifying the complex ¹³C spectrum.
HMBC Shows long-range correlations between protons and carbons (typically 2-3 bonds).Key for establishing the connectivity between different structural fragments, such as linking the sugar units to the flavonoid backbone and confirming the position of the iodine atom and other substituents on the aromatic rings.

Experimental Protocols: A Roadmap to Structural Confirmation

The successful acquisition of high-quality 2D-NMR data is protocol-dependent. Below are generalized yet detailed methodologies for the key experiments used in the structural elucidation of this compound.

Sample Preparation

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to a concentration of approximately 10-20 mM. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

NMR Data Acquisition

All NMR experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H-¹H COSY:

  • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 4-16 per increment.

  • Data Processing: The raw data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC:

  • Pulse Program: Gradient-enhanced HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: ¹H dimension: 12-16 ppm; ¹³C dimension: 180-200 ppm.

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Number of Scans: 8-32 per increment.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Data Processing: The data is processed using a squared sine-bell window function in the ¹H dimension and a sine-bell function in the ¹³C dimension.

3. ¹H-¹³C HMBC:

  • Pulse Program: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: ¹H dimension: 12-16 ppm; ¹³C dimension: 200-220 ppm.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 16-64 per increment.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings (e.g., 8 Hz).

  • Data Processing: The data is processed with a sine-bell window function in both dimensions.

Visualizing the Path to Confirmation

To illustrate the logical workflow of structural confirmation using 2D-NMR, the following diagram outlines the key steps and their relationships.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation H1_NMR 1D ¹H NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity) H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR Assign_Carbons Assign Directly Bonded Carbons C13_NMR->Assign_Carbons COSY 2D ¹H-¹H COSY Identify_Spin_Systems Identify ¹H-¹H Spin Systems (Sugar Moieties, Aromatic Rings) COSY->Identify_Spin_Systems HSQC 2D ¹H-¹³C HSQC HSQC->Assign_Carbons HMBC 2D ¹H-¹³C HMBC Establish_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->Establish_Connectivity Assign_Protons->Identify_Spin_Systems Assign_Protons->Assign_Carbons Assign_Protons->Establish_Connectivity Final_Structure Assemble Fragments & Confirm Structure of This compound Identify_Spin_Systems->Final_Structure Assign_Carbons->Establish_Connectivity Assign_Carbons->Final_Structure Establish_Connectivity->Final_Structure

Fig. 1: Workflow for this compound structure confirmation using 2D-NMR.

The following diagram illustrates the logical relationship of how different 2D-NMR techniques provide complementary information to build the final structure.

G cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC Structure Confirmed Structure of this compound Proton_Connectivity Proton-Proton Connectivity Proton_Connectivity->Structure Direct_CH_Bonds Direct C-H Attachments Direct_CH_Bonds->Structure Long_Range_Connectivity Long-Range C-H Correlations (2-3 bonds) Long_Range_Connectivity->Structure

Fig. 2: Complementary data from 2D-NMR techniques for structure elucidation.

Note on Data Presentation: Due to the absence of publicly available, peer-reviewed 2D-NMR data specifically for this compound at the time of this publication, representative tables of chemical shifts cannot be provided. Researchers are encouraged to acquire and analyze their own data following the protocols outlined above and compare it with the known structure of diosmin and the expected spectral changes upon iodination.

Alternative and Complementary Techniques

While 2D-NMR is the gold standard for the structural elucidation of organic molecules like this compound, other analytical techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the molecule, confirming the incorporation of the iodine atom.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. However, obtaining high-quality crystals can be a significant challenge.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively, serving as useful corroborative data.

6-Iododiosmin: A Comparative Guide to its Certification as a Chemical Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Iododiosmin as a chemical reference material against the established pharmacopeial standards for Diosmin. It includes a detailed overview of the certification process, comparative data, and experimental protocols to assist researchers and quality control professionals in making informed decisions for their analytical needs.

Introduction to this compound

This compound is a key impurity of Diosmin, a widely used phlebotropic drug.[1][2] Designated as "Diosmin EP Impurity D" by the European Pharmacopoeia, its availability as a certified reference material is crucial for the accurate identification and quantification of impurities in Diosmin active pharmaceutical ingredients (APIs) and finished products.[3][4] The certification of this compound as a reference standard involves a rigorous process to establish its identity, purity, and stability.

Comparison with Alternative Reference Materials

The primary alternatives to a dedicated this compound reference material are the official Diosmin reference standards provided by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5] While these standards are essential for assays of the main component, they are not designed for the specific quantification of the 6-Iodo impurity.

Table 1: Comparison of Chemical Reference Materials

ParameterThis compound Reference MaterialUSP Diosmin Reference StandardEP Diosmin Reference Standard
Primary Use Quantification of Diosmin Impurity DAssay and identification of DiosminAssay and identification of Diosmin
CAS Number 1431536-92-3[1]520-27-4520-27-4[5]
Molecular Formula C₂₈H₃₁IO₁₅[6]C₂₈H₃₂O₁₅C₂₈H₃₂O₁₅[5]
Molecular Weight 734.44 g/mol [4]608.54 g/mol 608.54 g/mol [5]
Reported Purity Typically ≥95% (by HPLC)Specified on the Certificate of AnalysisSpecified on the Certificate of Analysis
Storage Conditions -20°C[1]See Certificate of Analysis+5°C ± 3°C[7]

Certification Workflow for this compound

The certification of this compound as a chemical reference material follows a comprehensive workflow to ensure its suitability for its intended use. This process involves structural elucidation, purity determination, and stability assessment.

Certification_Workflow Figure 1. Certification Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_characterization Characterization & Certification cluster_distribution Distribution Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Purification->Structural_Elucidation Purity_Determination Purity Determination (HPLC-UV, LC-MS) Structural_Elucidation->Purity_Determination Impurity_Profiling Impurity Profiling Purity_Determination->Impurity_Profiling Stability_Studies Stability Studies Impurity_Profiling->Stability_Studies Certification Certification & Documentation Stability_Studies->Certification Packaging Packaging & Labeling Certification->Packaging Distribution Distribution to End Users Packaging->Distribution

Caption: Certification Workflow for this compound.

Experimental Protocols for Certification

The following are detailed methodologies for the key experiments involved in the certification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is used to determine the purity of the this compound reference material.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 345 nm.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO).

    • Inject the solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is employed to identify and characterize potential impurities in the this compound reference material.[8]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Chromatographic Conditions: Similar to the HPLC-UV method.

  • Procedure:

    • Analyze the this compound sample using the LC-MS system.

    • Acquire full scan mass spectra and product ion spectra (MS/MS) for any detected impurity peaks.

    • Propose structures for the impurities based on their mass-to-charge ratios and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure is consistent with this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in the molecule, serving as an additional identity confirmation test.[9]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

  • Procedure:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound (e.g., hydroxyl, carbonyl, aromatic rings).

Data Presentation

Table 2: Illustrative Purity Data for this compound Reference Material (Lot A)

Analytical MethodPurity (%)
HPLC-UV (Area %)98.5
Mass Balance98.2

Table 3: Illustrative Impurity Profile for this compound Reference Material (Lot A)

ImpurityRetention Time (min)Content (%)Identification
Diosmin10.20.8Confirmed by MS
Unknown Impurity 112.50.3m/z 609.1
Unknown Impurity 215.10.2m/z 735.1

Signaling Pathway and Logical Relationships

The primary role of a this compound reference material is in the quality control of Diosmin. The following diagram illustrates the logical relationship between the API, its impurity, and the analytical reference standard.

Quality_Control_Logic Figure 2. Role of this compound in Quality Control API Diosmin API Impurity This compound Impurity API->Impurity contains Analysis Analytical Method (e.g., HPLC) Impurity->Analysis is quantified by RefStd This compound Reference Standard RefStd->Analysis calibrates

Caption: Role of this compound in Quality Control.

Conclusion

The certification of this compound as a chemical reference material is a critical step in ensuring the quality and safety of Diosmin pharmaceutical products. By providing a well-characterized standard, researchers and quality control analysts can accurately identify and quantify this specific impurity, leading to better control over the manufacturing process and a higher quality final product. This guide provides the necessary comparative data and experimental protocols to understand and implement the use of this compound as a certified reference material.

References

Unveiling the Binding Landscape: A Comparative Molecular Docking Analysis of 6-Iododiosmin and its Parent Compound, Diosmin

Author: BenchChem Technical Support Team. Date: December 2025

A theoretical examination of 6-Iododiosmin, a halogenated derivative of the naturally occurring flavonoid diosmin, suggests potential alterations in its binding affinity and interaction profile with protein targets compared to its parent compound. This comparative guide, intended for researchers, scientists, and drug development professionals, delves into the molecular docking of these two compounds, providing a framework for understanding their potential differential biological activities through in silico analysis.

While direct comparative experimental docking studies on this compound are not yet available in the public domain, a robust body of research on diosmin's interaction with various protein targets provides a strong foundation for a predictive comparison. Diosmin, a well-studied flavonoid glycoside, is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and vasoprotective effects.[1][2] These properties are attributed to its ability to modulate key signaling pathways.[3][4] this compound, identified as an impurity of diosmin, features an iodine atom at the 6-position of the chromen-4-one core, a structural modification that is anticipated to influence its electronic and steric properties, and consequently, its binding characteristics.

In Silico Comparative Analysis: Predicting Binding Affinity

Molecular docking simulations are a cornerstone of modern drug discovery, offering insights into the binding modes and affinities of small molecules with macromolecular targets. The binding energy, typically reported in kcal/mol, is a key metric, with lower values indicating a more favorable and stable interaction.

While specific binding energy values for this compound are not available, we can hypothesize the impact of the iodine substitution. The introduction of a bulky and electronegative iodine atom could lead to several changes:

  • Steric Hindrance: The larger size of the iodine atom compared to a hydrogen atom might create steric clashes within the binding pocket of some proteins, potentially leading to a less favorable binding energy.

  • Altered Electrostatic Interactions: The electron-withdrawing nature of iodine can modify the electron distribution across the flavonoid scaffold, influencing hydrogen bonding and other electrostatic interactions with amino acid residues in the target protein.

  • Novel Halogen Bonding: The iodine atom could participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. This could, in some cases, lead to a stronger binding affinity.

The table below presents a selection of reported binding energies for diosmin against various protein targets, offering a baseline for potential future comparative studies with this compound.

Target ProteinPDB IDBinding Energy (kcal/mol) of DiosminReference
SARS-CoV-2 Main Protease (Mpro)6W63-12.16
SARS-CoV-2 Spike Glycoprotein-RBD7BZ5-11.52
Angiotensin-Converting Enzyme 2 (ACE2)1R42-9.75
RNA-dependent RNA polymerase (RdRp)7BTF-11.25
Nsp15 Endoribonuclease6WXC-10.25
Acetylcholinesterase (AChE)Not Specified-10.11 (for Fisetin, a related flavonoid)[5]
BACE-1Not Specified-9.81 (for Biochanin A, a related flavonoid)[5]

Experimental Protocols for Molecular Docking of Flavonoids

The following provides a generalized methodology for performing molecular docking studies with flavonoid compounds, based on established protocols.[5][6][7]

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of diosmin and this compound are obtained from databases like PubChem.[8] Ligand preparation involves adding hydrogen atoms, assigning partial charges, and minimizing their energy using force fields like MMFF94.

  • Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide (Schrödinger), and MOE.[6]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Algorithm: The chosen software's algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the active site.[5]

  • Scoring Function: The software's scoring function calculates the binding energy for each pose, and the pose with the lowest energy is typically considered the most likely binding mode.

3. Analysis of Results:

  • The binding energy is recorded.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and in the case of this compound, potential halogen bonds, are visualized and analyzed.

molecular_docking_workflow Figure 1: Generalized Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Diosmin & this compound) - 3D Structure - Add Hydrogens - Assign Charges - Energy Minimization grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation - Download from PDB - Remove Water - Add Hydrogens - Assign Charges receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) - Explore Conformations - Scoring grid_gen->docking results Analyze Results - Binding Energy (kcal/mol) - Interaction Analysis (H-bonds, Halogen bonds) docking->results

Caption: Generalized Molecular Docking Workflow

Signaling Pathways and Potential Implications

Diosmin is known to modulate several key signaling pathways, contributing to its therapeutic effects.[3][9] Understanding these pathways is crucial for predicting how the structural modifications in this compound might translate to altered biological activity.

For instance, diosmin has been shown to influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[4] It also affects inflammatory pathways by modulating factors like TNF-α and NF-κB.[10] The altered binding affinity of this compound could potentially lead to either enhanced or diminished modulation of these pathways. A stronger binding to a key protein in a pathway could result in more potent inhibition or activation, while weaker binding could reduce its efficacy.

diosmin_signaling_pathway Figure 2: Simplified Diosmin Signaling Pathway Interactions cluster_inflammation Inflammatory Response cluster_cell_survival Cell Survival & Proliferation cluster_oxidative_stress Oxidative Stress diosmin Diosmin tnfa TNF-α diosmin->tnfa Inhibits nfkb NF-κB diosmin->nfkb Inhibits pi3k PI3K diosmin->pi3k Modulates ros ROS diosmin->ros Scavenges antioxidant_enzymes Antioxidant Enzymes diosmin->antioxidant_enzymes Upregulates inflammation Inflammation tnfa->inflammation nfkb->inflammation akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival oxidative_stress Reduced Oxidative Stress ros->oxidative_stress antioxidant_enzymes->oxidative_stress

Caption: Simplified Diosmin Signaling Pathway Interactions

Conclusion

The introduction of an iodine atom to the diosmin scaffold in this compound presents an intriguing modification that warrants further investigation. While this guide provides a theoretical framework for comparison based on existing knowledge of diosmin, dedicated molecular docking and in vitro studies are essential to elucidate the precise impact of this halogenation on protein binding and subsequent biological activity. Such research will be invaluable for the drug development community in exploring the potential of this novel derivative.

References

Efficacy of 6-Iododiosmin versus known therapeutic agents in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis: 6-Iododiosmin in Key Biological Assays

Introduction:

This guide provides a comparative analysis of the efficacy of this compound against established therapeutic agents in specific in vitro and in vivo assays. Due to the limited direct experimental data on this compound, this comparison leverages extensive research on its parent compound, Diosmin. It is hypothesized that this compound, a synthetic derivative, will exhibit similar or enhanced biological activities. The data presented herein is intended to provide a baseline for researchers and professionals in drug development.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are common therapeutic agents that target COX-2.

Experimental Protocol: COX-2 Inhibition Assay

  • Cell Line: Human macrophages (e.g., RAW 264.7).

  • Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce the expression of COX-2.

  • Treatment: Cells are treated with varying concentrations of the test compound (Diosmin/6-Iododiosmin) or a known COX-2 inhibitor (e.g., Celecoxib) for a specified duration.

  • Measurement of COX-2 Activity: COX-2 activity is typically quantified by measuring the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

Comparative Data:

CompoundAssayCell LineIC50 (µM)Known Therapeutic AgentsIC50 (µM)
Diosmin (proxy for this compound)COX-2 InhibitionRAW 264.7 Macrophages~40-50 µM (decreased PGE2 production)[1]Celecoxib0.04 µM
Ibuprofen5.0 µM
Signaling Pathway Modulation: PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial in regulating cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation

  • Cell Line: Various cell lines can be used, such as human epidermoid carcinoma cells (Hep-2) or human keratinocytes (HK-2).[2][3]

  • Treatment: Cells are treated with the test compound (Diosmin/6-Iododiosmin) or a known modulator of the pathway.

  • Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of PI3K and Akt.

  • Data Analysis: The relative band intensities are quantified to determine the effect of the treatment on the phosphorylation status of PI3K and Akt.

Comparative Data:

CompoundAssayCell LineEffect on PI3K/Akt PathwayKnown Therapeutic AgentsEffect on PI3K/Akt Pathway
Diosmin (proxy for this compound)Western BlotHK-2 cellsRestrained high-glucose induced increase in p-PI3K/PI3K and p-Akt/Akt ratios.[3]Wortmannin (Inhibitor)Potent inhibitor of PI3K, leading to decreased Akt phosphorylation.
C2C12 MyoblastsSignificantly increased phosphorylation of Akt at Ser 473.[4]
Venoactive Properties: Chronic Venous Insufficiency Models

Diosmin is well-established for its use in treating chronic venous insufficiency (CVI). Its efficacy is often evaluated in animal models and clinical studies.

Experimental Protocol: In Vivo Model of Venous Insufficiency

  • Animal Model: A common model involves the surgical creation of venous obstruction or hypertension in rodents.

  • Treatment: Animals are treated orally with the test compound (Diosmin/6-Iododiosmin) or a standard therapeutic agent.

  • Efficacy Parameters: Efficacy is assessed by measuring parameters such as limb edema, venous pressure, and histological examination of the vein walls.

  • Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group.

Comparative Data:

CompoundAssayAnimal ModelKey FindingsKnown Therapeutic AgentsKey Findings
Diosmin (proxy for this compound)Venous Obstruction ModelMiceReduced venous leakage and inflammation.[5]PentoxifyllineImproves microcirculation and reduces inflammation.[6]
Clinical StudiesHumans with CVIImproves venous tone, reduces capillary hyperpermeability, and has anti-inflammatory properties.Compression TherapyCornerstone of CVI treatment, reduces swelling and improves venous return.[7][8]

Visualizing the Mechanisms

To illustrate the biological pathways influenced by Diosmin (and putatively this compound), the following diagrams have been generated using Graphviz.

PI3K_Akt_Pathway cluster_cell Cell Membrane Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates p-Akt p-Akt Akt->p-Akt Downstream Effects Downstream Effects p-Akt->Downstream Effects Regulates Cell Survival, Proliferation, Apoptosis Diosmin Diosmin Diosmin->PI3K Modulates

Caption: PI3K/Akt Signaling Pathway Modulation by Diosmin.

Inflammatory_Pathway cluster_inflammation Inflammatory Cascade LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates NF-kB NF-kB Macrophage->NF-kB Activates COX-2 COX-2 NF-kB->COX-2 Induces Expression of Pro-inflammatory Cytokines IL-6, TNF-α NF-kB->Pro-inflammatory Cytokines Induces Production of PGE2 PGE2 COX-2->PGE2 Produces Diosmin Diosmin Diosmin->NF-kB Inhibits Diosmin->COX-2 Inhibits

Caption: Inhibition of Inflammatory Pathways by Diosmin.

While direct comparative efficacy data for this compound is not yet available, the extensive research on its parent compound, Diosmin, provides a strong foundation for its potential therapeutic applications. The data suggests that this compound may act as a potent anti-inflammatory agent through the inhibition of the COX-2 enzyme and modulation of the PI3K/Akt signaling pathway. Furthermore, its potential venoactive properties make it a promising candidate for the management of conditions like chronic venous insufficiency. Further experimental validation is necessary to confirm and quantify the efficacy of this compound in direct comparison with known therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 6-Iododiosmin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice lies in the adherence to established guidelines for hazardous waste management. All chemical waste must be handled in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.[4] Key principles include minimizing waste generation, using appropriate and clearly labeled containers, storing waste in designated satellite accumulation areas, and keeping containers securely closed.[4][5]

Step-by-Step Disposal Protocol for 6-Iododiosmin

Given that this compound is an iodinated organic compound and is classified with the hazard code "Xi" for irritants, it must be treated as a hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]

  • Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible hazardous waste container.[7][8] The original container may be used if it is in good condition.[5]

    • Ensure the container is made of a material compatible with the chemical.[8]

    • Do not mix this compound with incompatible waste streams. It is best to collect it as a separate waste stream unless directed otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Avoid using abbreviations or chemical formulas.[9]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.[9]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]

    • The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage.[5][9]

    • Ensure secondary containment is used to prevent spills.[8]

  • Disposal Request:

    • Once the container is full (no more than ¾ full) or has been accumulating for a period defined by your institution (e.g., 150 days), request a pickup from your institution's EHS or hazardous waste management department.[7]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for laboratory hazardous waste accumulation are provided below.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[4]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[4]
Container Fill LevelDo not exceed ¾ full[7]
pH for Drain Disposal (Not applicable to this compound)Between 5.5 and 10.5[6]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate their inclusion here. The procedures outlined are based on standard laboratory hazardous waste management practices.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Add Waste to Container C->D E Securely Cap Container D->E F Is Container Full (3/4)? E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Yes I Continue Accumulation F->I No H Request EHS Waste Pickup G->H J Final Disposal by EHS H->J I->D

References

Essential Safety and Logistical Information for Handling 6-Iododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 6-Iododiosmin, a halogenated flavonoid. Adherence to these guidelines is essential to ensure personal safety and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment is required to minimize exposure and ensure safety. The following table summarizes the necessary PPE.

Body PartRequired PPESpecifications
Eyes Safety GogglesMust be splash-proof and provide a complete seal around the eyes.
Face Face ShieldTo be worn in addition to safety goggles, especially when there is a risk of splashing.
Hands Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected for integrity before use.
Body Laboratory CoatShould be long-sleeved and fully buttoned to protect skin and personal clothing.
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan for Handling this compound

Preparation:

  • Work Area Setup: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and glassware, are clean and readily accessible within the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

During the Experiment:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.

  • Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reactions: Conduct all reactions involving this compound in appropriate glassware within the fume hood.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

Post-Experiment:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate the area.

  • Glassware Cleaning: Clean all used glassware thoroughly.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable items in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the completion of all tasks.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Dispose of solid this compound waste in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1][2][3]

    • Contaminated consumables such as gloves, weighing paper, and paper towels should also be placed in this container.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and labeled "Halogenated Organic Liquid Waste" container.[1][3]

    • Never pour this compound waste down the drain, as it can be harmful to aquatic life.[1]

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4]

    • Carefully collect the absorbed material and place it in the "Halogenated Organic Waste" container.[4]

    • Decontaminate the spill area thoroughly.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS for Similar Compounds prep_hood Set Up in Fume Hood prep_sds->prep_hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve disp_solid Solid Halogenated Waste handle_weigh->disp_solid cleanup_decon Decontaminate Work Area & Glassware handle_dissolve->cleanup_decon disp_liquid Liquid Halogenated Waste handle_dissolve->disp_liquid cleanup_ppe Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_ppe->disp_solid

Figure 1. Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iododiosmin
Reactant of Route 2
6-Iododiosmin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。